Thiazol Orange
Description
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Properties
Molecular Formula |
C26H24N2O3S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(4-methylquinolin-1-ium-1-yl)methylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C19H17N2S.C7H8O3S/c1-14-11-12-21(16-8-4-3-7-15(14)16)13-19-20(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b19-13-; |
InChI Key |
NYWVUHLUVDLMPB-OKOHOLKASA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)/C=C\3/N(C4=CC=CC=C4S3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C2=CC=CC=C12)C=C3N(C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Foundational & Exploratory
Thiazole Orange: A Technical Guide to its Spectral Properties in the Presence of DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) Orange (TO) is an asymmetric cyanine (B1664457) dye renowned for its remarkable "light-up" fluorescence properties upon interaction with nucleic acids.[1][2] Comprising conjugated benzothiazole (B30560) and quinoline (B57606) aromatic rings, TO is virtually non-fluorescent in aqueous solutions.[3][4] However, upon binding to double-stranded DNA (dsDNA) or RNA, its fluorescence can increase by more than a thousandfold, making it an invaluable tool for a wide range of applications, including gel electrophoresis, flow cytometry, DNA quantification, and as a component in fluorescent probes.[1][5][6][7] This technical guide provides an in-depth examination of the spectral properties of Thiazole Orange when bound to DNA, detailed experimental protocols, and a visualization of the underlying mechanisms.
Mechanism of Fluorescence: The "Light-Switch" Effect
The dramatic fluorescence enhancement of Thiazole Orange is attributed to the restriction of its intramolecular rotation upon binding to DNA. In solution, the two aromatic rings of TO are connected by a single bond that allows for free torsional motion.[3] When the molecule is excited by light, this rotation provides a non-radiative decay pathway, causing the excited state to return to the ground state without emitting a photon, resulting in a very low fluorescence quantum yield.[4][8]
When TO binds to DNA, primarily through intercalation between the base pairs, this rotational freedom is severely restricted.[1][3] This physical constraint closes the non-radiative decay channel, forcing the excited molecule to return to the ground state by emitting fluorescence, thus "switching on" a bright signal.[2][8]
Binding Mode and Selectivity
The primary mode of interaction between Thiazole Orange and dsDNA is intercalation, where the planar dye molecule inserts itself between the stacked base pairs of the DNA double helix.[1][9] However, other binding modes, such as minor groove binding, have also been reported, particularly for TO derivatives or under specific conditions.[1][10][11] The homodimeric analogue of TO, known as TOTO, has been shown to bind via bis-intercalation, with the linker spanning the minor groove.[10][12]
While TO is often used as a universal nucleic acid stain, it exhibits varying affinities for different structures. It binds with the highest affinity to double-stranded DNA.[13] Its affinity is 5-10 times weaker for single-stranded polypurines and 10-1000 times weaker for single-stranded polypyrimidines.[13] Furthermore, TO has demonstrated a significantly higher affinity for triplex and G-quadruplex DNA structures compared to double-stranded DNA.[4][14]
Quantitative Spectral Properties
The interaction of Thiazole Orange with DNA leads to distinct and measurable changes in its spectral properties. The free dye in solution has a very low fluorescence quantum yield (Φ) of approximately 2 x 10⁻⁴.[13] Upon binding to dsDNA, this value increases dramatically.
| Property | Free TO in Solution | TO Bound to dsDNA | TO Bound to Other Nucleic Acids | Reference |
| Absorption Max (λabs) | ~500 nm | 509 - 512 nm | Varies | [4][5][15] |
| Emission Max (λem) | N/A (negligible) | 527 - 533 nm | Varies | [15][16][17] |
| Quantum Yield (Φ) | ~0.0002 | ~0.1 | poly(dG): ~0.4poly(dA): ~0.1poly(dC): ~0.06poly(dT): ~0.01 | [4][13] |
| Fluorescence Enhancement | 1x | >3000-fold | Varies | [1] |
| Binding Constant (log K) | N/A | ~5.5 (at 100 mM salt) | Varies | [13] |
Experimental Protocols
Protocol 1: Spectrofluorometric Titration for Binding Affinity Determination
Objective: To determine the binding constant (K) and binding site size (n) of Thiazole Orange with DNA.
Materials:
-
Thiazole Orange stock solution (e.g., in DMSO or methanol).
-
High-purity dsDNA solution (e.g., Calf Thymus DNA) of known concentration.
-
Assay Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Micro-cuvettes for fluorometer.
Instrumentation:
-
Spectrofluorometer.
-
UV-Vis Spectrophotometer (for accurate DNA concentration determination).
Methodology:
-
Preparation: Prepare a working solution of Thiazole Orange in the assay buffer at a fixed concentration (e.g., 0.5 µM).
-
Titration: Place the TO working solution in a cuvette. Record the initial fluorescence spectrum (Excitation at ~510 nm, Emission scan from ~520 nm to 650 nm).
-
Sequentially add small aliquots of the concentrated DNA stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding sites.
-
Data Analysis: Correct the fluorescence data for dilution effects. Plot the change in fluorescence intensity at the emission maximum against the total DNA concentration. The binding constant (K) and site size (n) can be determined by fitting the data to a suitable binding model, such as the McGhee-von Hippel equation.[18]
Protocol 2: Agarose (B213101) Gel Electrophoresis of DNA
Objective: To visualize DNA fragments in an agarose gel.
Materials:
-
Agarose powder.
-
Electrophoresis buffer (TAE or TBE).[17]
-
Thiazole Orange stock solution (e.g., 10,000x in DMSO).[19]
-
DNA samples and DNA sizing ladder.
-
6x DNA loading dye.
Instrumentation:
-
Gel electrophoresis apparatus (casting tray, comb, power supply).
-
Microwave or heat source.
-
Gel documentation system with a blue-light or UV transilluminator.
Methodology:
-
Gel Preparation: Prepare a 1% agarose solution by dissolving agarose in the electrophoresis buffer.[19]
-
Heat the mixture in a microwave until the agarose is completely dissolved.[17]
-
Allow the solution to cool for a few minutes until it is safe to handle.
-
Add Thiazole Orange stock solution to the molten agarose to a final concentration of approximately 1.3 µg/mL and swirl to mix.[17][19]
-
Pour the gel into the casting tray with a comb and allow it to solidify completely.[19]
-
Electrophoresis: Place the gel in the electrophoresis tank and add running buffer to cover the gel surface.[19]
-
Mix DNA samples with loading dye and load them into the wells of the gel.
-
Apply voltage (e.g., 100 V for a mini-gel) and run the gel until the dye front has migrated an adequate distance.[17][19]
-
Visualization: Carefully remove the gel and place it on the transilluminator. Visualize the DNA bands using either blue light or UV excitation.
Conclusion
Thiazole Orange's unique spectral properties, characterized by a dramatic fluorescence enhancement upon binding to DNA, make it an exceptionally sensitive and versatile probe. Its "light-switch" mechanism, driven by the restriction of intramolecular motion upon intercalation, is well-understood and allows for low-background detection of nucleic acids. The quantitative data on its absorption, emission, and quantum yield, combined with its high binding affinity for dsDNA, underpin its widespread use in molecular biology and biotechnology. The detailed protocols provided herein offer a practical guide for researchers to leverage the power of Thiazole Orange for DNA binding studies and routine laboratory applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. Spectrum [Thiazole Orange] | AAT Bioquest [aatbio.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Spectroscopic characterization of thiazole orange-3 DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
The Photophysics of RNA-Bound Thiazole Orange: A Technical Guide to Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) Orange (TO) is a cyanine (B1664457) dye renowned for its fluorogenic properties, exhibiting a significant increase in fluorescence quantum yield upon binding to nucleic acids.[1][2] This "light-up" characteristic makes it an invaluable tool for the detection and imaging of RNA in various biological contexts.[3][4][5] In its unbound state in aqueous solution, TO is virtually non-fluorescent, with a quantum yield reported to be as low as 0.0002.[1] This is attributed to the free torsional motion between its benzothiazole (B30560) and quinoline (B57606) heterocyclic rings, which promotes non-radiative decay pathways.[1][3] Upon intercalation or groove binding to RNA, this intramolecular rotation is restricted, leading to a dramatic enhancement of fluorescence and a high quantum yield.[1][3] This guide provides an in-depth technical overview of the quantum yield of Thiazole Orange when bound to RNA, summarizing key quantitative data and detailing the experimental protocols for its determination.
Quantitative Data Summary
The quantum yield of Thiazole Orange bound to RNA is highly dependent on the specific binding context, including the RNA sequence and structure, and the nature of any conjugation to the dye. The following tables summarize the reported quantum yield values and fluorescence enhancements for various TO-RNA complexes.
| Complex | Quantum Yield (Φ) | Fluorescence Enhancement (fold) | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Reference(s) |
| TO with double-stranded RNA | Up to 0.4 | >1000 | ~480 | ~530 | [3][6] |
| TO-PNA probe with matched RNA target | Up to 0.44 | - | 484 | 510 | [7] |
| TO-DNA probe with matched RNA target | 0.23 (from 0.02 unbound) | - | - | - | [8] |
| TO-bPNA:URIL RNA hybrid | 0.43 | Up to 600 | 470 | 507 | [9] |
| TO-biotin with RNA Mango aptamer | 0.14 | Up to 1100 | - | - | [1][9] |
| TO-oligonucleotide probes with RNA | - | Up to 44 | - | - | [4] |
| TO with RNA A (stem-loop) | - | 2308 | - | - | [10] |
| TO with RNA B (stem-loop) | - | 977 | - | - | [10] |
Table 1: Quantum Yield and Fluorescence Enhancement of Thiazole Orange Bound to RNA.
| Parameter | Value | Conditions | Reference(s) |
| Dissociation Constant (K_d) for TO with double helical nucleic acids | Low micromolar | Varies with sequence | [6] |
| Dissociation Constant (K_d) for TO with RNA Mango aptamer | 3.2 nM | - | [1] |
Table 2: Binding Affinity of Thiazole Orange for RNA.
Experimental Protocols
The determination of the quantum yield of Thiazole Orange when bound to RNA involves several key experimental procedures. The following are detailed methodologies based on cited literature.
Relative Quantum Yield Measurement
This method calculates the quantum yield of a sample relative to a well-characterized standard, such as fluorescein (B123965) (quantum yield = 0.92).[9]
Protocol:
-
Sample Preparation:
-
Prepare solutions of the TO-RNA complex and the fluorescein standard in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).[9]
-
The concentration of the dye should be adjusted to have a low absorbance, typically not exceeding 0.04 at the excitation wavelength, to avoid inner filter effects.[9]
-
-
Absorbance Measurement:
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of the sample and standard solutions using a spectrofluorometer.[9]
-
The excitation wavelength should be the same for both the sample and the standard.
-
To correct for anisotropy, use a vertical polarizer in the excitation path and a polarizer in the emission path set at the "magic angle" (54.7°).[9]
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).[9]
-
-
Quantum Yield Calculation:
-
The relative quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
In Vitro Fluorescence Enhancement Measurement
This protocol is used to determine the fold-increase in fluorescence upon binding of a TO-conjugate to its target RNA.
Protocol:
-
Sample Preparation:
-
Fluorescence Measurement:
-
Fluorescence Enhancement Calculation:
-
The fold enhancement is calculated by dividing the fluorescence intensity of the TO-RNA complex by the fluorescence intensity of the unbound TO-conjugate.
-
Visualizations
Signaling Pathway of Thiazole Orange Fluorescence
The following diagram illustrates the mechanism of fluorescence enhancement of Thiazole Orange upon binding to RNA. In solution, the free rotation around the methine bridge leads to non-radiative decay. When bound to RNA, this rotation is restricted, favoring the radiative decay pathway and resulting in a significant increase in fluorescence.
Caption: Thiazole Orange fluorescence signaling pathway.
Experimental Workflow for Quantum Yield Determination
The following diagram outlines the key steps in the experimental workflow for determining the relative quantum yield of Thiazole Orange bound to RNA.
Caption: Experimental workflow for quantum yield.
References
- 1. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00885C [pubs.rsc.org]
- 9. Intracellular RNA and DNA tracking by uridine-rich internal loop tagging with fluorogenic bPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Photostability of Thiazole Orange for Time-Lapse Microscopy: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) Orange (TO) is a versatile fluorescent dye widely utilized for the detection and quantification of nucleic acids. Its unique 'light-up' property, characterized by a significant increase in fluorescence quantum yield upon binding to DNA and RNA, makes it an attractive probe for various biological applications, including live-cell imaging and time-lapse microscopy.[1][2] This guide provides a comprehensive overview of the photostability of Thiazole Orange, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in designing and executing robust time-lapse microscopy experiments.
Core Concepts: The "Light-Up" Mechanism of Thiazole Orange
Thiazole Orange is an asymmetric cyanine (B1664457) dye. In solution, the molecule is in a non-planar conformation, and upon excitation, it rapidly returns to the ground state through non-radiative decay pathways involving intramolecular rotation. This results in very low intrinsic fluorescence.[2] However, when Thiazole Orange intercalates into the grooves of DNA or RNA, its rotation is sterically hindered. This restriction of intramolecular motion forces the molecule into a more planar conformation, leading to a dramatic increase in fluorescence quantum yield.[2][3]
Quantitative Photophysical Properties
The fluorescence quantum yield of Thiazole Orange is highly dependent on its environment. While its photobleaching quantum yield is not extensively reported in the literature, its fluorescence quantum yield has been well-characterized.
| Condition | Fluorescence Quantum Yield (Φf) | Reference |
| Free in aqueous solution | ~0.0002 | [2] |
| Bound to double-stranded DNA (dsDNA) | ~0.1 - 0.4 | [1][4] |
| Bound to poly(dA) | ~0.1 | [4] |
| Bound to poly(dG) | ~0.4 | [4] |
| Bound to poly(dC) | ~0.06 | [4] |
| Bound to poly(dT) | ~0.01 | [4] |
Photostability of Thiazole Orange
Experimental Protocols
Protocol 1: Assessment of Thiazole Orange Photostability in Live Cells
This protocol outlines a method to quantify the photobleaching rate of Thiazole Orange in a live-cell context.
1. Cell Culture and Staining:
-
Culture cells of interest on glass-bottom dishes suitable for high-resolution microscopy.
-
Prepare a stock solution of Thiazole Orange (e.g., 1 mg/mL in methanol (B129727) or 13 mg/mL in DMSO).[5]
-
Dilute the stock solution to a working concentration in a suitable buffer (e.g., PBS or HBSS). A typical starting concentration for live-cell staining is in the low micromolar range (e.g., 1-5 µM), but this should be optimized for the specific cell type and application.[3]
-
Incubate the cells with the Thiazole Orange solution for 15-30 minutes at room temperature or 37°C, protected from light.
-
Wash the cells twice with fresh, pre-warmed imaging medium to remove excess dye.
2. Time-Lapse Image Acquisition:
-
Mount the dish on the microscope stage equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Locate a field of view with well-stained cells.
-
Use an appropriate filter set for Thiazole Orange (Excitation: ~488-510 nm, Emission: ~525-535 nm).[5][6]
-
Set the imaging parameters for time-lapse acquisition. It is critical to keep these parameters constant throughout the experiment:
-
Excitation Light Intensity: Use the lowest intensity that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Exposure Time: Keep the exposure time as short as possible.
-
Time Interval: The interval between frames will depend on the biological process being observed.
-
Number of Frames: Acquire a sufficient number of frames to observe a significant decrease in fluorescence intensity.
-
3. Data Analysis:
-
Select a region of interest (ROI) within a stained nucleus or cell.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region without cells and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant (k). The half-life (t½) of the fluorophore can be calculated from the rate constant (t½ = ln(2)/k).
Protocol 2: General Time-Lapse Microscopy of Nucleic Acids with Thiazole Orange
This protocol provides a starting point for live-cell time-lapse imaging of nucleic acids using Thiazole Orange.
1. Cell Preparation:
-
Seed cells on a suitable imaging dish or slide 24-48 hours prior to the experiment to achieve the desired confluency.
-
Follow the staining procedure outlined in Protocol 1, steps 1.2-1.4.
2. Imaging Setup:
-
Use a confocal or widefield microscope equipped for live-cell imaging (environmental chamber, appropriate laser lines, and filters).
-
For optimal results and to minimize phototoxicity, consider the following:
-
Use a high-sensitivity detector (e.g., sCMOS or EMCCD camera).
-
Employ the lowest possible laser power that provides an adequate signal.
-
Keep exposure times to a minimum.
-
If possible, use imaging modalities that reduce out-of-focus light and phototoxicity, such as spinning disk confocal or light-sheet microscopy.
-
3. Time-Lapse Acquisition:
-
Define the imaging parameters based on the dynamics of the biological process of interest. For long-term imaging, it is crucial to find a balance between temporal resolution and minimizing light exposure.
-
Acquire images at set intervals for the desired duration of the experiment.
4. Image Processing and Analysis:
-
Use image analysis software to process the acquired time-lapse series. This may include background subtraction, drift correction, and segmentation of nuclei or cells.
-
Quantify relevant parameters such as changes in fluorescence intensity, nuclear morphology, or cell movement over time.
Conclusion
Thiazole Orange remains a valuable tool for visualizing nucleic acids in living cells. While its photostability is generally considered good, this guide emphasizes the importance of empirical validation for demanding time-lapse microscopy applications. By following the detailed protocols and understanding the underlying principles of its fluorescence, researchers can effectively utilize Thiazole Orange to gain dynamic insights into cellular processes. For studies requiring exceptional photostability, exploring more recently developed and photostable nucleic acid dyes may be warranted.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biotium.com [biotium.com]
Thiazole Orange: A Technical Guide to its Differential Binding Affinity for dsDNA vs. ssDNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the binding characteristics of Thiazole (B1198619) Orange (TO), a cyanine (B1664457) dye widely utilized in molecular biology for nucleic acid detection. A comprehensive understanding of its interaction with different DNA structures is critical for the accurate interpretation of experimental results and the design of novel molecular probes and therapeutic agents. This document details the quantitative binding affinities, underlying molecular mechanisms, and standard experimental protocols for characterizing the interaction of Thiazole Orange with double-stranded (dsDNA) and single-stranded (ssDNA) DNA.
Introduction to Thiazole Orange
Thiazole Orange is an asymmetric cyanine dye composed of linked benzothiazole (B30560) and quinoline (B57606) aromatic rings. In an aqueous solution, the dye has a very low fluorescence quantum yield (approximately 2 x 10⁻⁴). This is due to the free rotation around the methine bridge connecting its two heterocyclic systems, which provides an efficient non-radiative decay pathway for the excited state.[1] Upon binding to nucleic acids, this intramolecular rotation is restricted, leading to a dramatic increase in fluorescence quantum yield by up to several thousand-fold.[2][3][4] This "light-up" property makes TO an exceptionally sensitive stain for DNA and RNA.
The primary binding mode of TO to dsDNA is intercalation, where the planar aromatic system inserts itself between the base pairs of the DNA helix.[2][5] This rigid environment significantly enhances its fluorescence. While it also interacts with ssDNA, the affinity and fluorescence enhancement are substantially lower and more dependent on the nucleotide composition.
Comparative Binding Affinity: dsDNA vs. ssDNA
Thiazole Orange exhibits a strong preferential binding to double-stranded DNA over single-stranded DNA. The structural rigidity of the dsDNA helix provides a stable intercalation site that is absent in the more flexible ssDNA.
Quantitative Binding Data
The affinity of TO for dsDNA is significantly higher than for ssDNA. Studies have shown that the binding affinity for ssDNA can be 5 to 1000 times weaker, depending on the base composition of the single strand.[1] Polypurine stretches in ssDNA show moderate affinity, while polypyrimidine stretches exhibit the weakest interaction.[1]
| Parameter | dsDNA | ssDNA (Polypurines, e.g., poly(dA)) | ssDNA (Polypyrimidines, e.g., poly(dT)) | Free in Solution |
| Binding Constant (K) | log(K) ≈ 5.5 (at 100 mM salt)[1] | 5-10 times weaker than dsDNA[1] | 10-1000 times weaker than dsDNA[1] | N/A |
| Fluorescence Quantum Yield (Φ) | ~0.1[1] | ~0.1[1] | ~0.01[1] | ~0.0002[1] |
| Fluorescence Enhancement | >1000-fold[2][6] | Variable, significantly lower than dsDNA | Variable, significantly lower than dsDNA | N/A |
| Primary Binding Mode | Intercalation, Minor Groove Binding[2][5] | Weaker electrostatic and groove interactions | Weaker electrostatic and groove interactions | N/A |
Mechanism of Differential Binding
The significant difference in binding affinity is rooted in the distinct structural nature of dsDNA and ssDNA.
-
dsDNA Interaction: The planar structure of Thiazole Orange allows it to slide between the stacked base pairs of the dsDNA helix. This intercalation is stabilized by van der Waals forces and hydrophobic interactions. This constrained position minimizes non-radiative decay, resulting in a high fluorescence quantum yield.[2]
-
ssDNA Interaction: Lacking a stable, rigid duplex structure, ssDNA does not offer ideal intercalation sites. The binding is thought to be a combination of weaker electrostatic interactions with the phosphate (B84403) backbone and some degree of groove binding, which is less effective at restricting the dye's intramolecular motion.[1] This results in a lower binding affinity and a less pronounced increase in fluorescence.
Caption: Logical diagram of Thiazole Orange's differential binding pathways.
Experimental Protocols
Characterizing the binding affinity of Thiazole Orange to DNA is typically achieved through spectrophotometric or calorimetric methods.
Protocol: Determination of Binding Affinity by Fluorescence Titration
This protocol describes a standard method to determine the binding constant (K) of TO with a given DNA sequence.
1. Materials and Reagents:
-
Thiazole Orange (stock solution in DMSO, e.g., 1 mM).
-
Lyophilized ssDNA and dsDNA of desired sequence.
-
Nuclease-free water.
-
Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
2. Procedure:
-
DNA Preparation: Dissolve lyophilized DNA in the binding buffer to a known concentration. For dsDNA, mix complementary strands in a 1:1 molar ratio, heat to 95°C for 5 minutes, and allow to cool slowly to room temperature to ensure proper annealing.
-
Instrument Setup: Set the fluorometer's excitation wavelength to ~501 nm and the emission wavelength to ~533 nm. Record the entire emission spectrum if desired.
-
Titration:
-
Fill a cuvette with a fixed concentration of DNA solution (e.g., 1 µM).
-
Make a series of small, incremental additions of the TO stock solution to the DNA in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before measuring the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the total TO concentration.
-
Analyze the binding isotherm using a suitable binding model (e.g., Scatchard plot or non-linear regression fitting to a one-site binding model) to determine the binding constant (K) and the number of binding sites.
-
Caption: Workflow for determining DNA binding affinity using fluorescence titration.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[7][8]
1. Principle: A solution of the ligand (Thiazole Orange) is titrated into a solution of the macromolecule (DNA) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.
2. Procedure:
-
Sample Preparation:
-
Prepare highly concentrated and pure solutions of both DNA and Thiazole Orange.
-
Crucially, both the DNA and TO solutions must be prepared in the exact same buffer from the same stock to minimize heats of dilution. Dialysis of the DNA sample against the final buffer is recommended.[7]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the DNA solution into the sample cell and the Thiazole Orange solution into the injection syringe.[9]
-
-
Titration:
-
Perform an initial injection, which is typically discarded during analysis.
-
Carry out a series of small, spaced injections (e.g., 2-10 µL each) until the binding reaction is complete. The heat signal will diminish with each injection as the DNA becomes saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of TO to DNA.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (K, n, ΔH).
-
Conclusion
The significant preference of Thiazole Orange for dsDNA over ssDNA is a cornerstone of its utility in molecular biology. This preferential binding, characterized by a higher affinity constant and a more substantial fluorescence enhancement, is driven by the stable intercalation of the dye into the DNA duplex. In contrast, its interaction with ssDNA is weaker and less fluorescently productive. This detailed understanding enables researchers to leverage Thiazole Orange effectively in applications ranging from DNA quantification in PCR to the development of sophisticated biosensors and imaging agents, ensuring more accurate and reliable experimental outcomes.
References
- 1. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 8. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tainstruments.com [tainstruments.com]
Unlocking the Brilliance: A Technical Guide to the Turn-on Fluorescence Mechanism of Thiazole Orange
For Researchers, Scientists, and Drug Development Professionals
Thiazole (B1198619) Orange (TO) stands as a cornerstone fluorogenic dye in molecular biology and diagnostics. Its remarkable ability to exhibit a dramatic increase in fluorescence upon binding to nucleic acids has made it an indispensable tool for a myriad of applications, from DNA quantification and gel electrophoresis to real-time PCR and cellular imaging. This in-depth technical guide elucidates the core principles governing the "turn-on" fluorescence mechanism of Thiazole Orange, providing researchers and drug development professionals with a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Core Mechanism: Restricted Intramolecular Rotation
At the heart of Thiazole Orange's functionality lies a phenomenon known as restricted intramolecular rotation. The TO molecule consists of two heterocyclic rings, a benzothiazole (B30560) and a quinoline (B57606), linked by a methine bridge. In an aqueous solution, the molecule is in a non-planar conformation, and the two rings can freely rotate around the methine bridge. Upon excitation with light, the excited state energy is rapidly dissipated through non-radiative decay pathways facilitated by this torsional motion.[1][2] This results in a very low fluorescence quantum yield, rendering the molecule essentially non-fluorescent in its unbound state.[3][4]
However, when Thiazole Orange interacts with nucleic acids, its mode of binding—primarily through intercalation between base pairs or binding to the grooves of DNA and RNA—constrains the molecule into a more planar conformation.[1] This steric hindrance severely restricts the torsional freedom of the benzothiazole and quinoline rings.[5] Consequently, the non-radiative decay pathways are inhibited, forcing the excited state to decay primarily through the emission of photons, leading to a dramatic, thousand-fold increase in fluorescence intensity.[1][6] This "light-up" property is the hallmark of Thiazole Orange's utility as a molecular probe.
Quantitative Photophysical Properties
The turn-on fluorescence of Thiazole Orange is characterized by significant changes in its photophysical parameters upon binding to nucleic acids. The following table summarizes key quantitative data for TO in its free and bound states.
| Property | Free in Solution | Bound to dsDNA | Bound to poly(dG) | Bound to poly(dC) | Bound to poly(dT) | Reference(s) |
| Fluorescence Quantum Yield (Φ) | ~2 x 10-4 | ~0.1 | ~0.4 | ~0.06 | ~0.01 | [3] |
| Fluorescence Enhancement | - | >1000-fold | - | - | - | [1][6] |
| Absorption Maximum (λabs) | ~500 nm | ~509 nm | - | - | - | [4][7] |
| Emission Maximum (λem) | - | ~532 nm | - | - | - | [7] |
| Binding Affinity (log K) | - | ~5.5 (at 100 mM salt) | - | - | - | [3] |
Experimental Protocols
Precise and reproducible experimental design is critical for harnessing the capabilities of Thiazole Orange. Below are detailed methodologies for key experiments.
DNA Quantification using Thiazole Orange Fluorescence Spectroscopy
This protocol outlines the steps for determining the concentration of double-stranded DNA (dsDNA) in a sample.
Materials:
-
Thiazole Orange stock solution (e.g., 1 mM in DMSO)
-
dsDNA standards of known concentrations
-
Unknown dsDNA sample
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Fluorometer or fluorescence microplate reader
-
Microplates or cuvettes suitable for fluorescence measurements
Procedure:
-
Preparation of Working Solutions:
-
Dilute the Thiazole Orange stock solution in TE buffer to a final working concentration (e.g., 1 µM). Protect the solution from light.
-
Prepare a series of dsDNA standards by diluting a stock of known concentration in TE buffer. The concentration range should encompass the expected concentration of the unknown sample.
-
-
Sample Preparation:
-
In a microplate well or cuvette, mix a specific volume of the TO working solution with a volume of the dsDNA standard or unknown sample. A typical ratio is 1:1.
-
Incubate the mixture at room temperature for 5-10 minutes to allow for binding equilibrium to be reached.[8]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer. For TO bound to DNA, typical wavelengths are ~509 nm for excitation and ~532 nm for emission.[7]
-
Measure the fluorescence intensity of the blank (TE buffer with TO), the dsDNA standards, and the unknown samples.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all measurements.
-
Create a standard curve by plotting the fluorescence intensity of the dsDNA standards against their known concentrations.
-
Determine the concentration of the unknown dsDNA sample by interpolating its fluorescence intensity on the standard curve.
-
Gel Electrophoresis of DNA with Thiazole Orange Staining
This protocol describes the use of Thiazole Orange as a safer alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gels.
Materials:
-
Agarose
-
Electrophoresis buffer (e.g., 1x TAE or 1x TBE)
-
Thiazole Orange stock solution (e.g., 10,000x in DMSO)
-
DNA samples with loading dye
-
DNA ladder
-
Gel electrophoresis apparatus
-
UV or blue light transilluminator
Procedure:
-
Gel Preparation:
-
Prepare a 1% agarose gel by dissolving 1 g of agarose in 100 mL of electrophoresis buffer and heating until the solution is clear.
-
Cool the agarose solution to about 50-60°C.
-
Add the Thiazole Orange stock solution to the molten agarose to a final concentration of 1x. For a 10,000x stock, add 10 µL per 100 mL of agarose. Swirl gently to mix.
-
Pour the gel into a casting tray with a comb and allow it to solidify.
-
-
Electrophoresis:
-
Place the solidified gel in the electrophoresis tank and add enough electrophoresis buffer to cover the gel.
-
Load the DNA samples and ladder into the wells.
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
-
Visualization:
-
Carefully remove the gel from the tank.
-
Visualize the DNA bands using a UV or blue light transilluminator. Thiazole Orange-stained DNA will fluoresce, allowing for the determination of fragment sizes by comparison with the DNA ladder.
-
Applications in Drug Development
The unique properties of Thiazole Orange and its derivatives are leveraged in various aspects of drug development:
-
High-Throughput Screening (HTS): TO-based assays can be used to screen for compounds that bind to nucleic acids or inhibit DNA-protein interactions.
-
Antisense Oligonucleotide (ASO) Development: Fluorescence assays using TO can rapidly assess the hybridization stability of ASO duplexes.[8][9]
-
G-Quadruplex Ligand Discovery: Modified TO derivatives have been designed to selectively bind and report on the presence of G-quadruplex structures, which are emerging therapeutic targets in oncology.[10][11]
-
Cellular Imaging and Drug Delivery: Conjugating TO to targeting moieties, such as folate, allows for the selective imaging of cancer cells and can be explored for targeted drug delivery systems.[12]
Conclusion
Thiazole Orange's turn-on fluorescence mechanism, driven by the restriction of intramolecular rotation upon binding to nucleic acids, provides a robust and sensitive method for nucleic acid detection and analysis. A thorough understanding of its photophysical properties and the implementation of standardized experimental protocols are paramount for its effective use in research and drug development. The versatility of the Thiazole Orange scaffold continues to inspire the creation of novel probes with tailored specificities, promising further advancements in molecular sensing and therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole orange derivatives for improved nucleic acid binding
An In-depth Technical Guide to Thiazole (B1198619) Orange Derivatives for Improved Nucleic Acid Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole orange (TO) is a versatile asymmetric cyanine (B1664457) dye renowned for its fluorogenic properties upon binding to nucleic acids. In its unbound state in aqueous solutions, the molecule undergoes intramolecular rotation, leading to a non-radiative decay and thus, minimal fluorescence.[1][2] However, upon intercalation or groove binding with DNA and RNA, this rotation is restricted, forcing the molecule into a planar conformation and resulting in a dramatic increase in fluorescence quantum yield—by more than 1000-fold in some cases.[1][3][4] This "light-up" characteristic makes TO an exceptional tool for nucleic acid detection.[1][5] Over the past few decades, extensive research has focused on synthesizing TO derivatives with enhanced binding affinity, improved specificity for particular nucleic acid structures like G-quadruplexes, and better performance in cellular environments. This guide provides a comprehensive overview of these advancements, detailing the chemical modifications, quantitative binding data, and key experimental protocols relevant to the field.
The Core Moiety: Thiazole Orange
Thiazole orange consists of two heterocyclic ring systems, quinoline (B57606) and benzothiazole (B30560), linked by a methine bridge.[5] Its fluorescence is highly dependent on its conformation. The planar state is fluorescent, while the non-planar, twisted conformation is not.[5] Binding to nucleic acids stabilizes the planar form, causing the significant fluorescence enhancement that is central to its application.[1][5] While canonical TO is an excellent stain for double-stranded DNA (dsDNA), it exhibits poor selectivity for specific structures like G-quadruplexes (G4s) and can be cytotoxic at higher concentrations.[6][7] These limitations have driven the development of a wide array of derivatives designed to overcome these challenges.
Structural Modifications for Enhanced Performance
Chemical modifications of the TO scaffold have been explored to tune its photophysical properties and nucleic acid binding selectivity. These modifications generally target the quinoline or benzothiazole rings, the methine bridge, or involve conjugation to other molecules.
-
Substitutions on the Heterocyclic Rings: Introducing styryl groups, particularly those with diethylamino or dimethylamino functionalities, has been shown to dramatically increase selectivity for G-quadruplex DNA over standard dsDNA.[7][8] One derivative with a p-(dimethylamino)styryl substituent demonstrated a 10-fold higher selectivity for telomeric G-quadruplexes.[8][9]
-
Meso-Position Modifications: Adding a benzyl (B1604629) substituent to the central methine bridge can alter the planarity of the chromophore, which enhances interactions with G-DNA while weakening the binding to duplex DNA, thereby achieving selective G-DNA detection.[10]
-
Conjugation to Targeting Moieties:
-
Neomycin Conjugates: Linking TO to neomycin, an aminoglycoside antibiotic with affinity for nucleic acids, results in compounds with increased cell permeability, reduced cytotoxicity, and a greater preference for localizing to RNA in the cell's nucleolus.[6][11]
-
Peptide Conjugates: Appending peptides to the TO structure creates conjugates whose DNA-binding properties are highly sensitive to the peptide sequence and the attachment point on the dye.[12]
-
Oligonucleotide Probes: Covalently attaching TO to an oligonucleotide, either at the nucleobase or the sugar, creates highly effective "Forced Intercalation Probes" (FIT probes) and other fluorogenic probes.[13][14] These probes show significant fluorescence enhancement upon hybridization to a complementary target sequence. A derivative containing a tricyclic benzothiazole provided up to an 18.6-fold increase in fluorescence upon hybridization.[13]
-
Quantitative Data on Thiazole Orange Derivatives
The performance of TO derivatives is quantified by several key parameters, including fluorescence enhancement, quantum yield, binding affinity, and the stabilization of nucleic acid structures.
Table 1: Photophysical Properties of Selected Thiazole Orange Derivatives
| Derivative Class | Modification | Max Excitation (nm) | Max Emission (nm) | Quantum Yield (Φ) (Bound) | Fluorescence Enhancement (-fold) | Reference(s) |
| Canonical TO | - | ~514 | ~533 | 0.1 - 0.4 | >3000 | [3][5][15] |
| FIT Probe | Tricyclic benzothiazole | ~518 | - | up to 0.53 | up to 18.6 | [13][16] |
| Styryl Derivative | p-(dimethylamino)styryl | - | - | - | 10-fold selective for G4 vs dsDNA | [8][9] |
| meso-Substituted | Benzyl group on methine bridge | ~488 | - | - | 80 - 162 (with G-DNA) | [10] |
| Oligonucleotide Probe | 2'-OMe RNA with TO on uracil | - | - | 0.318 | up to 44 | [14][17] |
Table 2: Nucleic Acid Binding & Stability Data for Selected Thiazole Orange Derivatives
| Derivative Class | Nucleic Acid Target | Binding Constant (Kµ) | ΔTm (°C) | Reference(s) |
| Canonical TO | dsDNA | K ~ 3.16 x 10⁵ M⁻¹ | - | [15] |
| Canonical TO | G-Quadruplex DNA | Binds with higher affinity than dsDNA | - | [4] |
| meso-Substituted (1a) | G-DNA (htg22) | 3.16 µM | - | [10] |
| Oligonucleotide Probe | Complementary DNA | - | +1.3 to +14.6 | [17] |
| TO-Neomycin Conjugates | Various Nucleic Acids | Higher affinity for RNA structures | Higher than TO alone | [6] |
Visualization of Mechanisms and Workflows
Experimental Protocols
Detailed methodologies are crucial for the successful application and development of TO derivatives. Below are protocols for key experiments.
Synthesis of a Folate-Conjugated Thiazole Orange Derivative
This two-step protocol describes the synthesis of a TO derivative for targeted in vivo imaging.[18]
-
Step 1: Synthesis of Folate-Methylquinolinium Bromide: Folate is coupled with 1-(3-aminopropyl)-4-methylquinolinium bromide.
-
Step 2: Final Conjugation: The resulting folate-methylquinolinium bromide is reacted with benzothiazolium to yield the final folate-conjugated TO compound.
-
Characterization: The final product is evaluated using ¹H-NMR, Mass Spectrometry (MS), and Thermal Gravimetric/Differential Thermal Analysis (TG/DTA) to confirm its structure and thermal stability.[18]
General Fluorescence Spectroscopy for DNA Binding
This protocol is used to measure the fluorescence enhancement of a TO derivative upon binding to dsDNA.[19][20]
-
Preparation: Prepare stock solutions of the TO derivative (e.g., in DMSO) and dsDNA (e.g., calf thymus DNA in a suitable buffer like Tris-HCl or PBS). All measurements should be performed in a buffer solution (e.g., 10 mM Tris-HCl, 60 mM KCl).[10]
-
Titration: In a quartz cuvette, place a solution of the TO derivative at a fixed concentration (e.g., 5 µM).[11] Sequentially add increasing concentrations of the dsDNA stock solution.
-
Measurement: After each addition of DNA and a brief equilibration period, record the fluorescence emission spectrum using a spectrofluorometer. Use an excitation wavelength appropriate for the dye (e.g., 488 nm or 504 nm) and scan a relevant emission range (e.g., 510-750 nm).[11][20]
-
Analysis: Plot the fluorescence intensity at the emission maximum against the DNA concentration to generate a binding curve. This can be used to determine binding stoichiometry and affinity.
Fluorescent Intercalator Displacement (FID) Assay
This assay is highly effective for screening libraries of compounds (e.g., peptides) for their ability to bind a specific RNA structure.[21]
-
Complex Formation: Prepare a solution containing the target RNA (e.g., 100 nM) and Thiazole Orange (e.g., 50 nM) in an appropriate assay buffer. Allow the complex to form, which results in a high initial fluorescence signal.
-
Compound Addition: To the wells of a 96-well plate, add the pre-formed RNA-TO complex. Then, add the compound to be tested (the "displacer" or "competitor") at varying concentrations.
-
Measurement: Incubate the plate to allow the system to reach equilibrium. Measure the fluorescence intensity in each well using a plate reader.
-
Analysis: The binding of the test compound will displace TO from the RNA, causing a decrease in fluorescence. Plot the relative decrease in fluorescence as a function of the test compound's concentration to determine the IC₅₀ value, which reflects its binding affinity.[21]
DNA Electrophoresis with Thiazole Orange
TO can be used as a safer alternative to ethidium (B1194527) bromide for visualizing DNA in agarose (B213101) gels.[22]
-
Gel Preparation: Prepare a standard agarose gel solution (e.g., 1% agarose in TAE or TBE buffer). Add a 10,000x stock of TO in DMSO to the molten agarose to a final concentration of approximately 1.3 µg/mL.
-
Casting: Pour the agarose mixture into a gel casting tray with a comb and allow it to solidify.
-
Electrophoresis: Place the gel in an electrophoresis apparatus and cover it with running buffer. Load DNA samples mixed with a loading dye. Run the gel at an appropriate voltage (e.g., 100 V).
-
Visualization: After electrophoresis, visualize the DNA bands using a transilluminator with either UV or blue light. Blue light is preferred as it does not damage the DNA, which is advantageous for downstream applications like cloning.[22]
Conclusion and Future Outlook
Thiazole orange and its derivatives represent a powerful and adaptable class of fluorescent probes for nucleic acid research. Through targeted chemical modifications, researchers have successfully engineered molecules with superior brightness, enhanced stability, and remarkable specificity for distinct nucleic acid structures, including disease-relevant G-quadruplexes and specific mRNA sequences. The continued development of these probes, guided by the robust experimental protocols outlined here, holds immense promise for advancing diagnostic tools, cellular imaging techniques, and the development of novel therapeutic agents that target nucleic acids. Future work will likely focus on creating derivatives with near-infrared (NIR) emission for deeper tissue imaging and developing more sophisticated probes for real-time monitoring of nucleic acid dynamics in living organisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Engineering of Thiazole Orange Dye: Change of Fluorescent Signaling from Universal to Specific upon Binding with Nucleic Acids in Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole orange-peptide conjugates: sensitivity of DNA binding to chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Thiazole Orange Derivative with Folate: Synthesis, Fluorescence and in Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Unraveling the Bond: A Technical Guide to Thiazole Orange and Nucleic Acid Interaction
For researchers, scientists, and drug development professionals, this in-depth guide elucidates the fundamental principles governing the interaction between the fluorescent dye Thiazole (B1198619) Orange (TO) and nucleic acids. From its core binding mechanisms to detailed experimental methodologies, this document provides a comprehensive resource for leveraging this powerful tool in molecular biology and therapeutic development.
Thiazole Orange (TO) is a cyanine (B1664457) dye renowned for its remarkable fluorescence properties upon binding to nucleic acids. In solution, the molecule is essentially non-fluorescent due to the free rotation around its methine bridge, which leads to non-radiative decay of the excited state. However, upon interaction with DNA or RNA, this rotation is restricted, causing a dramatic increase in fluorescence quantum yield, often by several thousand-fold. This "light-up" property makes TO and its derivatives invaluable probes for nucleic acid detection and quantification in a wide array of applications, including flow cytometry, gel electrophoresis, and real-time PCR.
Core Principles of Interaction
The interaction of Thiazole Orange with nucleic acids is multifaceted, characterized by several binding modes that are influenced by the structure of the nucleic acid and the local environment. The primary mechanisms include intercalation, groove binding, and specific interactions with non-canonical structures like G-quadruplexes.
Binding Modes:
-
Intercalation: TO can insert itself between the base pairs of double-stranded DNA (dsDNA) and RNA (dsRNA). This mode of binding is a primary contributor to the significant fluorescence enhancement, as the rigid environment of the stacked base pairs severely restricts the intramolecular rotation of the dye.
-
Groove Binding: TO can also bind to the minor groove of the DNA double helix. While generally contributing less to the overall fluorescence enhancement compared to intercalation, this mode is significant, particularly in AT-rich regions of DNA.
-
G-Quadruplex and Triplex Binding: A key characteristic of TO is its high affinity for non-canonical nucleic acid structures. It exhibits preferential binding to G-quadruplexes, which are four-stranded structures found in telomeric regions and gene promoter sequences, and to triple-helical DNA. This preferential binding often results in a greater fluorescence enhancement than with dsDNA, making TO a valuable tool for studying these biologically important structures. The binding to G-quadruplexes is typically through end-stacking on the terminal G-tetrads.
Fluorescence Enhancement Mechanism:
The dramatic increase in fluorescence upon binding is the hallmark of Thiazole Orange. In its unbound state in an aqueous solution, the benzothiazole (B30560) and quinoline (B57606) ring systems of TO can rotate freely around the methine bridge. This torsional motion provides a non-radiative pathway for the excited state to relax back to the ground state, resulting in very low fluorescence. When TO binds to a nucleic acid, this rotation is sterically hindered. This restriction of intramolecular rotation (RIR) closes the non-radiative decay channel, forcing the excited state to decay primarily through the emission of photons, leading to a massive increase in fluorescence intensity.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of Thiazole Orange and its derivatives with various nucleic acid structures. These values are compiled from multiple studies and can vary depending on experimental conditions such as buffer composition and temperature.
Table 1: Binding Affinity (Kd) of Thiazole Orange with Nucleic Acids
| Ligand | Nucleic Acid Structure | Binding Affinity (Kd) | Reference |
| Thiazole Orange (TO) | dsDNA | ~ low micromolar | [1] |
| Thiazole Orange (TO) | dsDNA (at 100 mM salt) | log(K) ≈ 5.5 | [2] |
| meso-Bn-2TO (modified TO) | G-Quadruplex (htg22) | 3.16 µM | [3] |
| 2TO (parent TO derivative) | G-Quadruplex (htg22) | 1.52 µM | [3] |
Table 2: Fluorescence Quantum Yield (Φ) of Thiazole Orange
| Ligand State | Quantum Yield (Φ) | Conditions/Notes | Reference |
| Free TO in solution | ~2 x 10⁻⁴ | Aqueous buffer | [2] |
| TO bound to dsDNA | ~0.1 | - | [2][4] |
| TO bound to poly(dA) | ~0.1 | Single-stranded polypurine | [2] |
| TO bound to poly(dG) | ~0.4 | Single-stranded polypurine | [1][2] |
| TO bound to poly(dC) | ~0.06 | Single-stranded polypyrimidine | [2] |
| TO bound to poly(dT) | ~0.01 | Single-stranded polypyrimidine | [2] |
Table 3: Spectral Properties of Thiazole Orange-Nucleic Acid Complexes
| Parameter | Wavelength (nm) | Nucleic Acid | Reference |
| Excitation Maximum (λex) | ~480-510 | dsDNA | [1][5] |
| Emission Maximum (λem) | ~527-530 | dsDNA | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline protocols for common techniques used to study Thiazole Orange-nucleic acid interactions.
Fluorescence Titration
This is the most common method to determine the binding affinity (Kd) and stoichiometry of the interaction.
Objective: To measure the increase in TO fluorescence upon titration with a nucleic acid to determine the binding constant.
Materials:
-
Thiazole Orange stock solution (e.g., in DMSO or methanol)
-
Nucleic acid stock solution of known concentration in an appropriate buffer (e.g., Tris-HCl, PBS)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Preparation: Prepare a working solution of Thiazole Orange at a fixed concentration (e.g., 1 µM) in the desired buffer. The concentration should be low enough to minimize background fluorescence but high enough for a good signal-to-noise ratio.
-
Titration:
-
Place the TO solution in a quartz cuvette.
-
Record the initial fluorescence spectrum of the TO solution. The excitation wavelength is typically around 480-510 nm, and the emission is monitored from 510 nm to 600 nm.
-
Add small aliquots of the nucleic acid stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate (usually a few minutes).
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the nucleic acid concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
UV-Visible Spectrophotometry
UV-Vis spectroscopy can be used to observe changes in the absorption spectrum of TO upon binding to nucleic acids, providing insights into the binding mode.
Objective: To monitor changes in the absorbance spectrum of TO upon interaction with nucleic acids.
Materials:
-
Thiazole Orange stock solution
-
Nucleic acid stock solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Preparation: Prepare solutions of TO and nucleic acid in the desired buffer.
-
Measurement:
-
Record the absorption spectrum of the free TO solution.
-
Titrate the TO solution with increasing concentrations of the nucleic acid, recording the absorption spectrum after each addition.
-
Alternatively, prepare a series of solutions with a fixed TO concentration and varying nucleic acid concentrations.
-
-
Data Analysis:
-
Observe for changes in the absorption maximum (λmax) and molar absorptivity. Hypochromism (decrease in absorbance) and a red-shift (bathochromic shift) are often indicative of intercalation.
-
The data can be used to construct a Job plot to determine the binding stoichiometry.
-
Gel Electrophoresis Mobility Shift Assay (EMSA)
EMSA can be used to visualize the binding of TO to nucleic acids and to assess binding specificity.
Objective: To detect the formation of a TO-nucleic acid complex by its altered mobility in a non-denaturing gel.
Materials:
-
Nucleic acid of interest (e.g., a specific DNA or RNA sequence)
-
Thiazole Orange
-
Native polyacrylamide or agarose (B213101) gel
-
Electrophoresis apparatus and power supply
-
Gel imaging system (UV or blue-light transilluminator)
Protocol:
-
Binding Reaction:
-
Incubate the nucleic acid with varying concentrations of Thiazole Orange in a suitable binding buffer.
-
Include a control lane with only the nucleic acid.
-
-
Gel Electrophoresis:
-
Load the samples onto a native polyacrylamide or agarose gel.
-
Run the gel at a constant voltage until the loading dye has migrated a sufficient distance.
-
-
Visualization:
-
Visualize the gel using a UV or blue-light transilluminator. The TO-nucleic acid complex will fluoresce brightly.
-
A "shift" in the migration of the nucleic acid band upon addition of TO indicates the formation of a complex. Unbound TO is generally not visible or runs off the gel.
-
Visualization of Binding Modes
The diverse ways in which Thiazole Orange interacts with nucleic acids can be conceptually visualized.
Conclusion
Thiazole Orange remains a cornerstone fluorescent probe in nucleic acid research. Its robust "light-up" response, coupled with its diverse binding affinities for various nucleic acid structures, provides a versatile platform for detection, quantification, and structural studies. A thorough understanding of its interaction principles, quantitative binding parameters, and the appropriate experimental methodologies is paramount for its effective application in basic research and for the development of novel diagnostic and therapeutic agents targeting nucleic acids. This guide provides a foundational framework for researchers to harness the full potential of Thiazole Orange in their scientific endeavors.
References
The Dance of Light and Environment: A Technical Guide to the Solvatochromism of Thiazole Orange in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Thiazole (B1198619) orange (TO), a fluorescent dye belonging to the cyanine (B1664457) family, has emerged as a powerful tool in cellular biology and drug development. Its remarkable solvatochromic properties, characterized by a dramatic increase in fluorescence quantum yield in viscous environments or upon binding to macromolecules, make it an exquisitely sensitive probe for elucidating cellular microenvironments. This technical guide provides an in-depth exploration of the solvatochromism of Thiazole Orange, offering a comprehensive resource for researchers leveraging this unique fluorophore.
Core Principles of Thiazole Orange Solvatochromism
Thiazole Orange is comprised of two heterocyclic moieties, benzothiazole (B30560) and quinoline, linked by a methine bridge. In aqueous solutions, the molecule is virtually non-fluorescent. This is attributed to the free rotation around the methine bridge in the excited state, which facilitates non-radiative decay back to the ground state. However, when this intramolecular rotation is restricted, for instance, by an increase in solvent viscosity or through intercalation into the grooves of nucleic acids, the non-radiative decay pathway is inhibited, leading to a significant enhancement of fluorescence.[1][2][3] This "light-up" property is the cornerstone of its utility as a cellular probe.
The fluorescence of Thiazole Orange is not only dependent on viscosity but also on the polarity of its immediate surroundings. Changes in the dielectric constant of the microenvironment can influence the energy levels of the excited state, resulting in shifts in the absorption and emission spectra. This dual sensitivity to viscosity and polarity allows for the nuanced interrogation of diverse cellular compartments.
Quantitative Photophysical Properties
The spectral characteristics of Thiazole Orange are highly contingent on its environment. The following tables summarize key quantitative data on its photophysical properties in various solvents and when bound to nucleic acids.
| Environment | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| Water | ~500 | ~530 | ~0.0002 | |
| Methanol | Not specified | Not specified | Lower than in DMSO/DMF | [4] |
| DMSO | Not specified | Not specified | Higher than in Methanol | [4] |
| DMF | Not specified | Not specified | Higher than in Methanol | [4] |
| In complex with dsDNA | 509 - 512 | 527 - 533 | Up to 0.4 | [5][6][7] |
| In complex with dsRNA | Not specified | Not specified | High |
Table 1: Photophysical Properties of Thiazole Orange in Different Environments.
Cellular Applications and Environmental Sensing
The unique solvatochromic behavior of Thiazole Orange has been harnessed for a multitude of applications in cellular biology:
-
Nucleic Acid Staining: Thiazole Orange is widely used to stain DNA and RNA in gels, flow cytometry, and microscopy.[4][8][9] Its ability to readily cross cell membranes allows for the staining of nucleic acids in living cells.[10][11] It exhibits a preference for RNA over DNA and can be used to visualize RNA-rich structures like the nucleolus.[8][10]
-
Reticulocyte Analysis: The dye is a standard reagent for identifying and quantifying reticulocytes (immature red blood cells) by staining the residual ribosomal RNA.[9][12]
-
Probing Cellular Viscosity: The viscosity-sensitive nature of Thiazole Orange and its derivatives makes them valuable tools for monitoring changes in microviscosity within cellular organelles, such as the mitochondria.[13] Abnormal cellular viscosity is associated with various disease states, making these probes relevant for drug development and diagnostics.
-
Biosensing: Conjugates of Thiazole Orange with other molecules, such as antibiotics or specific ligands, have been developed to create targeted fluorescent probes for specific cellular components or to report on molecular interactions.[10]
Experimental Protocols
General Staining of Nucleic Acids in Live Cells
This protocol provides a general guideline for staining nucleic acids in live mammalian cells with Thiazole Orange. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Thiazole Orange (e.g., 10 mM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Cultured mammalian cells on a suitable imaging dish or slide
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Staining Solution Preparation: Dilute the Thiazole Orange stock solution in PBS or cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-5 µM). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the cell culture medium and wash the cells once with PBS. Add the Thiazole Orange staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or imaging buffer to remove excess dye.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488-510 nm and emission around 520-540 nm).
Flow Cytometry Analysis of Reticulocytes
This protocol outlines the basic steps for reticulocyte counting using Thiazole Orange and flow cytometry.
Materials:
-
Whole blood sample collected in an anticoagulant (e.g., EDTA)
-
Thiazole Orange staining solution (commercially available or prepared)
-
Flow cytometer with a 488 nm laser
Procedure:
-
Sample Preparation: Dilute a small volume of whole blood (e.g., 5 µL) into the Thiazole Orange staining solution (e.g., 1 mL).
-
Incubation: Incubate the sample at room temperature for a specified time (e.g., 30 minutes to 1 hour), protected from light.
-
Data Acquisition: Analyze the stained sample on a flow cytometer. Gate on the red blood cell population based on forward and side scatter.
-
Data Analysis: Quantify the reticulocyte population based on their increased fluorescence intensity in the appropriate channel (e.g., FL1) compared to mature erythrocytes.
Visualizing the Mechanism and Workflow
To better illustrate the principles and applications of Thiazole Orange, the following diagrams are provided.
Caption: Mechanism of Thiazole Orange's "light-up" fluorescence.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 7. Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole orange: a new dye for reticulocyte analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Thiazole Orange Staining for Reticulocyte Analysis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reticulocytes are immature red blood cells that contain residual ribonucleic acid (RNA), which is absent in mature erythrocytes.[1] The enumeration of reticulocytes is a critical diagnostic tool for evaluating erythropoietic activity in various clinical and research settings. Flow cytometry, in conjunction with the fluorescent dye thiazole (B1198619) orange, offers a rapid, precise, and objective method for quantifying reticulocytes.[2][3][4] Thiazole orange is a nucleic acid-specific dye that permeates cell membranes and exhibits a significant increase in fluorescence upon binding to RNA.[5][6] This property allows for the clear distinction between RNA-containing reticulocytes and mature red blood cells, which show minimal fluorescence.[5] This application note provides a detailed protocol for the staining of whole blood with thiazole orange for the subsequent analysis of reticulocytes by flow cytometry.
Principle of the Method
The methodology is based on the ability of thiazole orange to selectively bind to the residual RNA present in reticulocytes.[2][6][7] When excited by a 488 nm laser, the thiazole orange-RNA complex emits a fluorescent signal that is proportional to the amount of RNA within the cell.[5] This fluorescence intensity is measured by a flow cytometer, allowing for the differentiation and quantification of the reticulocyte population from the non-fluorescent mature red blood cell population.[5] This automated method provides higher precision and reproducibility compared to traditional manual counting methods that utilize supravital stains like new methylene (B1212753) blue.[7][8]
Data Presentation
The following table summarizes the key quantitative parameters for the thiazole orange staining protocol.
| Parameter | Value | Notes |
| Sample Type | Whole blood anticoagulated with EDTA | Dipotassium EDTA is suitable.[2] |
| Sample Volume | 5 µL | [9][10] |
| Thiazole Orange Working Solution | 1:10000 dilution of 1 mg/mL stock | Stock solution prepared in methanol.[9] Diluted in PBS with 0.002 M EDTA and 0.02% sodium azide.[9] |
| Staining Volume | 1 mL | [9][10] |
| Incubation Time | 30 minutes to 1 hour | Consistent results are obtained with incubation times ranging from 2 to 7 hours.[2][4] A 30-minute incubation is also commonly used.[8][10] |
| Incubation Temperature | Room Temperature (20-25°C) | Changes in temperature up to 30°C have no measurable effect.[2][4] |
| Light Conditions | Protect from light | The reagent and stained samples are light-sensitive.[1][10] |
| Sample Stability (Pre-staining) | Up to 48 hours at room temperature (20-25°C) | For optimal results, blood should be stained within 48 hours of venipuncture.[1] Anticoagulated blood is stable for 30 hours after collection.[2] |
| Sample Stability (Post-staining) | Up to 5.5 hours at 20°C, protected from light | [11] |
| Flow Cytometer Excitation | 488 nm (blue laser) | [5][6] |
| Flow Cytometer Emission | ~527 nm (Green fluorescence channel, e.g., FL1) | [9] |
| Number of Events to Acquire | 25,000 - 50,000 events | [8][10] |
Experimental Protocol
Materials
-
Whole blood collected in EDTA tubes
-
Thiazole Orange (1 mg/mL stock solution in methanol)
-
Phosphate-Buffered Saline (PBS)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Sodium Azide
-
12 x 75 mm polystyrene tubes
-
Flow cytometer equipped with a 488 nm laser
Reagent Preparation
Thiazole Orange Stock Solution (1 mg/mL):
-
Dissolve 1 mg of Thiazole Orange powder in 1 mL of methanol.[9]
-
Store in the dark at room temperature. This solution is stable for several months.[9]
Thiazole Orange Working Solution:
-
Prepare a 1:10000 dilution of the 1 mg/mL Thiazole Orange stock solution in PBS containing 0.002 M EDTA and 0.02% sodium azide.[9]
-
This working solution is stable for at least one week when stored in the dark at room temperature.[9]
Staining Procedure
-
For each blood sample, label two 12 x 75 mm polystyrene tubes: one as "Test" and one as "Control" (for setting up the flow cytometer).
-
Add 1 mL of the Thiazole Orange working solution to the "Test" tube.
-
Add 1 mL of PBS (without thiazole orange) to the "Control" tube.[10]
-
Add 5 µL of the well-mixed whole blood sample to each tube.[9][10]
-
Vortex the tubes gently to mix.
-
Incubate the tubes for 30 minutes to 1 hour at room temperature (20-25°C), protected from light.[8][10]
Flow Cytometry Analysis
-
Instrument Setup:
-
Use the "Control" tube (blood with PBS only) to set the forward scatter (FSC) and side scatter (SSC) parameters to visualize the red blood cell population and to set the fluorescence baseline.
-
-
Gating Strategy:
-
Create a primary gate (R1) around the red blood cell population on an FSC vs. SSC dot plot to exclude debris and other cell types.
-
Create a histogram for the green fluorescence channel (e.g., FL1) for the events within the R1 gate.
-
Use the "Control" sample to set a marker (M1) to define the background fluorescence of the mature erythrocyte population.
-
All events falling to the right of this marker (M2) in the "Test" sample are considered reticulocytes.[8]
-
-
Data Acquisition:
-
Data Analysis:
-
The percentage of reticulocytes is determined by the percentage of cells falling within the M2 region of the fluorescence histogram.
-
Potential Interferences and Considerations
Several factors can potentially interfere with the accuracy of reticulocyte counting by thiazole orange staining, leading to falsely elevated results. These include:
-
Platelets and Giant Platelets: Platelets, especially reticulated platelets containing RNA, can bind thiazole orange and be mistakenly counted as reticulocytes.[2][10][12] Gating strategies or the use of platelet-specific markers (like CD61) can help mitigate this interference.[12]
-
Nucleated Red Blood Cells (NRBCs): NRBCs contain DNA and will stain brightly with thiazole orange.[2]
-
Howell-Jolly Bodies: These are nuclear remnants that will also be stained.[2]
-
High Leukocyte Count: Leukocytes contain nucleic acids and can interfere with the analysis.[2]
-
Autofluorescence: Red blood cell autofluorescence can also be a source of error.[2]
Careful gating and, if necessary, the use of additional markers can help to exclude these interfering populations and improve the accuracy of the results.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for reticulocyte analysis using thiazole orange staining and flow cytometry.
Caption: Logical flow of the gating strategy for identifying reticulocytes in flow cytometry data.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometric reticulocyte analysis using thiazole orange; clinical experience and technical limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reticulocyte count using thiazole orange. A flow cytometry method. | Semantic Scholar [semanticscholar.org]
- 5. horiba.com [horiba.com]
- 6. Thiazole orange: a new dye for reticulocyte analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Counting reticulocytes by flow cytometry: use of thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. scielo.br [scielo.br]
- 11. Evaluation of flow cytometric counting procedure for canine reticulocytes by use of thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the interference of platelets in reticulocyte counting by flow cytometry using thiazole orange – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
Application Notes and Protocols for Real-Time Tracking of RNA in Living Cells Using Thiazole Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole orange (TO) is a cell-permeant cyanine (B1664457) dye that exhibits a remarkable increase in fluorescence upon binding to nucleic acids. This "light-up" property makes it a valuable tool for the real-time tracking of RNA in living cells. When unbound in an aqueous environment, TO has a very low fluorescence quantum yield. However, upon intercalation into the grooves of RNA, its structure becomes more rigid, leading to a significant enhancement of its fluorescence. This characteristic allows for the visualization of RNA distribution, localization, and dynamics within live cells with a high signal-to-noise ratio.
Recent advancements have led to the development of various Thiazole orange derivatives with improved RNA selectivity, photostability, and reduced cytotoxicity, further expanding their application in live-cell imaging and drug discovery. These probes are instrumental in studying RNA metabolism, transport, and the dynamics of RNA-containing structures such as stress granules and P-bodies in response to cellular stimuli and therapeutic interventions.
Mechanism of Action
Thiazole orange's fluorescence is dependent on its molecular conformation. In solution, the two heterocyclic rings of the TO molecule can rotate freely around a methine bridge. This rotational freedom provides a non-radiative decay pathway for the excited state, resulting in very low fluorescence. Upon binding to RNA, this intramolecular rotation is restricted, forcing the molecule into a more planar conformation. This rigidity closes the non-radiative decay channel, causing the excited molecule to relax by emitting a photon, thus leading to a dramatic increase in fluorescence.
Application Notes and Protocols for the Quantification of Nucleic Acids in Solution Using Thiazole Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole (B1198619) Orange (TO) is a fluorescent dye widely utilized for the detection and quantification of nucleic acids. As an asymmetrical cyanine (B1664457) dye, TO exhibits minimal fluorescence in solution but displays a significant enhancement in fluorescence quantum yield upon binding to nucleic acids.[1][2][3] This "light-up" property is attributed to the restriction of the torsional motion between its benzothiazole (B30560) and quinoline (B57606) heterocyclic rings upon intercalation into the grooves of DNA and RNA.[2][3] This feature makes Thiazole Orange a sensitive reporter for nucleic acid concentration in various applications, including gel electrophoresis, flow cytometry, and in-solution quantification assays.[2][4][5]
These application notes provide detailed protocols for the quantification of double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), and RNA in solution using Thiazole Orange in a microplate reader format. The document also includes a summary of the quantitative performance of the dye and a comparison with other common nucleic acid stains.
Mechanism of Action
Thiazole Orange binds to nucleic acids primarily through intercalation, inserting itself between the base pairs of the double helix.[2] It can also bind to the grooves of nucleic acid structures. This binding event restricts the intramolecular rotation of the dye molecule, leading to a dramatic increase in its fluorescence quantum yield. In its free form in an aqueous solution, the rotational freedom of the different parts of the molecule provides a non-radiative decay pathway for the excited state, resulting in very low fluorescence. Upon binding to nucleic acids, this non-radiative pathway is hindered, causing the molecule to release the absorbed energy as fluorescence.
Quantitative Data and Performance
The performance of Thiazole Orange in nucleic acid quantification is characterized by its significant fluorescence enhancement, sensitivity, and dynamic range. Below is a summary of its key quantitative parameters.
Table 1: Spectroscopic Properties of Thiazole Orange
| Property | Value | Reference(s) |
| Excitation Maximum (λex) with DNA | ~510-512 nm | [4][5] |
| Emission Maximum (λem) with DNA | ~527-533 nm | [4][5] |
| Quantum Yield (Φ) - Free in solution | ~2 x 10⁻⁴ | [6][7] |
| Quantum Yield (Φ) - Bound to dsDNA | ~0.1 - 0.4 | [3][6] |
Table 2: Performance Characteristics of Thiazole Orange in Nucleic Acid Quantification
| Parameter | dsDNA | ssDNA | RNA | Reference(s) |
| Fluorescence Enhancement | >1,000 to 20,000-fold | 5-10 times weaker affinity than dsDNA | Significant enhancement, can be greater than for dsDNA in some contexts | [2][3][4][8] |
| Limit of Detection (LOD) | ~1-2 ng/lane (in gel) | Not widely reported | 10 µg of protein/mL of assay (in crude extracts) | [1] |
| Linear Dynamic Range | Not widely reported in solution assays | Not widely reported | 5 ng - 100 ng (for a TO analog) |
Note: Quantitative performance, especially the limit of detection and linear dynamic range, can be highly dependent on the specific instrumentation, buffer conditions, and the type and source of the nucleic acid. The data presented are compiled from various sources and should be used as a general guideline.
Experimental Protocols
The following protocols are designed for the quantification of dsDNA, ssDNA, and RNA in a 96-well plate format using a fluorescence microplate reader.
Reagent Preparation
a. Thiazole Orange Stock Solution (e.g., 1 mM):
-
Dissolve Thiazole Orange in dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) to a final concentration of 1 mM.[4][9] For example, dissolve 13 mg of Thiazole Orange in 1 mL of DMSO.[4]
-
Store the stock solution at -20°C, protected from light. The stock solution is stable for several months when stored properly.[4]
b. Assay Buffer:
-
A common assay buffer is TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0).
-
Phosphate-buffered saline (PBS) can also be used.[4]
-
The choice of buffer can influence the fluorescence intensity, so consistency is key.
c. Thiazole Orange Working Solution:
-
Dilute the Thiazole Orange stock solution in the assay buffer to the desired working concentration. A common starting point is a 1:1000 to 1:10000 dilution of the stock solution.[4] The optimal concentration should be determined empirically for your specific application and instrument. A final concentration in the low micromolar range is typical.
d. Nucleic Acid Standards:
-
Prepare a series of nucleic acid standards (dsDNA, ssDNA, or RNA of known concentration) by serial dilution in the assay buffer. The concentration range of the standards should encompass the expected concentration of the unknown samples.
Experimental Workflow for Nucleic Acid Quantification
The following diagram illustrates the general workflow for quantifying nucleic acids using Thiazole Orange in a microplate reader.
Detailed Protocol for 96-Well Plate Assay
-
Prepare the 96-well plate:
-
Use a black, clear-bottom 96-well plate for fluorescence measurements to minimize background and crosstalk.
-
Pipette 10 µL of each nucleic acid standard into triplicate wells.
-
Pipette 10 µL of each unknown nucleic acid sample into triplicate wells.
-
Include triplicate wells with 10 µL of assay buffer only to serve as a blank.
-
-
Add Thiazole Orange Working Solution:
-
Add 190 µL of the freshly prepared Thiazole Orange working solution to each well containing standards, samples, and blanks. This brings the total volume in each well to 200 µL. The final concentration of the dye should be optimized, but a starting point of 1-5 µM is recommended.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-5 minutes, protected from light. Binding of Thiazole Orange to nucleic acids is rapid.[8]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~510 nm and emission set to ~530 nm.[4] Optimize the gain settings of the instrument to ensure the readings for the highest standard are within the linear range of the detector.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all standard and sample wells.
-
Create a standard curve by plotting the background-subtracted fluorescence intensity of the standards against their known concentrations.
-
Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the R² value (which should be ≥ 0.99 for a good fit).
-
Use the equation of the line to calculate the concentration of the unknown samples based on their background-subtracted fluorescence intensities.
-
Comparison with Other Nucleic Acid Stains
Thiazole Orange is often compared to other popular nucleic acid stains like SYBR Green and PicoGreen.
Table 3: General Comparison of Thiazole Orange with Other Dyes
| Feature | Thiazole Orange | SYBR Green I | PicoGreen |
| Primary Target | dsDNA, ssDNA, RNA | Primarily dsDNA | Specifically dsDNA |
| Sensitivity | High | Very High | Extremely High |
| Selectivity for dsDNA | Moderate | High | Very High |
| Cost | Generally lower | Moderate | Higher |
| Applications | Gel staining, flow cytometry, in-solution quantification | Real-time PCR, gel staining, melt curve analysis | dsDNA quantification in solution |
Troubleshooting
-
High Background Fluorescence:
-
Ensure the Thiazole Orange working solution is freshly prepared.
-
Use high-quality, nuclease-free water and reagents.
-
Optimize the dye concentration; a lower concentration may reduce background.
-
-
Low Signal:
-
Ensure the microplate reader settings (excitation/emission wavelengths, gain) are optimal for Thiazole Orange.
-
Check the concentration of your nucleic acid standards.
-
Increase the concentration of the Thiazole Orange working solution.
-
-
Non-linear Standard Curve:
-
The concentration of one or more standards may be inaccurate. Prepare fresh dilutions.
-
The highest standard may be causing fluorescence saturation. Reduce the concentration of the highest standard or adjust the gain setting on the microplate reader.
-
The lowest standards may be below the limit of detection of the assay.
-
Conclusion
Thiazole Orange is a versatile and cost-effective fluorescent dye for the quantification of nucleic acids in solution. Its significant fluorescence enhancement upon binding to DNA and RNA allows for sensitive detection. By following the detailed protocols provided in these application notes, researchers can accurately determine the concentration of their nucleic acid samples for a wide range of downstream applications. For highly specific quantification of dsDNA in the presence of ssDNA and RNA, more selective dyes like PicoGreen may be preferred. However, for general nucleic acid quantification, Thiazole Orange offers a reliable and economical alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes and Protocols for High-Throughput Screening of DNA-Binding Compounds Using Thiazole Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole Orange (TO) is a cyanine (B1664457) dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. This "light-up" property makes it an exceptional tool for the detection and quantification of DNA. In its unbound state in solution, TO has a very low fluorescence due to the free rotation around its methine bridge, which leads to non-radiative decay of the excited state. Upon intercalation into the DNA double helix or binding to its grooves, this rotation is restricted, resulting in a dramatic enhancement of fluorescence. This principle is harnessed in a high-throughput screening (HTS) format known as the Fluorescent Intercalator Displacement (FID) assay to identify and characterize novel DNA-binding compounds.
The FID assay is a simple and robust method for screening large compound libraries. In this assay, a pre-formed complex of DNA and Thiazole Orange emits a strong fluorescent signal. When a test compound with affinity for DNA is introduced, it displaces TO from the DNA, leading to a decrease in the fluorescence signal. The extent of this fluorescence quenching is proportional to the binding affinity and concentration of the test compound, allowing for the determination of binding constants (e.g., IC50 values).
These application notes provide a detailed overview and protocols for utilizing Thiazole Orange in high-throughput screening to discover and characterize new DNA-binding molecules.
Principle of the Thiazole Orange FID Assay
The Thiazole Orange FID assay is based on a competitive binding equilibrium. The fundamental steps are:
-
Complex Formation: Thiazole Orange is incubated with a specific DNA sequence or structure (e.g., double-stranded DNA, G-quadruplex) to form a highly fluorescent complex.
-
Compound Addition: A library of test compounds is added to the DNA-TO complex.
-
Displacement: Compounds that bind to DNA will compete with TO for the binding sites.
-
Signal Detection: The displacement of TO from the DNA results in a decrease in fluorescence intensity. This change is measured using a fluorescence plate reader.
This assay is adaptable to various DNA structures, enabling the screening for compounds that selectively target specific DNA conformations, which is of significant interest in drug discovery, particularly in oncology.
Data Presentation: Performance and Compound Affinities
The following tables summarize key quantitative data for the Thiazole Orange FID assay, providing a benchmark for assay performance and the binding affinities of known DNA-binding compounds.
Assay Performance Metrics
A robust HTS assay should have a good signal window and low variability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.
| Parameter | Typical Value | Interpretation |
| Z'-Factor | 0.5 - 1.0 | Excellent assay, large separation between positive and negative controls.[1][2] |
| 0 - 0.5 | Acceptable assay, but may have smaller signal window or higher variability.[1][2] | |
| < 0 | Unacceptable assay for screening.[1] | |
| Signal-to-Background (S/B) Ratio | >10 | A high S/B ratio indicates a robust assay with a clear distinction between the signal and the background noise. |
| Thiazole Orange Fluorescence Enhancement | Up to >3000-fold | The significant increase in TO fluorescence upon binding to dsDNA provides a high signal-to-noise ratio.[3] |
IC50 Values of Known DNA-Binding Compounds
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of the FID assay, it represents the concentration of a test compound that displaces 50% of the Thiazole Orange from the DNA.
| Compound | Binding Mode | Target DNA/RNA | IC50 / Kd (µM) |
| Netropsin | Minor Groove Binder | dsDNA | Profiled against a library of hairpin deoxyoligonucleotides.[4] |
| Helix-Threading Peptide (HTP) 1 | Intercalator | RNA A | Kd: 0.05 ± 0.01 |
| Helix-Threading Peptide (HTP) 2 | Intercalator | RNA A | Kd: 0.11 ± 0.02 |
| Helix-Threading Peptide (HTP) 17 | Intercalator | RNA A | IC50: 0.13 ± 0.01 |
| Hoechst 33342 | Minor Groove Binder | AT-rich dsDNA | Binds with high affinity to the minor groove of AT-rich DNA.[5][6] |
| Ethidium Bromide | Intercalator | dsDNA | A classic DNA intercalator often used as a positive control. |
Note: Specific IC50 values can vary depending on the exact experimental conditions, including the DNA sequence, buffer composition, and concentrations of DNA and TO.
Experimental Protocols
This section provides detailed methodologies for performing the Thiazole Orange FID assay.
Materials and Reagents
-
Thiazole Orange (TO): Prepare a stock solution (e.g., 1-10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
-
DNA: Use purified DNA of the desired sequence and structure (e.g., calf thymus DNA for general dsDNA binding, or specific oligonucleotides for sequence-specific or structural studies). Prepare a stock solution in nuclease-free water or an appropriate buffer.
-
Assay Buffer: A common buffer is phosphate-buffered saline (PBS) or Tris-HCl buffer with a physiological pH (e.g., 7.4) and salt concentration (e.g., 100-150 mM NaCl).
-
Test Compounds: Dissolve in DMSO to create a stock solution (e.g., 10 mM).
-
Microplates: Use black, opaque 96-well or 384-well microplates to minimize background fluorescence and well-to-well crosstalk.
Protocol for High-Throughput Screening
-
Preparation of DNA-TO Complex:
-
Dilute the DNA stock solution in the assay buffer to the desired final concentration (e.g., 100 nM).
-
Add Thiazole Orange to the diluted DNA solution to a final concentration that gives a robust signal (e.g., 50 nM). The optimal ratio of TO to DNA should be determined empirically.
-
Incubate the mixture at room temperature for 15-30 minutes, protected from light, to allow for complex formation.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an automated liquid handler, add a small volume (e.g., 1 µL) of each compound dilution to the wells of the microplate containing the DNA-TO complex. The final DMSO concentration should be kept low (typically ≤1%) to avoid interference with the assay.
-
Include appropriate controls:
-
Negative Control (0% displacement): Wells containing the DNA-TO complex and DMSO without any test compound.
-
Positive Control (100% displacement): Wells containing only Thiazole Orange in assay buffer (no DNA) to represent the baseline fluorescence. Alternatively, a known potent DNA binder can be used at a saturating concentration.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding equilibrium to be reached (e.g., 15-30 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader.
-
Excitation Wavelength: ~501 nm
-
Emission Wavelength: ~521 nm
-
Ensure that the gain settings are optimized to provide a good dynamic range without saturating the detector.
-
-
Data Analysis:
-
Calculate the percentage of TO displacement for each compound concentration using the following formula: % Displacement = 100 * (1 - (F_sample - F_min) / (F_max - F_min)) Where:
-
F_sample is the fluorescence of the well with the test compound.
-
F_max is the average fluorescence of the negative control wells.
-
F_min is the average fluorescence of the positive control wells.
-
-
Plot the % Displacement against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each active compound.
-
Visualizations
Thiazole Orange FID Assay Workflow
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole orange as the fluorescent intercalator in a high resolution fid assay for determining DNA binding affinity and sequence selectivity of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hoechst 33342, 23491-52-3 | BroadPharm [broadpharm.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Staining Bacteria and Yeast with Thiazole Orange
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fluorescent staining of bacteria and yeast using Thiazole (B1198619) Orange (TO). TO is a cell-permeant nucleic acid stain that exhibits a significant increase in fluorescence upon binding to DNA and RNA.[1][2][3] This property makes it a valuable tool for various applications, including cell viability assessment and enumeration.[4][5][6]
Principle of Thiazole Orange Staining
Thiazole Orange is an asymmetric cyanine (B1664457) dye that is essentially non-fluorescent in solution.[1][7] Upon entering a cell and intercalating or binding to nucleic acids, its intramolecular torsional movement is restricted, leading to a dramatic increase in fluorescence emission.[1][8] Because TO can permeate the membranes of both live and dead cells, it is often used as a total cell stain.[4][9] For viability assessment, it is commonly paired with a membrane-impermeant dye, such as Propidium Iodide (PI), which only enters cells with compromised membranes (dead cells).[4][5][6] In such a dual-staining protocol, live cells will fluoresce green (from TO), while dead cells will fluoresce both green and red (from TO and PI), often appearing yellow or orange in merged images.[10][11]
Spectral Properties
| Fluorophore | Excitation (Ex) Maximum | Emission (Em) Maximum |
| Thiazole Orange (with DNA) | 512 nm | 533 nm |
Note: Thiazole Orange can also be excited by a 488 nm laser.[7]
I. Staining Protocols for Bacteria
Thiazole Orange is effective for staining both Gram-positive and Gram-negative bacteria.[9] The following protocols are generalized and may require optimization for specific bacterial strains and experimental conditions.
A. General Bacterial Viability Staining using Thiazole Orange and Propidium Iodide
This protocol is suitable for flow cytometry and fluorescence microscopy to differentiate live and dead bacteria.
Materials:
-
Bacterial cell culture
-
Phosphate Buffered Saline (PBS) or an appropriate buffer
-
Thiazole Orange (TO) stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
Protocol:
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash once with PBS. Resuspend the pellet in PBS to the desired cell density (e.g., 10^6 cells/mL).
-
Staining:
-
Add Thiazole Orange to the cell suspension to a final concentration of 0.2 µM to 2.5 µM.[12] The optimal concentration may vary depending on the bacterial species.
-
Incubate for 10-15 minutes at room temperature in the dark.[12]
-
Add Propidium Iodide to a final concentration of 30 µM.[12]
-
Incubate for an additional 5 minutes at room temperature in the dark.[12]
-
-
Analysis: Analyze the stained cells immediately by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: Use a 488 nm laser for excitation. Collect TO fluorescence in the green channel (e.g., 530/30 nm bandpass filter) and PI fluorescence in the red channel (e.g., >670 nm longpass filter).
-
Fluorescence Microscopy: Use appropriate filter sets for green (e.g., FITC) and red (e.g., Texas Red) fluorescence.
-
Quantitative Data for Bacterial Staining:
| Parameter | Listeria monocytogenes | Escherichia coli |
| Thiazole Orange Concentration | 0.2 µM[12] | 2.5 µM[12] |
| Incubation Time (TO) | 10 minutes[12] | 15 minutes[12] |
| Propidium Iodide Concentration | 30 µM[12] | 30 µM[12] |
| Incubation Time (PI) | 5 minutes[12] | 5 minutes (as per L. monocytogenes protocol)[12] |
B. Photoinactivation of Bacteria with Thiazole Orange
Thiazole Orange can also be used for the photoinactivation of bacteria in applications such as platelet concentrate sterilization.
Quantitative Data for Staphylococcal Photoinactivation:
| Parameter | Value |
| Effective TO Concentration | ≥ 20 µM[13] |
| Result | ≥ 4-log reduction in S. aureus and S. epidermidis CFU[13] |
II. Staining Protocols for Yeast
Thiazole Orange is a reliable stain for the nucleus and cytoplasm of yeast cells.[9][14] For viability, it is often used in kits combined with a dead cell stain.
A. Yeast Live/Dead Staining using a Fixable Dye Kit
This protocol is based on the principles of the Yeast Live-or-Dye™ Fixable Live/Dead Staining Kit, which uses Thiazole Orange to stain all cells and a red fluorescent amine-reactive dye to stain dead cells.[10][15][16]
Materials:
-
Yeast cell culture (Saccharomyces cerevisiae, Candida albicans, etc.)[10]
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Thiazole Orange stock solution (e.g., 10 mM in DMSO)[10]
-
Amine-reactive dead cell stain (e.g., Live-or-Dye™ 568/583)
-
Anhydrous DMSO
Protocol:
-
Cell Preparation: Culture yeast cells and harvest by centrifugation. Resuspend the cell pellet in a protein-free buffer like PBS or HBSS.
-
Dye Preparation:
-
Staining:
-
Washing (Optional but Recommended): Wash the cells once by centrifugation and resuspension in 100 µL of PBS or HBSS.[16]
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde after staining.[11][16]
-
Analysis: Analyze by fluorescence microscopy or flow cytometry.
Quantitative Data for Yeast Staining (Saccharomyces cerevisiae):
| Parameter | Value |
| Optimal TO Concentration | 1 µg/ml[17] |
| Optimal Incubation Time | 15 minutes[17] |
| Combined Dye Incubation | 30 minutes[11][16] |
III. Diagrams
Mechanism of Thiazole Orange Fluorescence
Caption: Thiazole Orange fluorescence is dependent on its conformational state.
Experimental Workflow for Live/Dead Cell Discrimination
Caption: Dual staining workflow for viability assessment.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00885C [pubs.rsc.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. A Possible Flow Cytometry-Based Viability and Vitality Assessment Protocol for Pathogenic Vibrio cholerae O1 and O139 Postexposure to Simulated Gastric Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A streamlined workflow for a fast and cost-effective count of tyndallized probiotics using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 11. interchim.fr [interchim.fr]
- 12. Flow Cytometric Assessment of the Morphological and Physiological Changes of Listeria monocytogenes and Escherichia coli in Response to Natural Antimicrobial Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. atlantisbioscience.com [atlantisbioscience.com]
- 16. biotium.com [biotium.com]
- 17. sustz.com [sustz.com]
Application Notes and Protocols for Detecting DNA Damage using Thiazole Orange in Comet Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The single cell gel electrophoresis (SCGE) or "comet assay" is a sensitive and versatile method for the detection and quantification of DNA damage in individual eukaryotic cells.[1][2][3] This technique is widely employed in genotoxicity testing, environmental biomonitoring, and studies of DNA repair mechanisms.[4][5][6] The principle of the comet assay lies in the migration of fragmented DNA out of the nucleoid in an electric field, forming a "comet" with a head of intact DNA and a tail of damaged DNA fragments.[1][7] The intensity and length of the comet tail are proportional to the extent of DNA damage.[8]
Traditionally, DNA in comet assays has been visualized using intercalating dyes such as ethidium (B1194527) bromide. However, due to its mutagenic properties, there is a growing need for safer and more cost-effective alternatives.[1] Thiazole (B1198619) Orange is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA.[1][9][10] It serves as an excellent alternative to ethidium bromide, offering high sensitivity and the advantage of being excitable with blue light, which minimizes further DNA damage during visualization.[9] This document provides detailed application notes and protocols for the use of Thiazole Orange in the comet assay for detecting DNA damage.
Principle of Thiazole Orange in Comet Assays
Thiazole Orange is an asymmetric cyanine (B1664457) dye that is essentially non-fluorescent in solution. Upon intercalation into the DNA double helix, its molecular structure becomes more rigid, leading to a dramatic increase in fluorescence emission.[9][10] In the context of the comet assay, after electrophoresis, the DNA in the comet head (undamaged) and tail (damaged fragments) is stained with Thiazole Orange. The amount of fluorescence in the head versus the tail can then be quantified to determine the degree of DNA damage. The excitation maximum of Thiazole Orange when bound to DNA is approximately 509-514 nm, and its emission maximum is around 527-533 nm, making it compatible with standard fluorescence microscopy setups.[2][3]
Experimental Workflow and Signaling
The overall workflow of the comet assay using Thiazole Orange involves a series of sequential steps from cell preparation to data analysis. The following diagram illustrates this process.
Quantitative Data Presentation
| Fluorescent Dye | Treatment | % Tail Intensity (Mean) |
| Ethidium Bromide | Control (0.1% DMSO) | ~2.19 |
| Riboflavin + Light | ~4.74 | |
| SYBR Green I | Control (0.1% DMSO) | ~2.17 |
| Riboflavin + Light | ~4.82 | |
| GelRed | Control (0.1% DMSO) | ~2.12 |
| Riboflavin + Light | ~5.05 |
Table 1: Comparison of % Tail Intensity for different DNA stains in the comet assay. Data is adapted from a study on HT-29 cells treated with a photosensitizer to induce DNA damage.[1]
Key Comet Assay Parameters for Quantification:
-
Percent DNA in Tail: The percentage of the total cell DNA fluorescence that is located in the tail. This is a direct measure of the amount of damaged DNA.[8]
-
Tail Moment: Calculated as the product of the tail length and the percentage of DNA in the tail. It is a comprehensive indicator of DNA damage.
Experimental Protocols
Preparation of Thiazole Orange Staining Solutions
a) 10,000X Thiazole Orange Stock Solution (13 mg/mL)
-
Weigh out 13 mg of Thiazole Orange powder.
-
Dissolve the powder in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot and store in the dark at -20°C for long-term storage. For daily use, the solution can be stored at 4°C, protected from light.
b) 1X Thiazole Orange Working Staining Solution (1.3 µg/mL)
-
Dilute the 10,000X stock solution 1:10,000 in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
For example, to prepare 10 mL of working solution, add 1 µL of the 10,000X stock solution to 10 mL of TE buffer.
-
This working solution should be prepared fresh before each use.
Alkaline Comet Assay Protocol
This protocol is a standard procedure for the alkaline comet assay, which detects single and double-strand DNA breaks and alkali-labile sites.
a) Materials and Reagents
-
Microscope slides (pre-coated or frosted)
-
Normal Melting Point (NMP) Agarose (1% in PBS)
-
Low Melting Point (LMP) Agarose (0.5% in PBS)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
Phosphate Buffered Saline (PBS)
-
Treated and control cell suspensions (at ~1 x 10^5 cells/mL)
-
1X Thiazole Orange Working Staining Solution
b) Procedure
-
Slide Preparation:
-
Prepare a 1% solution of NMP agarose in PBS and heat until the agarose is completely dissolved.
-
Dip a clean microscope slide into the agarose solution, remove, and wipe the back of the slide clean.
-
Let the agarose solidify at room temperature. This creates the first layer.
-
-
Cell Embedding:
-
Prepare a 0.5% solution of LMP agarose in PBS and maintain it at 37°C.
-
Mix your cell suspension (treated or control) with the LMP agarose at a 1:10 ratio (v/v) (e.g., 10 µL of cell suspension with 90 µL of LMP agarose).
-
Pipette 75 µL of this mixture onto the pre-coated slide and spread it evenly.
-
Place a coverslip over the agarose and let it solidify on a cold flat surface for at least 10 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip.
-
Immerse the slides in ice-cold Lysis Solution.
-
Incubate at 4°C for at least 1 hour, protected from light.
-
-
DNA Unwinding (Alkaline Treatment):
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Electrophoresis Buffer until the slides are just covered.
-
Let the slides sit in this buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
-
Electrophoresis:
-
Perform electrophoresis at a low voltage (e.g., 25 V) and a current of ~300 mA for 20-30 minutes at 4°C. The optimal time and voltage may need to be determined empirically.
-
-
Neutralization:
-
After electrophoresis, gently remove the slides from the tank.
-
Place the slides on a flat tray and carefully add Neutralization Buffer.
-
Incubate for 5-10 minutes. Repeat this step two more times with fresh buffer.
-
-
Staining with Thiazole Orange:
-
Drain the excess buffer from the slides.
-
Add 50-100 µL of the 1X Thiazole Orange Working Staining Solution to each slide, ensuring the agarose gel is completely covered.
-
Incubate for 20 minutes at room temperature in the dark.
-
Gently rinse the slides with distilled water to remove excess stain.
-
-
Visualization and Analysis:
-
Place a coverslip on the slide.
-
Visualize the comets using a fluorescence microscope equipped with a blue light excitation filter (e.g., 488 nm) and a suitable emission filter (e.g., 515-565 nm).
-
Capture images and analyze them using appropriate comet assay software to quantify DNA damage. At least 50-100 comets should be scored per sample.
-
Logical Relationships in DNA Damage Detection
The comet assay provides a direct measure of DNA strand breaks. The underlying principle is the relaxation of DNA supercoiling upon damage, allowing the fragmented DNA to migrate during electrophoresis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No comets visible | - Insufficient DNA damage. - Electrophoresis failed. | - Use a positive control to ensure the assay is working. - Check the power supply and buffer for electrophoresis. |
| High background damage in control cells | - Cells were handled too roughly. - Slides exposed to light. - Lysis solution is old. | - Handle cells gently during preparation. - Perform all steps in low light conditions. - Prepare fresh lysis solution. |
| "Hedgehog" comets (no distinct head) | - Excessive DNA damage. | - Reduce the concentration of the genotoxic agent or the treatment time. |
| Faint or no fluorescence | - Incorrect staining concentration. - Incorrect microscope filter set. | - Check the concentration of the Thiazole Orange working solution. - Ensure the excitation and emission filters are appropriate for Thiazole Orange. |
| Agarose gel slides off | - Slides were not properly coated. | - Ensure slides are fully and evenly coated with the initial layer of normal melting point agarose. |
Conclusion
Thiazole Orange is a sensitive, safe, and cost-effective fluorescent dye for the detection of DNA damage in comet assays. Its high fluorescence enhancement upon binding to DNA and its compatibility with blue light excitation make it an attractive alternative to traditional dyes like ethidium bromide. The protocols provided in these application notes offer a comprehensive guide for researchers to successfully implement Thiazole Orange in their genotoxicity studies. As with any assay, optimization of specific steps for the cell type and experimental conditions is recommended to achieve the most reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Тиазоловый Оранжевый | CAS#:2394903-71-8; 24147-36-2; 107091-89-4 (p-toluenesulfonate) [ru.lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The use of the comet assay for the evaluation of the genotoxicity of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Detection of DNA damage by thiazole orange fluorescence probe assisted with exonuclease III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes: Thiazole Orange in Fluorescent In Situ Hybridization (FISH)
Thiazole (B1198619) Orange (TO) is an asymmetric cyanine (B1664457) dye that serves as a powerful tool in molecular biology, particularly as a fluorescent probe in Fluorescent In Situ Hybridization (FISH).[1] Unlike conventional fluorophores, TO exhibits a unique "light-up" property; it is virtually non-fluorescent when free in solution but displays a dramatic increase in fluorescence quantum yield upon binding to nucleic acids.[2][3][4][5] This fluorescence enhancement, which can be over a thousand-fold, occurs because the dye's molecular structure becomes more planar and rigid upon intercalation or groove-binding with DNA or RNA, restricting the non-radiative decay pathways that quench its fluorescence in solution.[1][2][5][6]
This intrinsic signal modulation makes Thiazole Orange an ideal candidate for developing "turn-on" hybridization probes, which provide a high signal-to-noise ratio without the need for a separate quencher molecule.[1][3] When covalently attached to an oligonucleotide, the TO-probe remains in a low-fluorescence state. Upon hybridization with its complementary target sequence, the dye intercalates into the newly formed duplex, leading to a significant and detectable fluorescent signal.[5]
Key Advantages of Thiazole Orange in FISH:
-
High Signal-to-Noise Ratio: The "light-up" mechanism ensures that fluorescence is primarily generated only upon successful hybridization, minimizing background from unbound probes.[2][4]
-
Simplified Probe Design: TO-probes are single-labeled, eliminating the complex design and synthesis requirements of dual-labeled probes that rely on Förster Resonance Energy Transfer (FRET), such as Molecular Beacons or TaqMan probes.[1][3]
-
Versatility: Thiazole Orange can be used to detect both DNA and RNA targets and is effective for staining nucleic acids in various sample types, including live and fixed mammalian cells, bacteria, and yeast.[2][7][8]
-
Cell Permeability: The dye can permeate living cell membranes, opening possibilities for in-vivo imaging applications.[7][8]
-
Enhanced Derivatives: Chemical modifications to the core TO structure have yielded derivatives with improved quantum yields, greater fluorescence enhancement upon hybridization, and lower limits of detection.[9]
The application of TO in FISH is particularly valuable for the specific detection and localization of microbial rRNA, viral nucleic acids, and specific gene sequences within complex biological samples.[10][11][12]
Quantitative Data Summary
The performance of Thiazole Orange and its derivatives can be quantified by their spectroscopic properties and detection sensitivity.
Table 1: Spectroscopic Properties of Thiazole Orange
| Property | Condition | Value | Citations |
| Excitation Maximum (λex) | Bound to DNA | 510 - 514 nm | [1][7] |
| Emission Maximum (λem) | Bound to DNA | 527 - 533 nm | [1][7][8] |
| Quantum Yield (Φ) | Free in Solution | ~0.0002 | [6] |
| Quantum Yield (Φ) | Bound to dsDNA | ~0.1 | [6] |
| Quantum Yield (Φ) | Bound to poly(dG) | ~0.4 | [6] |
Table 2: Performance Comparison of TO-Based Probes for G-Quadruplex DNA
| Probe Type | Fluorescence Enhancement | Limit of Detection (LOD) | Citations |
| Standard Thiazole Orange | - | 48.7 nM | [9] |
| Modified TO Derivative | Up to 19-fold | 3 - 4 nM | [9] |
Visualizations
Mechanism of Thiazole Orange Fluorescence
Caption: Mechanism of Thiazole Orange's "light-up" fluorescence upon binding to dsDNA.
Logical Workflow for a "Light-Up" TO-Probe
References
- 1. glenresearch.com [glenresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes: Thiazole Orange for Monitoring Viral Infection in Cell Culture
Introduction
Thiazole (B1198619) orange (TO) is a cell-permeable, intercalating cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[1][2][3] This "light-up" property makes it a powerful tool for monitoring viral infections in cell culture. In its unbound state in aqueous solution, TO has a very low fluorescence quantum yield.[4] However, when it intercalates into the grooves of double-stranded DNA (dsDNA) or RNA (dsRNA), its structure becomes more rigid, leading to a dramatic enhancement of its fluorescence by up to several thousand-fold.[1][2] Viral infection often leads to a substantial increase in viral nucleic acid replication within the host cell. This accumulation of viral genomes provides an abundance of binding sites for Thiazole orange, resulting in a measurable increase in fluorescence intensity that can be correlated with the extent of viral infection. This principle allows for the development of simple, rapid, and sensitive assays for virological studies and antiviral drug screening.[5][6]
Principle of the Assay
The Thiazole orange-based viral infection assay relies on the following principles:
-
Cell Permeability: Thiazole orange can passively diffuse across the plasma membrane of living cells.[7]
-
Nucleic Acid Intercalation: Inside the cell, Thiazole orange intercalates into the nucleic acids of both the host cell and the replicating virus.
-
Fluorescence Enhancement: The fluorescence of Thiazole orange is significantly enhanced upon binding to nucleic acids.[1][2]
-
Detection of Viral Replication: The substantial increase in viral nucleic acid content during active replication leads to a corresponding increase in Thiazole orange fluorescence, which can be quantified using a fluorescence plate reader or a flow cytometer.
This method provides a straightforward "mix-and-measure" approach to quantify viral load in a cell culture format, making it highly amenable to high-throughput screening (HTS) applications for the discovery of novel antiviral compounds.[5][6][8]
Key Applications
-
High-Throughput Screening (HTS) of Antiviral Compounds: Rapidly screen large libraries of small molecules for their ability to inhibit viral replication.
-
Viral Titer Determination: Quantify the amount of infectious virus in a sample.
-
Studying Viral Replication Kinetics: Monitor the time course of viral replication in different cell types or under various conditions.
-
Mechanism of Action Studies: Investigate the effects of antiviral drugs on specific stages of the viral life cycle.[9]
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the Thiazole orange assay for monitoring viral infection.
Diagram of the Mechanism of Action
Caption: The mechanism of Thiazole orange fluorescence upon viral nucleic acid replication within a host cell.
Experimental Protocols
Protocol 1: General Viral Infection Assay
This protocol provides a general method for quantifying viral infection in a 96-well plate format.
Materials:
-
Host cells appropriate for the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
Phosphate-buffered saline (PBS)
-
Thiazole orange stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., PBS or Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation: ~488 nm, Emission: ~530 nm)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Virus Infection:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the diluted virus to the appropriate wells. Include uninfected control wells (mock-infected).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Incubation: Remove the virus inoculum and add fresh complete culture medium. Incubate the plate for a period sufficient to allow for robust viral replication (e.g., 24-72 hours).
-
Thiazole Orange Staining:
-
Prepare a working solution of Thiazole orange in assay buffer. The final concentration may need to be optimized, but a starting point of 1-5 µM is common.
-
Carefully remove the culture medium from the wells.
-
Add the Thiazole orange staining solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.[7]
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters.
Protocol 2: High-Throughput Screening (HTS) of Antiviral Compounds
This protocol is adapted for screening chemical libraries for antiviral activity.
Materials:
-
Same as Protocol 1
-
Test compounds dissolved in DMSO
-
Positive control antiviral drug
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Addition:
-
Prepare dilutions of test compounds and control drugs in culture medium.
-
Add the compounds to the designated wells. Include wells for "cells only" (no virus, no compound), "virus control" (virus, no compound), and "positive control" (virus with known antiviral).
-
-
Virus Infection:
-
Immediately after compound addition, infect the cells with a pre-determined amount of virus (e.g., a multiplicity of infection (MOI) of 0.1-1.0).
-
The final DMSO concentration should be kept low (typically ≤0.5%) to avoid cytotoxicity.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Thiazole Orange Staining and Measurement: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC50) for active compounds.
-
A parallel cytotoxicity assay (e.g., using resazurin (B115843) or CellTiter-Glo®) should be performed to assess compound toxicity and calculate the 50% cytotoxic concentration (CC50).
-
Data Presentation
The following tables provide examples of typical parameters and expected results.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1x10⁴ - 5x10⁴ cells/well | Optimize for cell type to achieve 90-100% confluency at the time of assay. |
| Multiplicity of Infection (MOI) | 0.1 - 1.0 | Lower MOIs may require longer incubation times. |
| Compound Concentration | Varies (e.g., 0.1 - 100 µM) | Dependent on the compound library being screened. |
| Thiazole Orange Concentration | 1 - 10 µM | Higher concentrations may lead to increased background fluorescence.[10] |
| Staining Incubation Time | 15 - 30 minutes | Protect from light during incubation. |
| Viral Replication Time | 24 - 72 hours | Dependent on the specific virus replication cycle. |
Table 2: Example Data from an Antiviral Screening Assay
| Well Condition | Raw Fluorescence Units (RFU) | % Inhibition |
| Cells Only (Mock) | 5,000 | N/A |
| Virus Control (No Compound) | 45,000 | 0% |
| Positive Control (Known Antiviral) | 7,500 | 93.75% |
| Test Compound A (10 µM) | 10,000 | 87.5% |
| Test Compound B (10 µM) | 42,000 | 7.5% |
Calculation for % Inhibition = [1 - (RFUCompound - RFUMock) / (RFUVirus Control - RFUMock)] * 100
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Thiazole orange concentration too high.- Cell death leading to staining of extracellular nucleic acids. | - Titrate Thiazole orange to a lower concentration.- Ensure high cell viability (>90%) before staining.- Wash cells gently with PBS before adding the dye. |
| Low Signal-to-Noise Ratio | - Insufficient viral replication.- Suboptimal dye concentration or incubation time. | - Increase the MOI or extend the incubation period.- Optimize Thiazole orange concentration and staining time. |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding.- Do not use the outer wells of the plate for the assay. |
| Compound Interference | - Autofluorescence of the test compound. | - Measure the fluorescence of wells with compound and no cells to subtract background.- Use alternative assays to confirm hits. |
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 4. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multiplexed multicolor antiviral assay amenable for high-throughput research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole orange: a new dye for Plasmodium species analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput Antiviral Assays to Screen for Inhibitors of Zika Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Powerhouse: Live-Cell Imaging of Mitochondrial DNA with Thiazole Orange
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, possess their own circular genome (mitochondrial DNA or mtDNA), which is crucial for cellular energy production. The integrity and quantity of mtDNA are vital indicators of mitochondrial health and are implicated in a variety of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Consequently, the ability to visualize and track mtDNA in living cells is of paramount importance in both basic research and drug development. Thiazole Orange (TO) is a cell-permeant, fluorescent cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. While broadly used as a nucleic acid stain, its utility in specifically imaging mitochondrial DNA in live cells presents both opportunities and challenges. This document provides detailed application notes and an investigational protocol for the use of Thiazole Orange in live-cell imaging of mtDNA, alongside a comparison with other common mtDNA probes.
Principle of Thiazole Orange Staining
Thiazole Orange is a fluorescent dye that intercalates into double-stranded DNA (dsDNA). In its unbound state in aqueous solution, the dye has a very low fluorescence quantum yield. However, upon binding to DNA, its fluorescence is enhanced by several orders of magnitude.[1] TO is cell-permeant and, in live mammalian cells, it has been observed to initially accumulate in the mitochondria before redistributing to the nucleus and cytoplasm.[2] This initial mitochondrial localization is likely driven by the mitochondrial membrane potential. The transient nature of this staining requires careful optimization of incubation and imaging times to capture the mitochondrial signal before it is overwhelmed by the much stronger signal from the nuclear DNA.
Applications in Research and Drug Development
The visualization of mtDNA in live cells using Thiazole Orange can be applied to several areas of research and drug development:
-
Screening for Mitochondrial Toxicity: Changes in mtDNA content or organization can be an early indicator of drug-induced mitochondrial toxicity. Thiazole Orange can be used in high-content screening assays to identify compounds that affect mtDNA.
-
Studying Mitochondrial Diseases: In cells derived from patients with mitochondrial diseases, Thiazole Orange can be used to visualize abnormalities in mtDNA distribution and abundance.
-
Investigating Apoptosis: The release of mtDNA into the cytoplasm is a key event in the intrinsic apoptotic pathway. While challenging due to the dye's redistribution, it may be possible to use Thiazole Orange to monitor changes in mitochondrial integrity during apoptosis.
-
Cancer Research: Mitochondrial dysfunction is a hallmark of many cancers. Imaging mtDNA can provide insights into the metabolic state of cancer cells and their response to targeted therapies.[3]
Quantitative Data Presentation
The following tables provide a summary of the key characteristics of Thiazole Orange and a comparison with other commonly used probes for live-cell imaging of mitochondrial DNA.
Table 1: Properties of Thiazole Orange for Nucleic Acid Staining
| Parameter | Value | Reference |
| Excitation Maximum (with DNA) | ~512 nm | [2] |
| Emission Maximum (with DNA) | ~533 nm | [2] |
| Cell Permeability | Membrane Permeant | [2] |
| Reported Cytotoxicity | Can be cytotoxic at high concentrations or with prolonged exposure | [4][5] |
| Primary Cellular Localization | Initially mitochondria, then nucleus and cytoplasm | [2] |
Table 2: Comparison of Live-Cell Mitochondrial DNA Probes
| Probe | Principle of Staining | Excitation/Emission (nm) | Advantages | Disadvantages |
| Thiazole Orange | Intercalates into dsDNA | ~512 / 533 | Low cost, readily available, "turn-on" fluorescence. | Transient mitochondrial staining, low specificity for mtDNA over nuclear DNA, potential cytotoxicity. |
| PicoGreen | Intercalates into dsDNA | ~480 / 520 | High quantum yield, high sensitivity for dsDNA. | Stains both nuclear and mtDNA, requires careful titration for specific mtDNA visualization.[6] |
| SYBR Green I | Intercalates into dsDNA | ~497 / 520 | Bright signal, commonly used for qPCR. | Stains both nuclear and mtDNA, requires optimization for live-cell imaging.[7] |
| TFAM-FP | Fusion protein (e.g., TFAM-GFP) | Varies with FP | High specificity for mtDNA nucleoids. | Requires genetic modification of cells, potential for overexpression artifacts.[8] |
| MitoTracker Probes | Accumulate in mitochondria based on membrane potential | Varies (e.g., Orange, Red, Green) | Specific for mitochondria, some are fixable. | Do not directly stain mtDNA, report on mitochondrial membrane potential.[9] |
Experimental Protocols
The following is an investigational protocol for the live-cell imaging of mitochondrial DNA using Thiazole Orange. Note: Due to the transient nature of mitochondrial staining, optimization of dye concentration and incubation time is critical for each cell type and experimental condition.
Materials
-
Thiazole Orange (10 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and glutamine)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP) and a live-cell imaging chamber (37°C, 5% CO2)
Protocol for Staining Adherent Cells
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of imaging.
-
Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of Thiazole Orange in pre-warmed live-cell imaging medium. A starting concentration range of 50-500 nM is recommended. The optimal concentration should be determined experimentally.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the Thiazole Orange staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator. The incubation time is a critical parameter to optimize.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a live-cell incubation chamber.
-
Acquire images at the initial time points to capture the mitochondrial localization before the dye redistributes to the nucleus.
-
Optimization and Considerations
-
Concentration: Start with a low concentration of Thiazole Orange (e.g., 50 nM) and gradually increase it to find the optimal balance between signal intensity and cytotoxicity.
-
Incubation Time: Perform a time-course experiment (e.g., imaging at 5, 10, 15, 30, and 60 minutes post-staining) to determine the window for optimal mitochondrial staining.
-
Phototoxicity: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Co-staining: For confirmation of mitochondrial localization, co-staining with a mitochondria-specific dye with different spectral properties (e.g., MitoTracker Deep Red) can be performed.
Visualizations
Experimental Workflow
Caption: Experimental workflow for live-cell imaging of mtDNA with Thiazole Orange.
Representative Signaling Pathway
Caption: Role of mtDNA imaging in studying drug-induced apoptosis.
Conclusion
Thiazole Orange offers a readily accessible and cost-effective tool for the initial investigation of mitochondrial DNA in living cells. Its "turn-on" fluorescence upon binding to nucleic acids provides a good signal-to-background ratio. However, researchers must be mindful of its transient mitochondrial localization and its lack of specificity for mtDNA over nuclear DNA. Careful optimization of the staining protocol is essential to successfully capture the initial mitochondrial staining phase. For more specific and prolonged imaging of mtDNA, the use of genetically encoded probes like TFAM-FP may be more appropriate. By understanding both the advantages and limitations of Thiazole Orange, researchers can effectively employ this dye in their studies of mitochondrial biology and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. biotium.com [biotium.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-derivatives as mitochondrial targeting inhibitors of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of mitochondrial DNA depletion in living human cells using PicoGreen staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing, quantifying, and manipulating mitochondrial DNA in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superresolution Fluorescence Imaging of Mitochondrial Nucleoids Reveals Their Spatial Range, Limits, and Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Thiazole Orange in Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole Orange (TO) is a highly sensitive fluorescent dye for the detection of nucleic acids in agarose (B213101) gel electrophoresis. As a safer and more cost-effective alternative to the traditional ethidium (B1194527) bromide (EtBr), Thiazole Orange offers comparable detection limits with the added advantage of excitation by blue light, which minimizes DNA damage. This document provides a comprehensive protocol for the use of Thiazole Orange in agarose gel electrophoresis, including detailed methodologies for gel preparation, staining, and visualization. Quantitative data on the dye's performance characteristics are summarized, and a detailed experimental workflow is provided.
Introduction
Agarose gel electrophoresis is a fundamental technique for the separation and analysis of DNA and RNA fragments. Visualization of these nucleic acids is traditionally achieved using the intercalating agent ethidium bromide (EtBr). However, the mutagenic nature of EtBr necessitates special handling and disposal procedures. Thiazole Orange emerges as a superior alternative, offering high sensitivity and a better safety profile.[1][2] This asymmetric cyanine (B1664457) dye exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA), making it an excellent stain for nucleic acid visualization.[3] Thiazole Orange can be excited by both UV and blue light, the latter of which prevents DNA damage, a critical consideration for downstream applications such as cloning and sequencing.[1][4][2]
Performance Characteristics
Thiazole Orange provides a reliable and sensitive method for nucleic acid detection in agarose gels. Its performance is comparable to, and in some aspects superior to, other commonly used dyes.
| Parameter | Thiazole Orange | Ethidium Bromide | SYBR Safe |
| Excitation Maxima (Bound to dsDNA) | ~510-514 nm | ~520 nm | ~502 nm |
| Emission Maximum (Bound to dsDNA) | ~527-533 nm | ~600 nm | ~530 nm |
| Detection Limit | 1-2 ng/lane | 1-2 ng/lane | 1-2 ng/lane |
| Quantum Yield (Bound to dsDNA) | ~0.1 | ~0.15 | Not readily available |
| Safety | Significantly safer alternative to EtBr | Known mutagen | Considered a safer alternative to EtBr |
| DNA Damage (with appropriate light source) | Minimal (with blue light) | Significant (with UV light) | Minimal (with blue light) |
| Cost | Low | Low | High |
Experimental Protocols
Materials
-
Thiazole Orange (TO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Agarose
-
Electrophoresis buffer (TAE or TBE)
-
DNA samples
-
DNA ladder
-
Loading dye
-
Blue light transilluminator or UV transilluminator
-
Gel imaging system with appropriate filters (e.g., amber filter for blue light)
Preparation of Thiazole Orange Stock Solution
A 10,000X stock solution of Thiazole Orange is prepared by dissolving 13 mg of Thiazole Orange in 1 mL of DMSO.[5] This stock solution should be stored in the dark. For long-term storage, it is recommended to store aliquots at -20°C.
Experimental Workflow
Method 1: Pre-casting Staining
This is the most common and convenient method.
-
Prepare Agarose Gel Solution: Prepare a 1% (or desired percentage) agarose solution in your chosen electrophoresis buffer (TAE or TBE). For a 70 mL mini-gel, this would be 0.7 g of agarose in 70 mL of buffer.[5]
-
Dissolve Agarose: Heat the mixture in a microwave until the agarose is completely dissolved.
-
Cool and Add Thiazole Orange: Allow the agarose solution to cool to approximately 50-60°C. Add the 10,000X Thiazole Orange stock solution to a final concentration of 1.3 µg/mL.[5] For a 70 mL gel, you would add 7 µL of the stock solution. Swirl gently to mix.
-
Cast the Gel: Pour the agarose solution into a gel casting tray with the appropriate comb and allow it to solidify.
-
Electrophoresis: Place the gel in the electrophoresis tank and add running buffer to cover the gel. Load your DNA samples mixed with loading dye into the wells. Run the gel at an appropriate voltage (e.g., ~100V for a mini-gel) until the dye front has migrated the desired distance.[5]
-
Visualization: Carefully remove the gel from the tank and place it on a blue light or UV transilluminator. DNA bands will appear as bright fluorescent signals. An amber filter is recommended for visualization with blue light to filter out the excitation source and enhance the signal.
Method 2: Post-staining
This method is useful if you prefer not to add the dye to the gel and running buffer.
-
Prepare and Run the Gel: Prepare and run an agarose gel without any stain as described in steps 1, 2, 4, and 5 of the pre-casting method.
-
Prepare Staining Solution: Prepare a staining solution by diluting the 10,000X Thiazole Orange stock solution to a final concentration of 1.3 µg/mL in the electrophoresis buffer.[5]
-
Stain the Gel: After electrophoresis, carefully place the gel in a container with the staining solution, ensuring the gel is fully submerged. Gently agitate the gel for approximately 20-30 minutes.[1]
-
Destaining (Optional): For a lower background, you can briefly destain the gel in water for 5-10 minutes.
-
Visualization: Visualize the gel using a blue light or UV transilluminator as described in step 6 of the pre-casting method.
Discussion
Thiazole Orange offers a safe, sensitive, and economical solution for nucleic acid visualization in agarose gels. Its detection limit of 1-2 ng/lane is on par with that of ethidium bromide and other commercially available "safe" dyes. The ability to use blue light for excitation is a significant advantage, as it minimizes DNA damage, which is crucial for subsequent enzymatic reactions like ligation and cloning.[1][4][2] While intercalating dyes can slightly affect DNA migration, this effect is generally consistent and does not interfere with routine size estimation when using a DNA ladder on the same gel. For precise size determination, it is always recommended to run a standard ladder alongside the samples. The high fluorescence enhancement and good signal-to-noise ratio of Thiazole Orange make it an excellent choice for a wide range of molecular biology applications.
References
- 1. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole orange as an everyday replacement for ethidium bromide and costly DNA dyes for electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
How to reduce background fluorescence of Thiazole orange in cell staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence during cell staining with Thiazole (B1198619) Orange (TO).
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific signal from nucleic acid staining, leading to poor image quality and inaccurate data. The following guide addresses common causes of high background and provides practical solutions.
Problem 1: High, Diffuse Background Across the Entire Image
This is often due to an excess of unbound Thiazole Orange in the staining solution or inadequate washing.
| Potential Cause | Solution |
| Dye concentration is too high. | Titrate the Thiazole Orange concentration to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio. A starting point for optimization is often in the low micromolar range. |
| Inadequate washing. | Increase the number and/or duration of washing steps after incubation with the dye. Washing with a buffer containing a non-ionic detergent (e.g., 0.1% Tween-20 in PBS) can help remove non-specifically bound dye.[1] |
| Incubation time is too long. | Reduce the incubation time to the minimum required to achieve adequate staining of the target nucleic acids. |
| Presence of serum or protein in the staining buffer. | Thiazole Orange staining efficiency can be reduced in the presence of proteins.[2] Perform the staining in a protein-free buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[2] |
Problem 2: High Cytoplasmic Staining Obscuring Nuclear Signal
Thiazole Orange is a membrane-permeant dye that stains both DNA in the nucleus and RNA in the cytoplasm and mitochondria.[3] High cytoplasmic fluorescence can be considered background if the nucleus is the region of interest.
| Potential Cause | Solution |
| High levels of cytoplasmic RNA. | To specifically reduce the RNA-associated signal, consider a pre-treatment with RNase. However, this is only suitable for fixed and permeabilized cells. For live-cell imaging, this is not a viable option. |
| Mitochondrial staining. | In live mammalian cells, Thiazole Orange may initially accumulate in the mitochondria before distributing to the nucleus and cytoplasm.[3] Ensure that the imaging time point is appropriate for the desired localization. |
| Fixation artifacts. | Fixation can alter the distribution of Thiazole Orange. In yeast, for example, staining becomes more diffuse throughout the cell after fixation.[2] If possible, perform live-cell imaging to observe the native localization. |
Problem 3: Punctate or Patchy Background Staining
This can be caused by dye aggregation or non-specific binding to cellular structures other than nucleic acids.
| Potential Cause | Solution |
| Dye aggregation. | Ensure the Thiazole Orange stock solution is fully dissolved and well-mixed before diluting to the final working concentration. Consider a brief sonication of the stock solution if aggregation is suspected. |
| Non-specific binding to hydrophobic components. | Include a mild non-ionic detergent, such as 0.1% Tween-20, in the wash buffers to help remove non-specifically bound dye from cellular membranes and other hydrophobic structures.[1] |
Problem 4: High Background Due to Cellular Autofluorescence
Some cell types exhibit significant natural fluorescence (autofluorescence), which can interfere with the Thiazole Orange signal.
| Potential Cause | Solution |
| Endogenous fluorophores. | Use a control sample of unstained cells to assess the level of autofluorescence. If autofluorescence is high, consider pre-treating the cells with a photobleaching step before staining. Alternatively, commercially available autofluorescence quenching reagents may be used, but their compatibility with live-cell staining and Thiazole Orange must be verified.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Thiazole Orange fluorescence and its low background in solution?
A1: Thiazole Orange is a "turn-on" fluorescent dye. In solution, the two aromatic rings of the unbound dye can rotate freely around a central methine bond. This rotation provides a non-radiative pathway for the molecule to return to its ground state after excitation, resulting in very low fluorescence.[6][7] When Thiazole Orange intercalates into nucleic acids, this rotation is restricted, forcing the molecule to release the absorbed energy as fluorescence, leading to a significant increase in the quantum yield.[6][8]
Q2: Can I use a blocking buffer, like those for immunofluorescence, to reduce background?
A2: For Thiazole Orange staining, it is generally recommended to use a protein- and amine-free buffer like PBS or HBSS.[2] Blocking agents containing proteins, such as bovine serum albumin (BSA) or serum, can interfere with the staining efficiency of Thiazole Orange and are not recommended in the staining step.[2]
Q3: Are there alternatives to Thiazole Orange with lower background fluorescence?
A3: Yes, researchers have developed derivatives of Thiazole Orange with improved properties. These modified dyes may have an even lower background fluorescence in their unbound state and can exhibit higher selectivity for specific nucleic acid structures, such as G-quadruplexes or RNA.[9][10][11][12] If you consistently experience high background with standard Thiazole Orange, exploring these alternatives could be beneficial.
Q4: How does fixation affect Thiazole Orange staining and background?
A4: Fixation can alter the cellular distribution of Thiazole Orange. For instance, in yeast, the staining pattern can change from a more defined cytoplasmic and nuclear accumulation in live cells to a diffuse pattern throughout the fixed cell.[2] It is important to be aware that fixation can change the nature of what is being visualized.
Experimental Protocols
Protocol 1: Optimized Staining Workflow to Minimize Background
This protocol provides a general workflow for staining cells with Thiazole Orange, incorporating steps to minimize background fluorescence.
Materials:
-
Thiazole Orange stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Wash Buffer (PBS or HBSS, optionally with 0.1% Tween-20)
-
Cells grown on coverslips or in a multi-well plate
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS or HBSS to remove any residual culture medium containing serum.
-
-
Dye Preparation:
-
Prepare a fresh working solution of Thiazole Orange in PBS or HBSS at the desired concentration. It is highly recommended to perform a concentration titration (e.g., 0.1 µM to 5 µM) to find the optimal concentration for your cell type and experimental setup.
-
-
Staining:
-
Incubate the cells with the Thiazole Orange working solution for 15-30 minutes at room temperature, protected from light. Optimization of the incubation time may be necessary.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with Wash Buffer. For adherent cells, gently add and aspirate the buffer. For suspension cells, pellet the cells by centrifugation between washes.[2]
-
-
Imaging:
-
Image the cells immediately in PBS or an appropriate imaging medium. Use filter sets appropriate for Thiazole Orange (Excitation/Emission with DNA: ~512/533 nm).[3]
-
Protocol 2: Pre-Staining Photobleaching to Reduce Autofluorescence
This protocol is intended for situations where cellular autofluorescence is a significant contributor to background noise. Caution: This method should be used carefully with live cells, as excessive light exposure can cause phototoxicity.[13]
Procedure:
-
Prepare Cells: Prepare your cells for imaging on the microscope as you normally would, but before adding the Thiazole Orange.
-
Identify Autofluorescence Channel: Using an unstained control sample, identify the filter set where the autofluorescence is most prominent (often in the blue or green channels).
-
Photobleach: Expose the unstained cells to high-intensity light from the microscope's excitation source through the identified filter set. The duration of exposure will need to be determined empirically but can range from 30 seconds to several minutes. Monitor the decrease in autofluorescence until it reaches an acceptable level.
-
Stain with Thiazole Orange: After photobleaching, proceed with the optimized Thiazole Orange staining protocol as described in Protocol 1.
-
Image: Acquire images using the Thiazole Orange filter set, minimizing exposure time to prevent photobleaching of the specific signal.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 14. biocompare.com [biocompare.com]
Preventing photobleaching of Thiazole orange during long-term imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of Thiazole (B1198619) Orange during long-term live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thiazole Orange and why is it used in live-cell imaging?
Thiazole Orange (TO) is a fluorescent dye that intercalates with nucleic acids (DNA and RNA).[1][2][3] Its fluorescence is significantly enhanced upon binding, making it a valuable tool for visualizing nucleic acids in living cells.[2][3][4] It is cell-permeable and can be excited by blue or UV light.[3][5]
Q2: What is photobleaching and why is it a problem for Thiazole Orange?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like Thiazole Orange, upon exposure to excitation light.[6][7] This leads to a loss of fluorescent signal over time, which is particularly problematic during long-term imaging experiments as it can compromise data quality and limit observation time.[6][8] The process often involves the generation of reactive oxygen species (ROS) that damage the dye molecule.[6]
Q3: What are the main factors that contribute to the photobleaching of Thiazole Orange?
Several factors can accelerate the photobleaching of Thiazole Orange:
-
High Excitation Light Intensity: Using a laser or lamp that is too powerful is a primary cause of photobleaching.[6][9]
-
Long Exposure Times: Prolonged exposure to the excitation light increases the likelihood of photodamage.[6][8]
-
Presence of Oxygen: Molecular oxygen can react with the excited fluorophore, leading to its degradation.[6]
-
Suboptimal Imaging Buffer: The chemical environment of the dye can influence its photostability.
Q4: Are there more photostable alternatives to Thiazole Orange?
Yes, several alternatives with potentially higher photostability are available for live-cell imaging. The choice of dye depends on the specific application, such as target specificity (DNA vs. RNA) and the imaging setup. Some newer derivatives of Thiazole Orange have been developed with enhanced photostability.[10][11][12] Additionally, other classes of dyes like silicon rhodamine (SiR) dyes and certain Alexa Fluor dyes are known for their high photostability.[6][13]
Troubleshooting Guides
Issue 1: Rapid loss of Thiazole Orange fluorescence signal during time-lapse imaging.
This is a classic sign of photobleaching. Follow these steps to mitigate the issue:
Troubleshooting Workflow for Photobleaching
Caption: Troubleshooting workflow for addressing rapid fluorescence loss.
Detailed Steps:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[6][8] Employ neutral density filters to attenuate the light source if necessary.[6]
-
Shorten Exposure Time: Minimize the duration the sample is illuminated by using the shortest possible exposure time for your camera.[6][8]
-
Incorporate an Antifade Reagent: Add a commercial antifade reagent for live-cell imaging to your medium. These reagents work by scavenging reactive oxygen species.[6][8]
-
Optimize Imaging Buffer: Ensure your imaging medium has a stable pH and consider using a phenol (B47542) red-free medium, as phenol red can contribute to background fluorescence and phototoxicity.[14]
-
Consider an Alternative Dye: If photobleaching persists, evaluate more photostable dyes suitable for your application.
Issue 2: Cell health appears compromised after long-term imaging with Thiazole Orange.
Phototoxicity, often linked to photobleaching, can damage cells. The generation of reactive oxygen species during imaging can induce cellular stress and apoptosis.[15]
Strategies to Minimize Phototoxicity:
-
Follow all troubleshooting steps for photobleaching: Reducing light exposure is the most effective way to decrease phototoxicity.[16][17]
-
Use a lower concentration of Thiazole Orange: Titrate the dye concentration to the lowest effective level to minimize potential cytotoxic effects.
-
Monitor cell health: Use a secondary, non-invasive method to assess cell viability throughout the experiment.
Quantitative Data Summary
Table 1: Comparison of Commonly Used Antifade Reagents for Live-Cell Imaging
| Antifade Reagent | Active Component | Mechanism of Action | Notes |
| ProLong™ Live | Oxyrase® antioxidant technology | Enzymatically removes dissolved oxygen from the medium.[8] | Shows little to no measurable effect on cell vitality for at least 48 hours.[8] |
| VectaCell™ Trolox | Trolox (water-soluble Vitamin E) | Antioxidant that scavenges reactive oxygen species.[8] | May have cytoprotective effects; optimal concentration can be cell-type dependent.[8] |
| OxyFluor™ | Oxygen removal enzymes | Removes oxygen and free radicals from the sample.[8] | Can result in samples being over 20% brighter than untreated cells after 120 exposures.[8] |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | Reactive oxygen species scavenger. | Less toxic than some other agents and preferred for live-cell work, but may have anti-apoptotic properties.[18] |
Experimental Protocols
Protocol 1: General Workflow for Long-Term Live-Cell Imaging with Thiazole Orange
This protocol outlines a general workflow to minimize photobleaching.
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole orange as an everyday replacement for ethidium bromide and costly DNA dyes for electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 15. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Troubleshooting high signal variability in Thiazole orange flow cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address high signal variability in Thiazole (B1198619) Orange (TO) flow cytometry experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common issues encountered during Thiazole Orange flow cytometry analysis.
Question: Why am I observing high variability in fluorescence intensity between samples?
High variability in Thiazole Orange fluorescence intensity can stem from several factors, ranging from sample preparation to instrument settings. The following are common causes and their respective solutions:
1. Inconsistent Dye Concentration:
-
Problem: Variations in the final Thiazole Orange concentration can lead to significant differences in signal intensity. At high concentrations, TO can form dimers and higher-order aggregates, which have different fluorescence properties compared to the monomeric form that binds to nucleic acids.[1][2]
-
Solution:
-
Prepare a fresh working solution of Thiazole Orange for each experiment.
-
Ensure accurate and consistent dilution of the stock solution.
-
Use a validated protocol with a fixed final concentration of TO. A common starting point is a 1:10000 dilution of a 1 mg/mL stock solution.[3]
-
2. Variable Incubation Time and Temperature:
-
Problem: Inconsistent incubation times and temperatures can affect the kinetics of dye uptake and binding to nucleic acids, resulting in variable staining.
-
Solution:
3. Presence of Interfering Substances:
-
Problem: Several cellular components and contaminants can interfere with Thiazole Orange staining, leading to artificially high or variable signals. These include:
-
Platelets and Giant Platelets: These can be falsely identified as reticulocytes.[4][6][7]
-
Nucleated Red Blood Cells (nRBCs) and Howell-Jolly bodies: These contain DNA and will be stained by Thiazole Orange.[4][6]
-
High Leukocyte Count: White blood cells can contribute to background fluorescence.[4][6]
-
RBC Autofluorescence: This can increase the background signal.[4]
-
-
Solution:
-
Utilize software gating strategies to exclude interfering populations based on their light scatter properties (Forward Scatter vs. Side Scatter).
-
For platelet interference, consider using a platelet-specific marker (e.g., CD61) to gate them out of the analysis.[7]
-
If nRBCs are present, a DNAse treatment step can be incorporated to specifically degrade their DNA, though this requires careful optimization.
-
4. Issues with Sample Quality and Handling:
-
Problem: The quality of the biological sample and how it is handled can impact staining consistency.
-
Solution:
Question: My negative control is showing a high signal. What could be the cause?
A high signal in your negative control indicates non-specific staining or background fluorescence. Here’s how to troubleshoot this issue:
1. High Dye Concentration:
-
Problem: As mentioned previously, high concentrations of Thiazole Orange can lead to the formation of fluorescent aggregates in solution, increasing the background signal.[1]
-
Solution: Titrate the Thiazole Orange concentration to find the optimal balance between signal and background.
2. Inadequate Washing Steps:
-
Problem: Insufficient washing after staining can leave unbound dye in the sample, contributing to background fluorescence.
-
Solution: Include one or more wash steps with a suitable buffer (e.g., PBS) after incubation to remove excess dye.
3. Instrument Settings:
-
Problem: Incorrect settings on the flow cytometer, such as high photomultiplier tube (PMT) voltages, can amplify background noise.
-
Solution:
-
Optimize PMT voltages using unstained and single-stained controls.
-
Ensure proper compensation settings if using Thiazole Orange in a multicolor panel.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Thiazole Orange?
When bound to DNA, Thiazole Orange has an excitation maximum of approximately 512 nm and an emission maximum of around 533 nm.[9] It is typically excited by a 488 nm blue laser.
Q2: Can Thiazole Orange be used to distinguish between live and dead cells?
Thiazole Orange is a membrane-permeant dye and will stain the nucleic acids in both live and dead cells.[10] To differentiate between live and dead cells, it is often used in combination with a membrane-impermeant dye like Propidium Iodide (PI). In this combination, live cells will be TO-positive and PI-negative, while dead cells will be positive for both dyes.[10]
Q3: How does the ionic strength of the buffer affect Thiazole Orange staining?
The affinity of Thiazole Orange for DNA can be influenced by the salt concentration in the buffer.[11] Higher salt concentrations can decrease the binding affinity. Therefore, it is important to use a consistent buffer system for all samples.
Q4: Can I fix my cells after staining with Thiazole Orange?
Yes, cells stained with Thiazole Orange can be fixed, typically with paraformaldehyde or glutaraldehyde.[5] Fixation can help to preserve the cells for later analysis.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Thiazole Orange Concentration | 5 µM (Low) | 50 µM (Medium) | 140 µM (High) | [1] |
| Fluorescence Emission Peak | ~665 nm (Broad) | ~665 nm (Broad) | ~665 nm (Broad) | [1] |
| Relative Fluorescence Intensity | Low | Medium | High | [1] |
| NaCl Concentration | 107 mM | 830 mM | - | [11] |
| Affinity Constant (K) to λ-DNA | 11 x 10⁴ Mbp⁻¹ | 2.4 x 10⁴ Mbp⁻¹ | - | [11] |
| MgCl₂ Concentration | 106 mM | - | - | [11] |
| Affinity Constant (K) to λ-DNA | 1.3 x 10⁴ Mbp⁻¹ | - | - | [11] |
Experimental Protocols
Protocol 1: Standard Staining of Reticulocytes with Thiazole Orange
This protocol is adapted for the analysis of reticulocytes in whole blood.
Materials:
-
Thiazole Orange stock solution (e.g., 1 mg/mL in methanol (B129727) or DMSO)[3]
-
Phosphate-Buffered Saline (PBS)
-
EDTA-anticoagulated whole blood
-
Flow cytometer with a 488 nm laser
Procedure:
-
Prepare Staining Solution: Dilute the Thiazole Orange stock solution 1:10,000 in PBS. Prepare this solution fresh and protect it from light.
-
Sample Preparation: Add 5 µL of whole blood to 1 mL of the diluted Thiazole Orange staining solution in a flow cytometry tube.
-
Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.[12]
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the red blood cell population using forward and side scatter. Collect fluorescence data in the appropriate channel (e.g., FITC channel).
-
Analysis: Differentiate reticulocytes from mature red blood cells based on their fluorescence intensity.
Protocol 2: Troubleshooting High Background Fluorescence
This protocol outlines steps to diagnose and reduce high background signal.
Procedure:
-
Prepare Controls:
-
Unstained Control: A sample of cells without any dye.
-
Stained Sample: A sample stained according to the standard protocol.
-
-
Titrate Thiazole Orange: Prepare a series of Thiazole Orange dilutions (e.g., 1:5,000, 1:10,000, 1:20,000) and stain separate aliquots of your cells.
-
Optimize Washing: After incubation, split the stained sample into two tubes. Wash one tube with 1 mL of PBS by centrifuging, decanting the supernatant, and resuspending the cells in PBS. Leave the other tube unwashed.
-
Acquire and Analyze: Run all samples on the flow cytometer.
-
Use the unstained control to set the baseline voltage for the fluorescence detector.
-
Compare the fluorescence of the washed and unwashed samples to determine if a wash step is necessary.
-
Analyze the samples with different dye concentrations to identify the concentration that provides the best signal-to-noise ratio.
-
Visualizations
Caption: A flowchart for troubleshooting high signal variability.
Caption: The mechanism of Thiazole Orange cellular staining.
References
- 1. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazole orange: a new dye for Plasmodium species analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reticulocyte count using thiazole orange. A flow cytometry method. | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of the interference of platelets in reticulocyte counting by flow cytometry using thiazole orange – Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 8. Evaluation of flow cytometric counting procedure for canine reticulocytes by use of thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. biotium.com [biotium.com]
Minimizing Thiazole orange cytotoxicity for extended cell observation
Welcome to the technical support center for Thiazole (B1198619) Orange (TO) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thiazole orange cytotoxicity for extended live-cell observation.
Frequently Asked Questions (FAQs)
Q1: What is Thiazole Orange and what is it used for in cell biology?
A1: Thiazole Orange (TO) is a cell-permeable, fluorescent cyanine (B1664457) dye that exhibits a significant increase in fluorescence upon binding to nucleic acids, such as DNA and RNA.[1][2][3][4] Its 'turn-on' fluorescence property makes it a valuable tool for various applications, including:
-
Staining DNA in agarose (B213101) gels.[5][6]
-
Flow cytometry.[10]
Q2: What causes Thiazole Orange cytotoxicity?
A2: Thiazole Orange's cytotoxicity in live cells is primarily attributed to its interaction with nucleic acids and its phototoxic potential.[1] Key mechanisms include:
-
Intercalation with DNA: TO can bind to regulatory regions of nuclear and mitochondrial DNA, which may interfere with transcription and lead to cell growth arrest.[1]
-
Photosensitization: Upon exposure to light, TO can act as a photosensitizer, leading to the production of reactive oxygen species (ROS) that can damage cellular components and induce apoptosis.[1][11][12]
-
High Concentrations and Prolonged Exposure: Cytotoxicity is often exacerbated by high concentrations of the dye and extended incubation times.[13][14]
Q3: How can I reduce Thiazole Orange cytotoxicity for long-term imaging?
A3: Minimizing TO cytotoxicity is crucial for extended cell observation. Key strategies include:
-
Optimize Dye Concentration: Use the lowest possible concentration of TO that provides a sufficient signal-to-noise ratio. This typically requires empirical testing for your specific cell type and experimental setup.
-
Minimize Incubation Time: Incubate cells with TO for the shortest duration necessary to achieve adequate staining.
-
Reduce Light Exposure: To mitigate phototoxicity, limit the intensity and duration of excitation light.[12][15] Consider using microscopy techniques that reduce phototoxicity, such as spinning disk confocal or light-sheet microscopy.
-
Use Modified TO Derivatives: Consider using commercially available TO derivatives or conjugates that have been engineered for lower cytotoxicity and improved specificity.[1][13][14][16][17] For example, conjugating TO with neomycin has been shown to decrease its cytotoxicity.[1][13][14]
-
Consider Alternative Dyes: If TO toxicity remains an issue, explore alternative, less toxic nucleic acid stains suitable for live-cell imaging.
Q4: Are there less toxic alternatives to Thiazole Orange?
A4: Yes, several alternatives and modified versions of Thiazole Orange have been developed to have lower cytotoxicity. These include:
-
TO-Neomycin Conjugates: These have demonstrated reduced cytotoxicity compared to TO alone.[1][13][14]
-
Styryl-TO Derivatives: A novel RNA-selective dye integrating a styryl moiety with TO has shown good cell tolerance.[7][8]
-
Other Commercial Dyes: Several companies offer proprietary live-cell nucleic acid stains designed for low toxicity and long-term imaging. It is advisable to consult product specifications to choose a suitable alternative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Cytotoxicity | 1. TO concentration is too high. 2. Incubation time is too long. 3. Excessive light exposure (phototoxicity).[12][15] 4. Solvent toxicity (e.g., from DMSO stock).[18] | 1. Perform a dose-response experiment to determine the optimal, lowest effective TO concentration.[18] 2. Reduce the incubation time to the minimum required for sufficient staining. 3. Decrease the intensity and duration of the excitation light. Use neutral density filters or lower laser power. 4. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO). |
| Weak or No Fluorescent Signal | 1. TO concentration is too low. 2. Incompatible imaging settings. 3. Insufficient incubation time. 4. Dye degradation. | 1. Titrate the TO concentration to find the optimal balance between signal and toxicity.[19] 2. Verify that the excitation and emission filters on your microscope are appropriate for TO (Ex/Em: ~512/533 nm with DNA).[6] 3. Increase the incubation time, while monitoring for cytotoxicity. 4. Store TO stock solutions protected from light at 4°C.[20] Prepare fresh working solutions.[4] |
| High Background Fluorescence | 1. TO concentration is too high, leading to non-specific binding. 2. Autofluorescence from cells or media.[19][21] 3. Inadequate washing steps. | 1. Reduce the TO concentration. 2. Image an unstained control sample to assess autofluorescence. If necessary, use a dye with a different spectral profile.[19] 3. Include a wash step with fresh media or buffer after incubation to remove unbound dye.[22] |
| Uneven or Patchy Staining | 1. Uneven distribution of the dye. 2. Cell health is compromised. | 1. Ensure thorough but gentle mixing of the dye in the cell culture medium.[21] 2. Confirm that cells are healthy and evenly distributed before staining. |
| Signal Fades Quickly (Photobleaching) | 1. High intensity of excitation light.[12][15] 2. Prolonged exposure to light. | 1. Reduce the intensity of the excitation light. 2. Minimize the duration of light exposure by acquiring images efficiently. 3. Use an anti-fade mounting medium if applicable for fixed-cell imaging.[19] |
Experimental Protocols
Protocol 1: Determining Optimal Thiazole Orange Concentration
This protocol outlines a method for identifying the lowest TO concentration that provides adequate fluorescence with minimal cytotoxicity using a standard MTT assay for cell viability.
Materials:
-
Target cells
-
Complete cell culture medium
-
Thiazole Orange (10 mM stock in DMSO)[6]
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Thiazole Orange in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle-only control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium and add the TO dilutions to the respective wells. Incubate for the desired duration of your long-term experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Fluorescence Imaging: In a parallel plate, treat cells with the same TO dilutions and image using a fluorescence microscope to determine the lowest concentration that provides a clear signal.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot viability against TO concentration to determine the IC50 value and select a concentration well below this for your experiments.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with Thiazole Orange.[23]
Materials:
-
Target cells
-
6-well plates
-
Thiazole Orange
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of TO concentrations (including a concentration known to be cytotoxic) for your desired experimental duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.[18]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
Data Summary
Table 1: Cytotoxicity of Thiazole Orange and Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
| Thiazole Orange (TO) | HEK-293 | < 50 | Toxicity observed at higher concentrations.[1] |
| TO-Neomycin Conjugate (DPA96) | HEK-293 | > 50 | Significantly lower cytotoxicity compared to TO.[1] |
| TO-Neomycin Conjugate (DPA97) | HEK-293 | > 50 | Significantly lower cytotoxicity compared to TO.[1] |
| TO Derivative (Compound 3) | HeLa (cancer) | 12.7-16.2 | Higher cytotoxicity in cancer cells.[24] |
| TO Derivative (Compound 3) | Non-cancerous | 52.3 | Lower cytotoxicity in non-cancerous cells.[24] |
Table 2: Recommended Staining Conditions (Starting Points)
| Parameter | Suggested Range | Reference |
| TO Concentration (Live Cells) | 0.5 - 5 µM | [22] |
| Incubation Time | 15 - 60 minutes | [11][20][22] |
| Excitation Wavelength | ~512 nm | [6] |
| Emission Wavelength | ~533 nm | [6] |
Visualizations
Caption: Signaling pathway of Thiazole Orange-induced cytotoxicity.
Caption: Workflow for optimizing Thiazole Orange concentration.
References
- 1. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange‐Neomycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Thiazole orange as an everyday replacement for ethidium bromide and costly DNA dyes for electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classical thiazole orange and its regioisomer as fluorogenic probes for nucleolar RNA imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 13. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. biotium.com [biotium.com]
- 20. biotium.com [biotium.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Molecular Recognition and Imaging of Human Telomeric G-Quadruplex DNA in Live Cells: A Systematic Advancement of Thiazole Orange Scaffold To Enhance Binding Specificity and Inhibition of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio of Thiazole orange in complex samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thiazole (B1198619) Orange (TO) in complex biological samples. Our goal is to help you improve the signal-to-noise ratio and achieve reliable, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thiazole Orange (TO) and what is its mechanism of fluorescence?
A1: Thiazole Orange (TO) is an intercalating cyanine (B1664457) dye used for staining nucleic acids (DNA and RNA).[1][2] Its fluorescence mechanism is described as a 'turn-on' system. In solution, the two aromatic rings of the TO molecule can rotate freely around a central methine bond. This rotation provides a non-radiative pathway for energy decay, resulting in very low background fluorescence.[3][4] When TO intercalates into the grooves of nucleic acids, this intramolecular rotation is restricted. The constrained state forces the excited molecule to decay via fluorescence, leading to a dramatic increase in quantum yield (up to several thousand-fold).[3][5]
Q2: What are the primary causes of a poor signal-to-noise ratio when using TO in complex samples?
A2: A poor signal-to-noise (S/N) ratio typically stems from two main issues: high background fluorescence or a weak specific signal. High background can be caused by excess unbound dye, non-specific binding of TO to other cellular components like mitochondria, or inherent autofluorescence from the sample itself.[6][7] A weak signal may result from dye degradation, photobleaching, incorrect instrumentation settings, or low target concentration.
Q3: Can Thiazole Orange be used for live-cell imaging?
A3: Yes, TO is semi-permeant and can be used for live-cell imaging.[1][2] However, it can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[4] Initially, it may stain mitochondria before redistributing to the nucleus and cytoplasm.[2] For live-cell applications, it is crucial to use the lowest effective concentration and minimize light exposure to reduce both phototoxicity and photobleaching.[8]
Q4: Are there chemically modified alternatives to TO that offer better performance?
A4: Yes, significant research has focused on modifying the TO scaffold to improve its properties. Derivatives with additional amino side groups or meso-position benzyl (B1604629) substituents have been shown to have almost no background fluorescence while producing a much stronger signal (10-15 times stronger) upon binding to nucleic acids.[9][10] These modifications can also enhance selectivity for specific nucleic acid structures, such as G-quadruplexes, reducing non-specific signals.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: High Background Fluorescence
High background fluorescence is a common issue that directly impacts the signal-to-noise ratio. Use the following workflow to diagnose and resolve the cause.
Problem 2: Weak or Unstable Signal
Q: My fluorescence signal is very weak. What should I check?
A:
-
Verify Instrument Settings: Ensure you are using the correct excitation and emission filters for TO (approx. Ex: 512 nm, Em: 533 nm).[1]
-
Check Reagent Integrity: TO is light-sensitive. Ensure your stock solution has been stored properly in the dark and is not expired.
-
Optimize Concentration: While high concentrations cause background issues, a concentration that is too low will result in a weak signal. Perform a titration to find the optimal concentration for your specific sample and instrument.
-
Assess Target Availability: In complex samples, your target nucleic acid may be masked or degraded. Confirm the integrity and accessibility of the target.
Q: My signal fades very quickly during imaging. How can I prevent photobleaching?
A: Photobleaching is the light-induced destruction of the fluorophore. To mitigate it:
-
Minimize Light Exposure: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Reduce the exposure time for each image capture.[8]
-
Use Neutral Density Filters: These filters can reduce illumination intensity without changing the spectral quality of the light.[8]
-
Employ Antifade Reagents: For both fixed and live-cell imaging, commercial antifade reagents can be added to the mounting or imaging medium. These reagents work by scavenging oxygen free radicals that contribute to photobleaching.[8][13]
-
Acquire Data Efficiently: Plan your imaging session to only collect the necessary data (e.g., limit z-stacks, time points) to avoid unnecessary light exposure.[8]
Quantitative Data Summary
Structural modifications to the Thiazole Orange molecule can significantly enhance its performance, leading to a much-improved signal-to-noise ratio.
| Dye Type | Modification | Fluorescence Enhancement (vs. TO) | Limit of Detection (LOD) | Key Advantage | Reference |
| Thiazole Orange (TO) | Parent Molecule | 1x | 48.7 nM | Inexpensive, widely available | [9][10] |
| Amino-TO Derivative | Addition of amino side group | ~10–15x | 3–4 nM | Extremely low background, high signal | [9][10] |
| meso-Bn-2TO | Benzyl substituent on methine chain | ~80-162x (with G-DNA) | Not specified | High selectivity for G-quadruplex DNA | [12] |
Experimental Protocols
Protocol 1: General Nucleic Acid Staining with TO in Solution
This protocol provides a baseline for quantifying nucleic acids in solution, such as in PCR or duplex stability assays.[5][14]
1. Reagent Preparation:
- TO Stock Solution: Prepare a 1 mM stock solution of Thiazole Orange in DMSO. Store protected from light at -20°C.
- Assay Buffer: Prepare a suitable buffer for your experiment (e.g., PBS or Tris-HCl). Ensure the pH and ionic strength are compatible with your sample.
- Working Solution: Dilute the TO stock solution in the assay buffer to a working concentration. A typical starting range is 1-5 µM, but this must be optimized.
2. Experimental Workflow:
3. Measurement and Analysis:
- Prepare a "blank" sample containing only the assay buffer and the TO working solution to measure background fluorescence.
- For quantification, prepare a standard curve using known concentrations of your nucleic acid.
- Add the TO working solution to your standards and unknown samples.
- Incubate for 2-5 minutes at room temperature, protected from light. The binding is typically very rapid.[5]
- Measure fluorescence using a microplate reader or fluorometer with the appropriate filter sets.
- Subtract the blank reading from all measurements and plot the standard curve to determine the concentration of your unknown samples.
4. Optimization Steps:
- TO Concentration: Test a range of TO concentrations (e.g., 0.25 µM to 10 µM) to find the optimal balance between signal intensity and background noise for your specific application.[10]
- Buffer Composition: The ionic strength of the buffer can influence TO binding and fluorescence. Test different salt concentrations if you observe a poor signal.[15]
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. repository.eduhk.hk [repository.eduhk.hk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. emsdiasum.com [emsdiasum.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Thiazole Orange Fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Thiazole Orange (TO) in fluorescence-based assays, with a specific focus on the influence of pH. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving Thiazole Orange fluorescence and the effect of pH.
Issue 1: Low or No Fluorescence Signal
-
Question: We are not observing the expected increase in Thiazole Orange fluorescence upon binding to DNA/RNA. What could be the cause?
-
Answer:
-
Incorrect pH: Thiazole Orange fluorescence is highly dependent on pH. Acidic conditions can lead to protonation of the dye, which quenches its fluorescence. Ensure your buffer pH is in the optimal range of 7.0 to 8.5.
-
Buffer Composition: Certain buffer components can interfere with the assay. High concentrations of salts or the presence of quenching agents can reduce fluorescence. It is recommended to use standard buffers like Tris-HCl, TBE, or TAE.
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for Thiazole Orange (Excitation: ~512 nm, Emission: ~533 nm).
-
Dye Concentration: While counterintuitive, excessively high concentrations of Thiazole Orange can lead to self-quenching. Ensure you are using the recommended concentration range for your specific application.
-
Nuclease Contamination: If your DNA/RNA sample is degraded by nucleases, there will be fewer binding sites for Thiazole Orange, resulting in a weaker signal.
-
Issue 2: High Background Fluorescence
-
Question: We are observing a high fluorescence signal from our Thiazole Orange solution even before the addition of nucleic acids. How can we reduce this background?
-
Answer:
-
pH of the Solution: While acidic pH quenches fluorescence, a very high pH might slightly increase the background fluorescence of the free dye. Working within the recommended pH range of 7.0-8.5 is crucial.
-
Contaminated Reagents: Ensure all your reagents, especially the buffer and water, are free from fluorescent contaminants.
-
Dye Aggregation: At high concentrations, Thiazole Orange can form aggregates that may exhibit some fluorescence. Prepare fresh dilutions of the dye for each experiment.
-
Issue 3: Inconsistent or Unstable Readings
-
Question: The fluorescence readings are fluctuating and not stable. What are the possible reasons?
-
Answer:
-
pH Fluctuation: If your buffer capacity is insufficient, the pH of the sample might change over time, leading to unstable fluorescence readings. Use a buffer with adequate buffering capacity for your experimental conditions.
-
Temperature Variations: The quantum yield of Thiazole Orange fluorescence is temperature-dependent. Ensure that all your measurements are taken at a constant and controlled temperature.
-
Photobleaching: Prolonged exposure of Thiazole Orange to the excitation light can cause photobleaching, leading to a decrease in fluorescence intensity over time. Minimize the exposure time during measurements.
-
Frequently Asked Questions (FAQs)
What is the optimal pH range for using Thiazole Orange?
The optimal pH range for Thiazole Orange fluorescence is typically between 7.0 and 8.5. Within this range, the dye exhibits stable and bright fluorescence upon binding to nucleic acids.
How does pH affect the fluorescence of Thiazole Orange?
In acidic conditions (low pH), the Thiazole Orange molecule can become protonated. This alters its electronic structure and leads to a significant decrease, or quenching, of its fluorescence intensity. In contrast, in neutral to slightly alkaline conditions, the dye is in its optimal state for fluorescence.
Does the fluorescence of free Thiazole Orange change with pH?
The fluorescence of Thiazole Orange when not bound to nucleic acids is generally very low. However, studies on derivatives suggest that this low-level fluorescence also decreases in acidic conditions.[1]
Can I use Thiazole Orange in a buffer with a pH of 6.0?
While you might observe some fluorescence at pH 6.0, it will likely be significantly lower than in the optimal pH range. For quantitative applications, it is highly recommended to work within a pH of 7.0 to 8.5 to ensure maximum sensitivity and reproducibility.
Does the type of buffer used affect Thiazole Orange fluorescence?
Yes, the buffer composition can influence the fluorescence intensity. Tris-based buffers (like Tris-HCl, TBE, and TAE) are commonly used and generally yield high fluorescence.[2] It is advisable to test your specific buffer system to ensure it does not interfere with the assay.
Data Presentation
The following table summarizes the general effect of pH on the fluorescence intensity of Thiazole Orange when bound to double-stranded DNA (dsDNA). The values are presented as relative fluorescence intensity, with the fluorescence at pH 8.0 set to 100%. This data is illustrative and based on trends reported in the literature.[1]
| pH | Relative Fluorescence Intensity (%) | Notes |
| 3.0 | ~10-20% | Significant fluorescence quenching is observed in acidic conditions due to protonation of the dye.[1] |
| 5.0 | ~60-70% | Fluorescence intensity is partially recovered as the pH approaches neutral. |
| 7.0 | ~90-95% | Fluorescence is strong and suitable for most applications. |
| 8.0 | 100% | Optimal fluorescence intensity is typically observed in this range. |
| 9.5 | ~95-100% | Fluorescence remains high and stable in slightly alkaline conditions.[1] |
Experimental Protocols
Protocol for Determining the Effect of pH on Thiazole Orange Fluorescence
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10). Ensure the ionic strength of all buffers is consistent.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Thiazole Orange (e.g., 1 mM in DMSO).
-
Prepare a stock solution of dsDNA (e.g., 1 mg/mL in a neutral buffer like Tris-HCl).
-
-
Preparation of Working Solutions:
-
For each pH value to be tested, prepare two sets of working solutions in the corresponding buffer:
-
Set A (TO only): Dilute the Thiazole Orange stock solution to the final working concentration (e.g., 1 µM).
-
Set B (TO + dsDNA): Dilute the Thiazole Orange and dsDNA stock solutions to their final working concentrations (e.g., 1 µM TO and 10 µg/mL dsDNA).
-
-
-
Incubation: Incubate all working solutions at room temperature for 10-15 minutes, protected from light, to allow for binding equilibrium to be reached.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~512 nm and the emission wavelength to ~533 nm.
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "TO only" sample (Set A) from the "TO + dsDNA" sample (Set B) for each pH value to get the net fluorescence intensity from the bound dye.
-
Plot the net fluorescence intensity as a function of pH.
-
Visualizations
References
Quenching of Thiazole orange fluorescence by cellular components
Welcome to the technical support center for Thiazole (B1198619) Orange (TO). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting solutions for common issues encountered during experiments involving Thiazole Orange fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Thiazole Orange and how does its fluorescence work?
A: Thiazole Orange (TO) is an asymmetrical cyanine (B1664457) dye renowned for its fluorogenic properties. It consists of two heterocyclic rings, quinoline (B57606) and benzothiazole, connected by a methine bridge. In an aqueous solution, the dye has a flexible structure that allows for rotation around this bridge, leading to rapid non-radiative decay and thus, very weak fluorescence.[1] However, when TO binds to nucleic acids like DNA or RNA, typically through intercalation between base pairs, this rotation is restricted.[1][2] This conformational locking into a planar state stabilizes the molecule, causing a dramatic increase in its fluorescence quantum yield, which can be over a thousand-fold.[3][4] This "light-up" property makes it an excellent probe for detecting nucleic acids.[2]
Q2: What are the primary cellular components that can quench or enhance Thiazole Orange fluorescence?
A: The fluorescence of Thiazole Orange is primarily enhanced by binding to nucleic acids (DNA and RNA). The dye shows a significant increase in fluorescence when it intercalates into double-stranded DNA (dsDNA) and, to a varying extent, with single-stranded nucleic acids and G-quadruplex structures.[5][6][7] Conversely, its fluorescence is quenched in aqueous environments when it is unbound.[8] While TO is mainly used for nucleic acid detection, its fluorescence can also be influenced by binding to other molecules. For instance, at high concentrations, TO can bind to ADP in platelet-dense granules, producing a strong signal.[8] Some studies have also explored TO's interaction with proteins, where binding can lead to fluorescence enhancement, although this is less pronounced and specific compared to nucleic acids.[2][9]
Q3: How does the binding of Thiazole Orange to different forms of nucleic acids affect its fluorescence?
A: Thiazole Orange's fluorescence quantum yield is highly dependent on the type and structure of the nucleic acid it binds to. Generally, it exhibits the highest affinity for double-stranded DNA (dsDNA).[5] The fluorescence enhancement is substantial, with quantum yields increasing from approximately 0.0002 in solution to around 0.1 when bound to dsDNA.[5] The affinity and quantum yield can also vary with the base composition. For example, the quantum yield is about 0.4 when bound to poly(dG) but only 0.01 when bound to poly(dT).[5] TO also binds to RNA and non-canonical structures like triplex and quadruplex DNA, often with even higher affinity than for dsDNA.[10]
Q4: Can proteins or other cellular components interfere with Thiazole Orange staining?
A: Yes, other components can interfere. Since TO is amine-reactive, its staining efficiency can be reduced in the presence of proteins like Bovine Serum Albumin (BSA) or in amine-containing buffers like Tris.[11] High concentrations of proteins may lead to non-specific binding, potentially increasing background fluorescence.[12] Additionally, other endogenous fluorescent molecules within the cell can contribute to autofluorescence, which might interfere with the specific signal from Thiazole Orange.[12][13] It is also important to note that TO localizes to mitochondria and can damage mitochondrial DNA upon photoexcitation, which can impact cell health and metabolism.[14]
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Insufficient Dye Concentration | Optimize the Thiazole Orange concentration. Perform a titration to find the optimal concentration for your specific cell type and application. |
| Incorrect Filter/Wavelength Settings | Ensure you are using the correct excitation and emission wavelengths. TO's absorption maximum is ~509 nm and its emission maximum is ~532 nm when bound to DNA.[4] A standard FITC filter set is often suitable. |
| Cell Permeabilization Issues | If staining intracellular targets, ensure cells are properly permeabilized. For live-cell staining, TO is semi-permeant, but incubation time may need to be optimized.[8] |
| Presence of Interfering Substances | Avoid amine-containing buffers (e.g., Tris) or high concentrations of protein (e.g., BSA) in the staining solution, as they can react with the dye.[11] |
| Sample Degradation | Ensure samples are handled properly to prevent nucleic acid degradation. Store stained samples protected from light to prevent photobleaching.[15] |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive Dye Concentration | Reduce the concentration of Thiazole Orange. Excess unbound dye can contribute to background signal.[12] |
| Insufficient Washing | Increase the number and duration of washing steps after staining to remove unbound dye.[16] |
| Autofluorescence | Include an unstained control sample to assess the level of cellular autofluorescence. If high, consider using spectral unmixing or choosing a different fluorophore.[12][13] |
| Non-Specific Binding | Non-specific binding can occur due to interactions with components other than nucleic acids. Optimize staining and washing protocols to minimize this.[12] Consider using a blocking solution if protein binding is suspected. |
Problem: Inconsistent Staining Between Samples
| Possible Cause | Suggested Solution |
| Inconsistent Cell Numbers | Ensure that the cell density is consistent across all samples being compared. |
| Variable Incubation Times/Temperatures | Standardize the incubation time and temperature for all samples. TO staining is generally stable over a range of times and temperatures, but consistency is key for reproducibility.[13][17] |
| Pipetting Errors | Ensure accurate and consistent pipetting of dye and cell suspensions. |
| Photobleaching | Protect samples from light during incubation and before analysis to prevent signal loss.[15] |
Quantitative Data Summary
The fluorescence quantum yield of Thiazole Orange is dramatically influenced by the nucleic acid to which it binds. The following table summarizes these effects.
| Condition | Fluorescence Quantum Yield (Φ) | Reference |
| Free in Solution | ~ 0.0002 | [5] |
| Bound to dsDNA | ~ 0.1 | [5] |
| Bound to poly(dA) | ~ 0.1 | [5] |
| Bound to poly(dG) | ~ 0.4 | [5] |
| Bound to poly(dC) | ~ 0.06 | [5] |
| Bound to poly(dT) | ~ 0.01 | [5] |
Visualizations and Diagrams
Mechanism of Thiazole Orange Fluorescence
The diagram below illustrates the conformational change of Thiazole Orange upon binding to DNA, which restricts intramolecular rotation and leads to a significant increase in fluorescence.
Caption: Mechanism of Thiazole Orange fluorescence enhancement upon DNA binding.
General Experimental Workflow for Cell Staining
This workflow outlines the key steps for staining cells with Thiazole Orange for analysis by flow cytometry or microscopy.
Caption: General workflow for staining cells with Thiazole Orange.
Detailed Experimental Protocols
Protocol: Reticulocyte Staining with Thiazole Orange for Flow Cytometry
This protocol is adapted for the analysis of reticulocytes in whole blood, a common application for Thiazole Orange.[13][18]
Materials:
-
Thiazole Orange (TO) stock solution (e.g., 1 mg/mL in methanol (B129727) or DMSO).[18]
-
Phosphate-Buffered Saline (PBS).
-
EDTA-anticoagulated whole blood samples.
-
Flow cytometer with a 488 nm laser.
Procedure:
-
Prepare Working Solution:
-
Staining:
-
In a flow cytometry tube, add 5 µL of whole blood to 1 mL of the diluted TO working solution.[18]
-
Vortex gently to mix.
-
Incubate at room temperature for a minimum of 30 minutes to 1 hour, protected from light.[18] Consistent incubation times between 2 to 7 hours have been shown to yield stable results.[13][17]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect fluorescence emission in the green channel (typically ~530 nm, e.g., FITC channel).
-
Acquire data for at least 10,000-50,000 total events to ensure statistical significance.[13][15]
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the red blood cell population and exclude debris and other cell types.
-
-
Data Analysis:
-
Create a histogram of the green fluorescence for the gated red blood cell population.
-
Mature red blood cells, lacking RNA, will show low fluorescence.
-
Reticulocytes, containing residual RNA, will exhibit higher fluorescence intensity.
-
Set a threshold or gate to distinguish the reticulocyte population from the mature erythrocytes to calculate the percentage of reticulocytes.[18]
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of flow cytometric counting procedure for canine reticulocytes by use of thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Reticulocyte count using thiazole orange. A flow cytometry method. | Semantic Scholar [semanticscholar.org]
- 18. file.medchemexpress.com [file.medchemexpress.com]
Best practices for storing and handling Thiazole orange solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Thiazole Orange (TO) solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of Thiazole Orange?
A1: Thiazole Orange powder should be dissolved in a suitable solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly used.[1][2][3] For example, you can prepare a 13 mg/mL stock solution in DMSO or a 1 mg/mL stock solution in methanol.[1][3][4] It is recommended to sonicate the solution to ensure the dye is completely dissolved.[2]
Q2: What is the recommended way to store Thiazole Orange powder and its stock solutions?
A2: Proper storage is crucial to maintain the stability and performance of Thiazole Orange. The solid powder should be stored at 4°C, sealed, and protected from moisture and light.[1] Stock solutions in DMSO can be stored at room temperature for several months when protected from light.[1][3][4] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C to prevent degradation and moisture exposure.[2] Avoid repeated freeze-thaw cycles.[2]
Q3: How do I prepare a working solution from the stock solution?
A3: To prepare a working solution, the stock solution should be diluted with an appropriate buffer, such as phosphate-buffered saline (PBS).[1][2] For instance, a 1 mg/mL stock solution can be diluted at a 1:10,000 ratio in PBS.[1][3] The diluted working solution is stable for at least one week when stored in the dark at room temperature.[1]
Q4: What are the optimal excitation and emission wavelengths for Thiazole Orange?
A4: Thiazole Orange exhibits a significant increase in fluorescence upon binding to nucleic acids.[1][3][5] The optimal excitation and emission wavelengths for Thiazole Orange when bound to DNA are approximately 509-514 nm and 527-533 nm, respectively.[1][5][6][7] It can be excited by UV light as well as blue light.[1][3]
Q5: What are the key safety precautions when handling Thiazole Orange?
A5: Thiazole Orange may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8][9][10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][9][11] Handle the compound in a well-ventilated area and avoid breathing dust or fumes.[8][12] In case of contact with skin or eyes, rinse thoroughly with water.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence Signal | Improper dye concentration: The concentration of Thiazole Orange in the working solution may be too low. | Optimize the dye concentration. A final concentration of 1.3 µg/mL is often used for gel staining.[1] |
| Incorrect excitation/emission wavelengths: The settings on the fluorescence instrument may not be optimal for Thiazole Orange. | Set the excitation wavelength around 510 nm and the emission wavelength around 530 nm.[1][2] | |
| Dye degradation: The Thiazole Orange solution may have degraded due to improper storage (e.g., exposure to light).[2] | Prepare a fresh working solution from a properly stored stock solution. Always store solutions protected from light.[1][2][3] | |
| Presence of interfering substances: Components in the buffer or sample, such as detergents or high salt concentrations, might interfere with dye binding.[2] | Ensure the buffer composition is compatible with Thiazole Orange staining. Avoid detergents that may reduce the interaction with nucleic acids.[2] | |
| High Background Fluorescence | Excess dye: The concentration of unbound Thiazole Orange may be too high. | Reduce the concentration of the Thiazole Orange working solution. Include a washing step after staining to remove excess dye. |
| Nonspecific binding: Thiazole Orange can exhibit some nonspecific binding to other cellular components. | Optimize staining and washing protocols. Consider using a blocking agent if nonspecific binding is a significant issue. | |
| Photobleaching | Prolonged exposure to excitation light: The fluorescent signal diminishes over time due to photodegradation of the dye.[13] | Minimize the exposure of the sample to the excitation light source. Use an anti-fade mounting medium if applicable. |
| Unexpected Staining Pattern | Cell permeability issues: In live-cell imaging, the dye may not be efficiently entering the cells. | Ensure cells are healthy and incubation conditions are optimal. Thiazole Orange is generally cell-permeant.[1][3] |
| Dye aggregation: At high concentrations, the dye may form aggregates, leading to uneven staining. | Use the recommended dye concentration and ensure the solution is well-mixed before use. |
Quantitative Data Summary
Table 1: Storage and Stability of Thiazole Orange Solutions
| Solution Type | Solvent | Storage Temperature | Stability | Reference |
| Powder | - | 4°C | At least 12 months (protected from light and moisture) | [14] |
| Stock Solution | DMSO | Room Temperature | Several months (in the dark) | [1][3][4] |
| Stock Solution | DMSO | -20°C or -80°C | Up to 1 year (sealed and protected from moisture) | [2] |
| Working Solution | PBS | Room Temperature | At least one week (in the dark) | [1][3] |
Table 2: Spectral Properties of Thiazole Orange
| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |
| Bound to DNA | 509 - 514 nm | 527 - 533 nm | [1][5][6][7] |
| --- | Strong excitation also at 470 nm and 488 nm | --- | [1] |
Experimental Protocols
Protocol 1: Preparation of Thiazole Orange Stock Solution
-
Weigh the desired amount of Thiazole Orange powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 13 mg/mL.[1][4] Alternatively, dissolve in methanol to 1 mg/mL.[1][3]
-
Vortex or sonicate the solution until the dye is completely dissolved.[2]
-
Store the stock solution in a light-protected container at the recommended temperature.
Protocol 2: Staining DNA in Agarose (B213101) Gels
-
Prepare an agarose gel of the desired concentration in an appropriate electrophoresis buffer (e.g., TAE or TBE).
-
Add Thiazole Orange to the molten agarose to a final concentration of 1.3 µg/mL before casting the gel.[1]
-
Alternatively, the gel can be stained after electrophoresis by incubating it in a solution of Thiazole Orange.
-
Load DNA samples and run the gel.
-
Visualize the DNA bands using a UV or blue-light transilluminator.[1][3]
Visualizations
Caption: Experimental workflow for preparing and using Thiazole Orange staining solutions.
Caption: Troubleshooting decision tree for weak or no fluorescence signal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Thiazole Orange | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Production of 10000x TO-DMSO DNA gel stain [protocols.io]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 7. Thiazole orange *CAS 107091-89-4* | AAT Bioquest [aatbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. glenresearch.com [glenresearch.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. THIAZOLE ORANGE - Safety Data Sheet [chemicalbook.com]
- 13. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. biotium.com [biotium.com]
Validation & Comparative
A Head-to-Head Battle of qPCR Dyes: Thiazole Orange Derivatives vs. SYBR Green
For researchers, scientists, and drug development professionals navigating the landscape of quantitative PCR (qPCR) reagents, the choice of fluorescent dye is a critical decision point influencing experimental accuracy and reliability. This guide provides an in-depth, data-driven comparison of two major classes of DNA intercalating dyes: the well-established SYBR Green I and the versatile Thiazole Orange (TO) family of dyes, including its prominent analogs like the SYTO series.
This comparison delves into key performance metrics, including sensitivity, PCR inhibition, and effects on DNA melting temperature, supported by experimental data. Detailed protocols for the cited experiments are also provided to ensure reproducibility and methodological transparency.
Mechanism of Action: A Shared Principle
Both SYBR Green I and Thiazole Orange-based dyes operate on a similar principle. They are intercalating agents that insert themselves into the minor groove of double-stranded DNA (dsDNA). In their unbound state in solution, these dyes exhibit low fluorescence. However, upon binding to dsDNA, their quantum yield increases dramatically, emitting a strong fluorescent signal.[1][2] This fluorescence is directly proportional to the amount of dsDNA present, allowing for real-time monitoring of DNA amplification during a qPCR experiment.
Performance Showdown: Quantitative Data
The selection of a qPCR dye hinges on its performance characteristics under specific experimental conditions. Below is a summary of quantitative data from comparative studies evaluating SYBR Green I and analogs of Thiazole Orange.
Table 1: Comparison of PCR Inhibition and Effect on Melting Temperature (Tm)
| Dye Family | Specific Dye | PCR Inhibition Level | Increase in Ct with Dye Concentration | Maximum Tm Shift (°C) at 20 µM |
| SYBR | SYBR Green I | High | Large Increase | ~10 |
| Thiazole Orange | SYTO-9 | Low | Very Small Increase | < 2 |
| Thiazole Orange | SYTO-13 | Low | Very Small Increase | No Significant Increase |
| Thiazole Orange | SYTO-82 | Low | Very Small Increase | No Significant Increase |
| Thiazole Orange | TO-PRO-3 | High | Large Increase | > 5 |
Data compiled from Gudnason et al.[3]
Table 2: Sensitivity - Limit of Detection (LOD)
| Dye | Limit of Detection (copies of DNA) |
| SYBR Green I | 5000 |
| SYTO-82 | 100 |
Data from a dilution series assay for C. jejuni DNA.[3]
The data reveals that while both dye families can be used for qPCR, certain Thiazole Orange analogs, such as SYTO-13 and SYTO-82, exhibit significantly lower PCR inhibition compared to SYBR Green I.[3][4] High concentrations of SYBR Green I can suppress the PCR reaction, leading to higher Ct values and potentially impacting quantification accuracy.[3] In contrast, SYTO dyes like SYTO-9, SYTO-13, and SYTO-82 show minimal impact on PCR efficiency even at higher concentrations.[3]
Furthermore, SYBR Green I has a pronounced effect on the melting temperature (Tm) of the PCR product, causing a significant increase in Tm with rising dye concentrations.[3][5] This can complicate melt curve analysis, a crucial step for verifying the specificity of the amplification product. Thiazole Orange analogs like SYTO-13 and SYTO-82 demonstrate a negligible effect on Tm, providing more consistent and reliable melt curve data.[3]
In terms of sensitivity, a direct comparison showed that SYTO-82 had a 50-fold lower limit of detection than SYBR Green I, indicating higher sensitivity in detecting low copy numbers of target DNA.[3]
Visualizing the Process
To better understand the experimental workflow and the underlying molecular interactions, the following diagrams are provided.
Caption: A flowchart of the typical qPCR experimental process.
Caption: Mechanism of fluorescence enhancement for intercalating dyes.
Experimental Protocols
The following protocols are based on the methodologies used in the comparative studies to ensure a relevant framework for evaluation.
Protocol 1: Evaluation of PCR Inhibition and Melting Temperature Shift
This protocol is adapted from the study by Gudnason et al.[3]
-
Reaction Setup:
-
Prepare a master mix containing 1x PCR buffer, 2.5 mM MgCl₂, 200 µM of each dNTP, 0.5 µM of each forward and reverse primer, and 1 unit of Taq DNA polymerase.
-
Prepare serial dilutions of the DNA dye (e.g., SYBR Green I, SYTO-82) to achieve final concentrations ranging from 0.1 µM to 20 µM in the final reaction volume.
-
Add a constant amount of template DNA (e.g., 2 ng) to each reaction.
-
Use nuclease-free water for the no-template control.
-
The final reaction volume is typically 20-25 µL.
-
-
Thermal Cycling and Data Acquisition:
-
Perform the qPCR on a real-time PCR instrument.
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15-30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 30 seconds (acquire fluorescence data at the end of this step).
-
-
-
Melt Curve Analysis:
-
After the amplification cycles, gradually increase the temperature from 60°C to 98°C at 0.5°C increments, holding for 10 seconds at each step.
-
Continuously monitor the fluorescence during the temperature ramp.
-
The melting temperature (Tm) is identified as the peak of the negative first derivative of the fluorescence curve.
-
-
Data Analysis:
-
PCR Inhibition: Plot the Ct value against the dye concentration. A significant increase in Ct with increasing dye concentration indicates PCR inhibition.
-
Tm Shift: Plot the observed Tm against the dye concentration. The difference in Tm between the lowest and highest dye concentrations represents the Tm shift.
-
Protocol 2: Determination of Limit of Detection (LOD)
This protocol is also based on the study by Gudnason et al.[3]
-
Template Dilution Series:
-
Prepare a serial dilution of a known concentration of template DNA, ranging, for example, from 10⁶ copies down to a few copies per reaction.
-
-
Reaction Setup:
-
Prepare separate master mixes for each dye being tested (e.g., SYBR Green I and SYTO-82) at their optimal, non-inhibitory concentrations (e.g., 2 µM).
-
The master mix composition should be the same as in Protocol 1.
-
Set up replicate reactions for each dilution point in the series for both dyes.
-
-
Thermal Cycling and Data Acquisition:
-
Use the same thermal cycling and data acquisition parameters as in Protocol 1.
-
-
Data Analysis:
-
Analyze the amplification plots for each dilution.
-
The limit of detection (LOD) is defined as the lowest template concentration at which reliable and reproducible amplification is detected.
-
Confirm the presence of the correct PCR product at the LOD by melt curve analysis and/or gel electrophoresis.
-
Conclusion
The choice between Thiazole Orange derivatives and SYBR Green for qPCR applications is not one-size-fits-all and depends on the specific requirements of the experiment.
-
SYBR Green I is a widely used and cost-effective dye. However, researchers must be aware of its potential for PCR inhibition at higher concentrations and its significant impact on DNA melting temperatures, which can affect the accuracy of melt curve analysis.
-
Thiazole Orange analogs , particularly dyes like SYTO-82 and SYTO-13, offer significant advantages in terms of lower PCR inhibition and minimal effect on Tm. This leads to more robust and reliable qPCR data, especially in challenging applications or when high dye concentrations are required. Furthermore, the demonstrated higher sensitivity of SYTO-82 makes it a compelling choice for experiments involving low-abundance targets.
For researchers prioritizing high sensitivity, specificity, and data integrity, especially in multiplexing or high-resolution melt analysis, the evidence suggests that select Thiazole Orange analogs are superior alternatives to SYBR Green I. As with any qPCR experiment, optimization of dye and primer concentrations is crucial to achieve the best performance.
References
- 1. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gene-quantification.de [gene-quantification.de]
Comparison of Thiazole orange and ethidium bromide for DNA gel staining safety
For decades, ethidium (B1194527) bromide (EtBr) has been the gold standard for nucleic acid visualization in gel electrophoresis due to its low cost and effectiveness. However, its significant health and environmental risks have prompted the search for safer alternatives. This guide provides a detailed comparison of Thiazole (B1198619) orange and ethidium bromide, focusing on their safety, performance, and the experimental data that underpins these comparisons. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory practices.
Safety Profile: A Primary Consideration
The most critical distinction between Thiazole orange and ethidium bromide lies in their safety profiles. Ethidium bromide is a potent mutagen and is suspected of being a carcinogen and teratogen.[1][2] Its planar structure allows it to intercalate between the base pairs of DNA, which can interfere with critical cellular processes like DNA replication and transcription.[1] This mutagenic potential necessitates special handling, storage, and disposal procedures, adding complexity and cost to laboratory workflows.[3][4]
In contrast, Thiazole orange is considered a safer alternative.[3][5] While it is still a chemical that requires careful handling in a laboratory setting, its mutagenicity is significantly lower than that of ethidium bromide.[5] Some studies indicate that Thiazole orange is 3 to 4 times less mutagenic than ethidium bromide in the Ames test.[5] Safety data sheets (SDS) for Thiazole orange typically list it as a skin and eye irritant, whereas ethidium bromide is classified as fatal if inhaled, harmful if swallowed, and suspected of causing genetic defects.[3][6][7][8]
Performance and Sensitivity
Both Thiazole orange and ethidium bromide are highly sensitive dyes for DNA detection in agarose (B213101) gels. The detection limits for both dyes are comparable, capable of visualizing DNA bands containing as little as 1-2 nanograms of DNA per lane.[4][5][9][10]
A key advantage of Thiazole orange is its versatility in excitation. It can be visualized using either ultraviolet (UV) light, similar to ethidium bromide, or with safer blue light transilluminators.[3][5][9] The use of blue light is particularly beneficial as it does not damage the DNA, which is a significant advantage for downstream applications such as cloning, ligation, and sequencing.[4][9] UV exposure, which is required for ethidium bromide visualization, is known to cause nicks and thymine (B56734) dimers in the DNA, which can reduce the efficiency of subsequent enzymatic reactions.[9]
Quantitative Data Summary
| Feature | Thiazole Orange | Ethidium Bromide |
| Detection Limit | ~1-2 ng/lane[4][5][10] | ~1-2 ng/lane[5][9] |
| Mutagenicity | Significantly less mutagenic (3-4x less in Ames test)[5] | Potent mutagen[1][3] |
| Toxicity | Skin and eye irritant[7][11] | Fatal if inhaled, harmful if swallowed, suspected mutagen[3][8][12] |
| Excitation Wavelengths | UV or Blue Light[3][5] | UV Light[3] |
| DNA Damage | No damage with blue light excitation[4][9] | Damages DNA with UV excitation[4][9] |
| Disposal | Standard chemical waste (check local regulations)[5] | Hazardous waste with special procedures[5] |
DNA Binding Mechanism
Both Thiazole orange and ethidium bromide are DNA intercalators. They insert themselves into the hydrophobic interior of the DNA double helix, between the stacked base pairs.[1][13] This intercalation causes a conformational change in the DNA, slightly unwinding the helix.[1] For both dyes, the fluorescence quantum yield is dramatically increased upon binding to DNA. This is because the rigid DNA structure restricts the intramolecular motion of the dye, leading to a significant enhancement of its fluorescence.[14]
Experimental Protocols
DNA Gel Electrophoresis with Thiazole Orange
This protocol is adapted for a standard mini-gel.[3]
-
Prepare Agarose Gel:
-
For a 1% agarose gel, weigh 1g of agarose and add it to 100 mL of 1x TAE or TBE buffer in a flask.
-
Add Thiazole orange to a final concentration of 1.3 µg/mL. A 10,000x stock solution can be prepared by dissolving 13 mg of Thiazole orange in 1 mL of DMSO.[3]
-
Microwave the solution until the agarose is completely dissolved.
-
Allow the solution to cool to about 60°C.
-
Pour the gel into a casting tray with a comb and let it solidify.
-
-
Running the Gel:
-
Place the solidified gel in the electrophoresis chamber and cover it with 1x TAE or TBE running buffer.
-
Load DNA samples mixed with loading dye into the wells.
-
Run the gel at an appropriate voltage (e.g., 100-120V) until the dye front has migrated sufficiently.
-
-
Visualization:
-
Place the gel on a blue light transilluminator or a UV transilluminator.
-
If using a blue light source, an amber or orange filter is required to visualize the DNA bands and to protect the eyes.[2]
-
DNA Gel Electrophoresis with Ethidium Bromide
This protocol highlights the necessary safety precautions.[7][15]
-
Prepare Agarose Gel:
-
For a 1% agarose gel, weigh 1g of agarose and add it to 100 mL of 1x TAE or TBE buffer.
-
Microwave until the agarose is fully dissolved.
-
Cool the solution to about 60°C.
-
CAUTION: Ethidium bromide is a potent mutagen. Wear gloves, a lab coat, and eye protection. Add EtBr to a final concentration of 0.2-0.5 µg/mL (e.g., 2-5 µL of a 10 mg/mL stock solution).
-
Pour the gel and allow it to solidify.
-
-
Running the Gel:
-
Submerge the gel in an electrophoresis chamber containing 1x TAE or TBE buffer. It is recommended to also add EtBr to the running buffer to maintain the dye concentration during the run.[15]
-
Load samples and run the gel as described for Thiazole orange.
-
-
Visualization:
-
Place the gel on a UV transilluminator. Always use a UV-blocking face shield or goggles to protect your eyes and skin.
-
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[16][17]
-
Principle: The test uses mutant strains of Salmonella typhimurium that have lost the ability to synthesize the amino acid histidine (his-).[16] The bacteria are exposed to the test chemical and plated on a histidine-free medium. Only the bacteria that undergo a reverse mutation (reversion) to a histidine-synthesizing state (his+) will be able to grow and form colonies. The number of revertant colonies is proportional to the mutagenicity of the substance.[16][17]
-
Procedure Outline:
-
Several his- strains of S. typhimurium are grown in culture.
-
The bacteria are mixed with the test compound (e.g., Thiazole orange or ethidium bromide) at various concentrations.
-
A liver extract (S9 fraction) is often included to simulate metabolic activation, as some chemicals only become mutagenic after being processed by the liver.[17]
-
The mixture is plated on an agar (B569324) medium lacking histidine.
-
The plates are incubated for 48 hours.
-
The number of visible colonies (revertants) is counted and compared to a negative control (no test compound). A significant increase in the number of colonies on the test plates indicates that the compound is mutagenic.[16]
-
Choosing the Right Stain
The choice between Thiazole orange and ethidium bromide involves balancing safety, performance, and experimental goals.
References
- 1. How does ethidium bromide interact with DNA? | AAT Bioquest [aatbio.com]
- 2. Video: DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 3. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes [jove.com]
- 4. Binding of ethidium bromide to a DNA triple helix. Evidence for intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Electrophoresis Using Thiazole Orange Instead of Ethidium Bromide or Alternative Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Left-handed DNA: intercalation of the cyanine thiazole orange and structural changes. A kinetic and thermodynamic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. DNA Gel Electrophoresis: Step-by-Step Protocol - iGene Labserve [igenels.com]
- 10. Concerted intercalation and minor groove recognition of DNA by a homodimeric thiazole orange dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. technologyinscience.blogspot.com [technologyinscience.blogspot.com]
- 14. mdpi.com [mdpi.com]
- 15. addgene.org [addgene.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Ames test - Wikipedia [en.wikipedia.org]
Validating Thiazole Orange Staining with Fluorescence Microscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiazole orange (TO) with other common nucleic acid stains—SYBR Green I, PicoGreen, and DAPI—for fluorescence microscopy applications. Supporting experimental data, detailed protocols, and performance comparisons are presented to aid in the selection of the most suitable dye for your research needs.
Introduction to Thiazole Orange
Thiazole orange is a cell-semi-permeant, fluorogenic cyanine (B1664457) dye that exhibits a significant increase in fluorescence intensity upon binding to nucleic acids.[1][2] This "light-up" property, resulting from the restriction of intramolecular rotation upon intercalation into the DNA or RNA backbone, makes it a sensitive probe for nucleic acid detection in various applications, including flow cytometry and gel electrophoresis.[3][4][5] Its excitation and emission maxima are approximately 512 nm and 533 nm, respectively, when bound to DNA.[2] This guide focuses on validating its use in fluorescence microscopy for cellular imaging.
Comparative Analysis of Nucleic Acid Stains
The selection of a fluorescent nucleic acid stain is critical for achieving high-quality, reproducible results in fluorescence microscopy. Key performance indicators include fluorescence enhancement, signal-to-noise ratio, photostability, and cytotoxicity. This section compares Thiazole orange to SYBR Green I, PicoGreen, and DAPI across these parameters.
Data Presentation
| Parameter | Thiazole Orange | SYBR Green I | PicoGreen | DAPI |
| Excitation Max (nm) | ~512 (bound to DNA)[2] | ~497 (bound to DNA)[6] | ~502 (bound to DNA) | ~358 (bound to dsDNA)[7] |
| Emission Max (nm) | ~533 (bound to DNA)[2] | ~520 (bound to DNA)[6] | ~523 (bound to DNA) | ~461 (bound to dsDNA)[7] |
| Fluorescence Enhancement | >1000-fold[1] | ~800- to 1000-fold[8] | High | ~20-fold[7] |
| Cell Permeability | Semi-permeant[9] | Permeant[7] | Impermeant | Permeant (at high conc.) |
| Binding Preference | DNA and RNA[1] | dsDNA > ssDNA/RNA[7] | dsDNA | dsDNA (A-T rich regions)[7] |
| Photostability | Moderate | Low to Moderate | Moderate | Moderate |
| Cytotoxicity (IC50) | ~12.7-16.2 µM (HeLa cells, TO derivative)[10] | Varies by cell type and concentration | Low | Low |
Experimental Protocols
Detailed methodologies for staining mammalian cells with Thiazole orange, SYBR Green I, PicoGreen, and DAPI are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
Thiazole Orange Staining Protocol
Live Cell Staining:
-
Prepare a stock solution of Thiazole orange (e.g., 1 mg/mL in DMSO).
-
Dilute the stock solution in a serum-free culture medium to a final working concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed PBS.
-
Image the cells immediately in fresh culture medium or PBS. In live mammalian cells, Thiazole orange may initially stain mitochondria before redistributing to the nucleus and cytoplasm.[3]
Fixed Cell Staining:
-
Grow cells on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, can improve nuclear staining).
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a working solution of Thiazole orange (1-5 µM) in PBS.
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
SYBR Green I Staining Protocol (for Microscopy)
Live Cell Staining:
-
Prepare a 10,000X stock solution of SYBR Green I in DMSO.
-
Dilute the stock solution in a serum-free culture medium to a final working concentration (e.g., 1:10,000 to 1:100,000 dilution).[7][11]
-
Wash cells with pre-warmed PBS.
-
Add the staining solution and incubate for 15-30 minutes at 37°C.[11]
-
Wash the cells twice with PBS.
-
Image immediately. SYBR Green I can quickly enter live cells, staining mitochondria first, followed by the nucleus.[7][11]
PicoGreen Staining Protocol (for Fixed Cells)
Note: PicoGreen is generally cell-impermeant and is primarily used for DNA quantification in solution. Its application in cellular imaging is less common but can be performed on fixed and permeabilized cells.
-
Fix and permeabilize cells as described in the Thiazole orange fixed cell protocol.
-
Prepare the PicoGreen reagent according to the manufacturer's instructions (typically a 200-fold dilution of the stock solution in TE buffer).
-
Incubate the fixed and permeabilized cells with the diluted PicoGreen solution for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount and image.
DAPI Staining Protocol
Fixed Cell Staining:
-
Fix and permeabilize cells as described previously.
-
Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF).
-
Dilute the stock solution in PBS to a final working concentration of 300 nM to 1 µg/mL.
-
Incubate the cells with the DAPI solution for 5-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount and image.
Visualization of Experimental Workflows and Mechanisms
To illustrate the processes described, the following diagrams were generated using Graphviz.
Conclusion
Thiazole orange is a viable and sensitive fluorescent stain for nucleic acids in fluorescence microscopy. Its semi-permeant nature allows for the staining of both live and fixed cells, offering flexibility in experimental design. When compared to other common dyes, Thiazole orange demonstrates a significant fluorescence enhancement, comparable to that of SYBR Green I. While SYBR Green I may offer slightly higher sensitivity in some applications, it is also reported to have lower photostability. DAPI remains a robust and specific counterstain for dsDNA in fixed cells, but with a lower fluorescence enhancement upon binding. PicoGreen, being largely cell-impermeant, is best suited for in vitro quantification but can be used for imaging fixed and permeabilized cells. The choice of dye will ultimately depend on the specific requirements of the experiment, including the cell type, whether live or fixed cell imaging is required, and the desired spectral properties. This guide provides the necessary data and protocols to validate the use of Thiazole orange and make an informed decision for your research.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biotium.com [biotium.com]
- 4. Thiazole orange: a new dye for reticulocyte analysis. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. SYBR Green I-induced fluorescence in cultured immune cells: a comparison with Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gene-quantification.de [gene-quantification.de]
- 9. Nucleic Acid Specificity, Cellular Localization and Reduced Toxicities of Thiazole Orange-Neomycin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Recognition and Imaging of Human Telomeric G-Quadruplex DNA in Live Cells: A Systematic Advancement of Thiazole Orange Scaffold To Enhance Binding Specificity and Inhibition of Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nathan.instras.com [nathan.instras.com]
A Comparative Guide to Nucleic Acid Quantification: Thiazole Orange and its Alternatives
For researchers, scientists, and drug development professionals, accurate quantification of nucleic acids is a cornerstone of molecular biology. The choice of fluorescent dye can significantly impact the sensitivity, accuracy, and cost-effectiveness of an experiment. This guide provides an objective comparison of Thiazole (B1198619) Orange (TO) and other popular nucleic acid stains, supported by experimental data and detailed protocols, to aid in selecting the most suitable reagent for your research needs.
Thiazole Orange is an asymmetrical cyanine (B1664457) dye that exhibits a remarkable increase in fluorescence upon binding to nucleic acids.[1] This "light-up" property is attributed to the restriction of intramolecular rotation of the dye molecule when it intercalates between the base pairs of DNA or RNA.[1][2] In its unbound state in solution, the molecule can freely rotate, leading to non-radiative decay and thus, very low fluorescence. However, when constrained within the nucleic acid structure, this rotation is hindered, resulting in a significant enhancement of its quantum yield and a bright fluorescent signal.[2]
Performance Comparison of Nucleic Acid Stains
The selection of a fluorescent dye for nucleic acid quantification depends on several factors, including the required sensitivity, the type of nucleic acid being measured (dsDNA, ssDNA, or RNA), and the instrumentation available. Below is a comparison of Thiazole Orange with other commonly used dyes: SYBR Green I, PicoGreen, and EvaGreen.
| Property | Thiazole Orange (TO) | SYBR Green I | PicoGreen | EvaGreen |
| Excitation Max (DNA-bound) | ~512 nm[3] | ~497 nm[4][5] | ~502 nm[6][7][8] | ~500 nm[9][10][11] |
| Emission Max (DNA-bound) | ~533 nm[3] | ~520 nm[4][5] | ~523 nm[6][7][8] | ~530 nm[9][10][11] |
| Fluorescence Enhancement | >1000-fold[1][2] | >1000-fold[12][13] | >1000-fold[3][14] | ~70-fold[9] |
| Quantum Yield (DNA-bound) | ~0.1 (dsDNA)[15] | ~0.8[5][16] | High (not specified) | High (not specified) |
| Quantum Yield (Unbound) | ~0.0002[13][15][17] | Very low | Very low | Essentially non-fluorescent[18][19][20] |
| Detection Limit (dsDNA) | Not specified in sources | 20-60 pg[5][21] | 25-50 pg/mL[6][22][23] | Not specified in sources |
| Specificity | Binds dsDNA, ssDNA, RNA[1][3] | Preferentially binds dsDNA[4] | Specific for dsDNA[23][24] | Binds dsDNA[18][19] |
Mechanism of Thiazole Orange Fluorescence
The fluorescence of Thiazole Orange is directly correlated with its binding to nucleic acids. The following diagram illustrates this signaling pathway.
Caption: Thiazole Orange's fluorescence signaling pathway.
Experimental Protocol: dsDNA Quantification with Thiazole Orange
This protocol outlines the steps for quantifying double-stranded DNA (dsDNA) in solution using Thiazole Orange.
Materials:
-
Thiazole Orange (TO) stock solution (e.g., 10 mM in DMSO)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0), certified nuclease-free
-
dsDNA standard of known concentration (e.g., lambda DNA)
-
Unknown dsDNA samples
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission filters for ~512 nm and ~533 nm, respectively.
Procedure:
-
Preparation of TO Working Solution:
-
Prepare a working solution of Thiazole Orange by diluting the stock solution in TE buffer. The final concentration may need to be optimized, but a starting point is a 1:1000 to 1:10,000 dilution. Protect the working solution from light.
-
-
Preparation of dsDNA Standards:
-
Prepare a series of dsDNA standards by diluting the known concentration dsDNA stock in TE buffer. A typical concentration range for the standard curve is 0 ng/mL to 1000 ng/mL.
-
-
Sample Preparation:
-
Dilute the unknown dsDNA samples in TE buffer to fall within the range of the standard curve.
-
-
Assay Setup:
-
Pipette 100 µL of each dsDNA standard and unknown sample into the wells of the 96-well black microplate. Include a blank control with 100 µL of TE buffer only.
-
Add 100 µL of the TO working solution to each well.
-
Mix thoroughly by gentle pipetting or shaking.
-
Incubate the plate at room temperature for 2-5 minutes, protected from light.[6]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~512 nm and emission set to ~533 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all standard and unknown sample readings.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their corresponding concentrations.
-
Determine the concentration of the unknown dsDNA samples by interpolating their fluorescence intensity values on the standard curve.
-
Conclusion
Thiazole Orange is a versatile and cost-effective dye for nucleic acid quantification. Its significant fluorescence enhancement upon binding to nucleic acids provides a high signal-to-noise ratio.[1] However, for applications requiring high specificity for dsDNA, alternatives like PicoGreen may be more suitable.[23][24] For qPCR applications, dyes such as SYBR Green I and EvaGreen are widely used due to their compatibility with real-time PCR instrumentation and protocols.[4][9] The choice of dye should be guided by the specific experimental requirements, including the desired sensitivity, specificity, and the nature of the application. This guide provides the necessary data and protocols to make an informed decision for your research.
References
- 1. mdpi.com [mdpi.com]
- 2. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PicoGreen interaction with dsDNA and the origin of its fluorescence enhancement upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYBR Green I - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PicoGreen | AAT Bioquest [aatbio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Characterization of EvaGreen and the implication of its physicochemical properties for qPCR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. SYBR Green I: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gene-quantification.de [gene-quantification.de]
- 17. Intracellular RNA and DNA tracking by uridine-rich internal loop tagging with fluorogenic bPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EvaGreen® Dye: The Swiss Army Knife of qPCR | The Scientist [the-scientist.com]
- 19. sciencewerke.com [sciencewerke.com]
- 20. gene-quantification.de [gene-quantification.de]
- 21. biology.stackexchange.com [biology.stackexchange.com]
- 22. Sensitive fluorescent quantitation of DNA with the Quant-iT PicoGreen dsDNA Assay Kit [moleculardevices.com]
- 23. What is PicoGreen Quantitation? [denovix.com]
- 24. carlroth.com:443 [carlroth.com:443]
A Head-to-Head Battle of DNA Quantification Dyes: Thiazole Orange vs. PicoGreen
For researchers in molecular biology, accurate DNA quantification is the cornerstone of countless downstream applications, from next-generation sequencing to gene expression analysis. The choice of a fluorescent dye for this critical step can significantly impact the reliability and sensitivity of these experiments. This guide provides a comprehensive side-by-side comparison of two widely used DNA quantification dyes: Thiazole Orange and PicoGreen, offering insights into their performance characteristics, experimental protocols, and underlying mechanisms to help you make an informed decision for your research needs.
At a Glance: Key Performance Metrics
| Feature | Thiazole Orange | PicoGreen® |
| Mechanism of Action | Intercalation between DNA base pairs.[1][2] | Binds to the minor groove of dsDNA and exhibits some intercalating behavior.[3] |
| Fluorescence Enhancement | >3,000 to 20,000-fold upon binding to dsDNA.[1][2][4] | >1,000-fold upon binding to dsDNA.[3] |
| Selectivity | High affinity for dsDNA, with weaker binding to ssDNA.[2] | High specificity for dsDNA over ssDNA and RNA.[5][6] |
| Limit of Detection | Picogram sensitivity has been reported, though specific quantitative limits in solution-based assays are not as widely documented as for PicoGreen. | As low as ~50 pg/mL.[7] |
| Linear Dynamic Range | Not as extensively characterized in solution-based assays for a defined linear range. | Approximately 4 orders of magnitude.[5] |
| Excitation Wavelength | ~510 nm | ~480 nm[5] |
| Emission Wavelength | ~530 nm[1] | ~520 nm[5] |
Delving Deeper: Mechanism of Action
Both Thiazole Orange and PicoGreen are "light-up" probes, meaning their fluorescence increases dramatically upon binding to DNA. However, they achieve this through different primary mechanisms.
Thiazole Orange is a classic intercalating dye. Its planar structure allows it to insert itself between the stacked base pairs of the DNA double helix. In its free form in solution, the molecule can freely rotate, which leads to non-radiative decay and thus, very low fluorescence. When intercalated into the rigid structure of the DNA, this rotation is restricted, forcing the molecule to release its absorbed energy as fluorescence, resulting in a massive increase in its quantum yield.[1][2]
PicoGreen , on the other hand, primarily binds to the minor groove of the DNA double helix.[3] This interaction, along with some evidence of intercalation, also restricts the molecule's movement and protects it from quenching by water molecules, leading to a significant enhancement of its fluorescence.[3] PicoGreen's high specificity for double-stranded DNA is a key advantage, as it shows minimal fluorescence enhancement with single-stranded DNA (ssDNA) or RNA, ensuring more accurate quantification of the target molecule.[5][6]
Figure 1. A simplified representation of the binding mechanisms of Thiazole Orange and PicoGreen to double-stranded DNA, leading to enhanced fluorescence.
Experimental Protocols: A Step-by-Step Guide
DNA Quantification with PicoGreen
This protocol is a standard method for quantifying dsDNA using PicoGreen in a microplate format.
Materials:
-
PicoGreen® reagent (e.g., Quant-iT™ PicoGreen™ dsDNA Assay Kit)
-
20X TE buffer (Tris-EDTA)
-
Nuclease-free water
-
dsDNA standard of known concentration (e.g., lambda DNA)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare 1X TE Buffer: Dilute the 20X TE buffer to a 1X working concentration with nuclease-free water.
-
Prepare DNA Standards: Create a dilution series of your dsDNA standard in 1X TE buffer. A typical range would be from 1 µg/mL down to 1 ng/mL, including a blank (0 ng/mL).
-
Prepare PicoGreen Working Solution: On the day of the experiment, dilute the concentrated PicoGreen reagent 200-fold in 1X TE buffer. Protect this solution from light.
-
Sample Preparation: Dilute your unknown DNA samples in 1X TE buffer to fall within the range of your standard curve.
-
Assay Setup:
-
Pipette 100 µL of each DNA standard and unknown sample into the wells of the 96-well plate. It is recommended to run samples and standards in triplicate.
-
Add 100 µL of the diluted PicoGreen working solution to each well.
-
Mix gently by pipetting up and down or by shaking the plate on a plate shaker for 2-5 minutes.
-
-
Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 480 nm and emission at approximately 520 nm.
-
Data Analysis: Subtract the average fluorescence of the blank from all other measurements. Plot the fluorescence of the DNA standards versus their concentration to generate a standard curve. Use the equation of the linear regression from the standard curve to calculate the concentration of your unknown DNA samples.
DNA Quantification with Thiazole Orange
While less standardized for solution-based quantification than PicoGreen, the following protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
Thiazole Orange powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
1X TE buffer
-
dsDNA standard of known concentration
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Thiazole Orange Stock Solution: Dissolve Thiazole Orange powder in DMSO to create a concentrated stock solution (e.g., 1 mM). Store this solution protected from light.
-
Prepare Thiazole Orange Working Solution: Dilute the stock solution in 1X TE buffer to a final working concentration. The optimal concentration may need to be determined empirically but is typically in the low micromolar range.
-
Prepare DNA Standards: Prepare a dilution series of a known dsDNA standard in 1X TE buffer, similar to the PicoGreen protocol.
-
Sample Preparation: Dilute your unknown DNA samples in 1X TE buffer.
-
Assay Setup:
-
Pipette a set volume of your DNA standards and unknown samples into the wells of the microplate (e.g., 50 µL).
-
Add an equal volume of the Thiazole Orange working solution to each well (e.g., 50 µL).
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate at room temperature for a few minutes, protected from light.
-
Measurement: Measure the fluorescence with excitation around 510 nm and emission around 530 nm.
-
Data Analysis: Similar to the PicoGreen protocol, generate a standard curve and use it to determine the concentration of your unknown samples.
Figure 2. A generalized workflow for DNA quantification using fluorescent dyes in a microplate format.
Choosing the Right Dye for Your Application
The selection between Thiazole Orange and PicoGreen will ultimately depend on the specific requirements of your experiment.
PicoGreen is the clear choice when:
-
High sensitivity and accuracy are paramount: Its well-characterized limit of detection and high specificity for dsDNA make it ideal for quantifying precious or low-concentration samples.
-
Reproducibility is critical: As a component of commercially available kits, PicoGreen offers a standardized and validated protocol, leading to more consistent results.
-
The presence of ssDNA or RNA could be a confounding factor: Its high selectivity minimizes the overestimation of dsDNA concentration due to these contaminants.
Thiazole Orange may be a suitable alternative when:
-
Cost is a major consideration: As a standalone dye, it can be a more economical option than a commercial kit.
-
Extremely high fluorescence enhancement is desired: In certain applications, the potentially greater signal-to-background ratio of Thiazole Orange could be advantageous.
-
A more versatile dye is needed for other applications: Thiazole Orange is also commonly used for staining DNA in agarose (B213101) gels.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. promega.com [promega.com]
- 5. biosearch-cdn.azureedge.net [biosearch-cdn.azureedge.net]
- 6. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison: Thiazole Orange versus DAPI for Live-Cell Staining
For researchers engaged in live-cell imaging, the choice of a fluorescent stain is critical to the success and validity of their experiments. An ideal stain should offer high specificity, robust signal, minimal perturbation of cellular processes, and low toxicity. In this guide, we provide a comprehensive comparison of two commonly used nucleic acid stains, Thiazole (B1198619) Orange and DAPI (4′,6-diamidino-2-phenylindole), for live-cell applications. While DAPI is a well-established fluorescent stain, primarily for fixed cells, its utility in live-cell imaging is limited. Thiazole Orange, a cell-permeant dye, presents a compelling alternative with distinct advantages for real-time cellular analysis.
Key Performance Characteristics: Thiazole Orange vs. DAPI
Thiazole Orange and DAPI differ significantly in their mechanism of action, spectral properties, cell permeability, and impact on cell health. These differences are critical for researchers to consider when selecting a stain for live-cell imaging studies.
Thiazole Orange is a cell-permeant, cyanine (B1664457) dye that exhibits a remarkable 'turn-on' fluorescence mechanism. In solution, the dye is essentially non-fluorescent due to the free rotation around its methine bridge, which leads to non-radiative decay of the excited state. Upon binding to nucleic acids, this rotation is restricted, resulting in a dramatic increase in fluorescence quantum yield.[1] Thiazole Orange can intercalate into both DNA and RNA, and in live mammalian cells, it initially localizes to the mitochondria before redistributing to the nucleus and cytoplasm.
DAPI , on the other hand, is a minor-groove binding dye with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[2] Its fluorescence is also significantly enhanced upon binding to DNA. However, DAPI is generally considered to be poorly permeable to the membranes of live cells, making it a more common choice for fixed-cell staining.[3][4] While it can be used for live-cell imaging, it often requires higher concentrations and shorter incubation times to minimize cytotoxic effects.[3]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative parameters for Thiazole Orange and DAPI in the context of live-cell staining. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and performance can vary depending on the cell type, experimental conditions, and imaging setup.
| Feature | Thiazole Orange | DAPI | References |
| Primary Application | Live-cell staining of nucleic acids (DNA & RNA) | Primarily fixed-cell nuclear staining; limited live-cell use | [1][3] |
| Cell Permeability | High | Low to moderate | [4][5] |
| Cytotoxicity | Can be cytotoxic at high concentrations or with prolonged exposure | Generally considered more toxic to live cells than alternatives | [3] |
| Mechanism of Action | Intercalation into DNA and RNA, restricting intramolecular rotation | Binds to the minor groove of A-T rich dsDNA | [1][2] |
| Excitation Max (bound) | ~509 nm | ~358 nm | [6] |
| Emission Max (bound) | ~532 nm | ~461 nm | [6] |
| Photostability | Moderate; a derivative has shown excellent photostability | Generally considered moderately photostable | [7] |
| Signal-to-Noise Ratio | High, due to 'turn-on' fluorescence mechanism | Moderate; can have higher background in live cells | [1] |
Staining Mechanisms and Experimental Workflow
To visualize the interaction of these dyes with cellular components and the general workflow for a comparative analysis, the following diagrams are provided.
Experimental Protocols
To facilitate a direct comparison of Thiazole Orange and DAPI for live-cell staining, the following detailed protocols are provided. It is recommended to perform these experiments in parallel on the same cell type and under identical culture and imaging conditions.
Materials
-
Live cells cultured on glass-bottom dishes or imaging-compatible plates
-
Thiazole Orange stock solution (e.g., 1 mM in DMSO)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for Thiazole Orange (Excitation/Emission: ~509/532 nm) and DAPI (Excitation/Emission: ~358/461 nm)
-
Incubator (37°C, 5% CO2)
-
Reagents for cytotoxicity assay (e.g., MTT, resazurin)
Protocol for Live-Cell Staining
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) in imaging-compatible vessels.
-
Staining Solution Preparation:
-
Thiazole Orange: Prepare a working solution of Thiazole Orange in complete cell culture medium. The optimal concentration should be determined empirically for each cell type but can range from 0.1 to 1.0 µM.
-
DAPI: Prepare a working solution of DAPI in complete cell culture medium. For live-cell staining, a higher concentration, typically in the range of 1 to 10 µg/mL, is often required.[3]
-
-
Staining Procedure:
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed staining solution (either Thiazole Orange or DAPI) to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes for Thiazole Orange and 5-15 minutes for DAPI.[3] Protect the cells from light during incubation.
-
-
Imaging:
-
After incubation, cells can be imaged directly without a wash step. If high background is observed, a brief wash with pre-warmed PBS or fresh culture medium can be performed.
-
Acquire images using the appropriate filter sets for each dye.
-
Protocol for Comparative Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Staining: Stain cells with a range of concentrations of Thiazole Orange and DAPI as described in the live-cell staining protocol. Include unstained control wells.
-
Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) post-staining.
-
Viability Assessment: At each time point, perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each dye concentration and time point relative to the unstained control. Plot the results to generate dose-response and time-course curves.
Protocol for Comparative Photostability Assay
-
Sample Preparation: Prepare live cells stained with either Thiazole Orange or DAPI as described above.
-
Time-Lapse Imaging: Select a field of view and acquire a time-lapse series of images under continuous illumination using the appropriate excitation wavelength for each dye. Use consistent imaging parameters (e.g., exposure time, laser power) for both dyes.
-
Data Analysis: Measure the mean fluorescence intensity of the stained nuclei or cells in each frame of the time-lapse series. Normalize the intensity values to the initial intensity (time zero). Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching rate for each dye.
Advantages of Thiazole Orange for Live-Cell Staining
Based on the available data, Thiazole Orange offers several key advantages over DAPI for live-cell staining applications:
-
Superior Cell Permeability: Thiazole Orange readily crosses the membranes of live cells, allowing for efficient staining without the need for permeabilization or high concentrations.[5]
-
Lower Phototoxicity: While all fluorescent dyes can induce phototoxicity, the 'turn-on' mechanism of Thiazole Orange means that it is only highly fluorescent when bound to its target, potentially reducing the generation of reactive oxygen species in the unbound state.[1]
-
High Signal-to-Noise Ratio: The low fluorescence of unbound Thiazole Orange results in a high signal-to-noise ratio, enabling clear visualization of stained structures with minimal background.[1]
-
RNA and DNA Staining: Thiazole Orange's ability to stain both DNA and RNA can be advantageous for studying the dynamics of both nucleic acids simultaneously.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. blog-nanoentek.com [blog-nanoentek.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Thiazole Orange Flow Cytometry Versus Manual Reticulocyte Counting
An in-depth review of the cross-validation between automated Thiazole (B1198619) Orange-based reticulocyte analysis and the traditional manual microscopic method, providing researchers, scientists, and drug development professionals with a comprehensive guide to the performance, protocols, and comparative data of these two essential techniques.
The accurate enumeration of reticulocytes, immature red blood cells, is a critical parameter in the assessment of erythropoietic activity, the diagnosis of anemias, and the monitoring of bone marrow response to therapies. For decades, the manual microscopic method using supravital stains like new methylene (B1212753) blue has been the standard. However, the advent of automated techniques, particularly flow cytometry utilizing the fluorescent dye Thiazole Orange (TO), has offered a high-throughput and potentially more precise alternative. This guide provides a detailed comparison of these two methods, supported by experimental data and protocols to aid in the selection and implementation of the most appropriate technique for specific research and clinical needs.
Quantitative Performance Comparison
The Thiazole Orange (TO) flow cytometry method for reticulocyte counting has been extensively compared to the traditional manual method. Studies consistently demonstrate a strong correlation between the two techniques, though with notable differences in precision and potential biases.
Flow cytometry offers significantly higher precision, as evidenced by a lower coefficient of variation (CV), primarily due to the large number of cells analyzed (typically 10,000 or more) compared to the 1,000 cells counted in the manual method.[1][2] One study reported a CV of 3.1% for the FACS (fluorescence-activated cell sorting) method versus 11.9% for a single observer using the manual method, and 20.8% for multiple observers.[1] Another study found the within-run precision of flow cytometric counts to be 3-5% CV, which was superior to manual counts by a single technician (19-23% CV) and the average of three technicians (8-18% CV).[3]
The correlation between the two methods is generally excellent, with reported correlation coefficients (r) often at or above 0.95.[1][4] However, some studies have noted poorer correlation at lower reticulocyte counts (<2.0%).[5] While the correlation is strong, the slope of regression plots can vary, with some studies suggesting that Thiazole Orange may be less sensitive than new methylene blue, while others, by adjusting the TO concentration and analysis window, demonstrate it to be more sensitive.[6][7]
It is important to be aware of potential interferences with the Thiazole Orange method, which can falsely elevate reticulocyte counts. These include the presence of Howell-Jolly bodies, nucleated red blood cells, sickled cells, giant platelets, and high white blood cell counts.[2][8] Software gating strategies can often mitigate these interferences.[8]
| Performance Metric | Thiazole Orange (Flow Cytometry) | Manual Method (New Methylene Blue) | Citation(s) |
| Correlation (r) | 0.821 - 0.99 | Generally high correlation with TO | [1][3][4][5] |
| Precision (CV%) | 3% - 5% | 8% - 23% | [1][3] |
| Cells Counted | ≥ 10,000 | ~1,000 | [2] |
| Throughput | High | Low | |
| Subjectivity | Low | High (inter- and intra-observer variability) | [2] |
| Potential Interferences | Howell-Jolly bodies, nRBCs, giant platelets, high WBC count | None specified | [2][8] |
Experimental Protocols
Thiazole Orange (TO) Flow Cytometry Method
This protocol outlines the general steps for reticulocyte counting using Thiazole Orange and a flow cytometer. Specific concentrations and incubation times may vary based on the kit manufacturer and instrument.
Materials:
-
Whole blood collected in EDTA anticoagulant
-
Thiazole Orange (TO) staining solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Flow cytometer with a 488 nm laser
Procedure:
-
Prepare a working solution of Thiazole Orange by diluting the stock solution in PBS.
-
Add a small volume of well-mixed whole blood (e.g., 2-5 µL) to the TO working solution (e.g., 500 µL - 2 mL).[9][10]
-
Incubate the mixture at room temperature in the dark for a specified period, typically ranging from 30 minutes to 7 hours.[8][9]
-
Analyze the stained samples on a flow cytometer. The TO-RNA complex fluoresces when excited by a 488 nm laser, with emissions typically collected in the green spectrum (around 530 nm).[10]
-
Set up appropriate gates to distinguish reticulocytes from mature red blood cells and other potential interfering particles based on fluorescence intensity.
-
Acquire data for a large number of events (e.g., 25,000 - 100,000 red blood cells) to ensure statistical significance.[3][9]
-
The percentage of reticulocytes is determined from the gated population.
Manual Reticulocyte Counting Method (New Methylene Blue)
This protocol describes the standard manual method for reticulocyte enumeration using a supravital stain.
Materials:
-
Whole blood collected in EDTA anticoagulant
-
New Methylene Blue stain solution (1% w/v)
-
Glass test tubes
-
Microscope slides
-
Microscope with an oil immersion objective (100x)
Procedure:
-
In a small test tube, mix equal volumes of well-mixed whole blood and New Methylene Blue stain (e.g., 2-3 drops of each).[11][12][13]
-
Incubate the mixture at room temperature or 37°C for 10-20 minutes.[11][12] This allows the supravital stain to precipitate the residual ribosomal RNA within the reticulocytes.
-
After incubation, gently resuspend the mixture.
-
Prepare thin blood smears on microscope slides and allow them to air dry completely.[11][13] Do not fix or counterstain.[12]
-
Using a microscope with an oil immersion lens, identify an area of the smear where the red blood cells are evenly distributed in a monolayer.
-
Count the number of reticulocytes (cells containing a blue-staining network or at least two blue granules) per 1,000 total red blood cells.[9][12][14]
-
The reticulocyte percentage is calculated as: (Number of Reticulocytes / 1000 Red Blood Cells) x 100.
Visualizing the Methodologies
To better understand the workflow and comparative logic, the following diagrams have been generated.
Caption: Experimental workflows for Thiazole Orange and manual reticulocyte counts.
Caption: Logical comparison of Thiazole Orange and manual reticulocyte counting.
Conclusion
The Thiazole Orange flow cytometry method presents a rapid, precise, and objective alternative to the traditional manual reticulocyte count.[2] Its high-throughput nature makes it particularly suitable for large-scale studies and routine clinical analysis. While there is a strong correlation between the automated and manual methods, users must be cognizant of the potential for interferences that can affect the accuracy of the Thiazole Orange assay. The manual method, although more labor-intensive and subject to variability, remains a valuable reference method and can be essential for confirming results in the presence of known interferences. The choice between these methods will ultimately depend on the specific requirements of the study, considering factors such as sample volume, required precision, and available resources.
References
- 1. Counting reticulocytes by flow cytometry: use of thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reticulocyte counting by flow cytometry. A comparison with manual methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of flow cytometric counting procedure for canine reticulocytes by use of thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Reticulocyte quantification by flow cytometry, image analysis, and manual counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reticulocyte quantification by flow cytometry, image analysis, and manual counting. | Semantic Scholar [semanticscholar.org]
- 8. Reticulocyte count using thiazole orange. A flow cytometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 10. Reticulocyte counting using flow cytometry. | Journal of Clinical Pathology [jcp.bmj.com]
- 11. Module 6.4: Reticulocyte Procedure – Clinical Veterinary Diagnostic Laboratory [pressbooks.umn.edu]
- 12. laboratorytests.org [laboratorytests.org]
- 13. dpgpolytechnic.com [dpgpolytechnic.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Analysis of the Photostability of Thiazole Orange and Its Derivatives
For researchers, scientists, and drug development professionals, the selection of fluorescent probes with high photostability is critical for reliable and reproducible experimental outcomes. Thiazole orange (TO), a well-known intercalating cyanine (B1664457) dye, and its derivatives are widely used for staining nucleic acids. However, their performance under prolonged light exposure can vary significantly. This guide provides a comparative analysis of the photostability of Thiazole Orange and several of its common derivatives, supported by available experimental data.
Thiazole Orange and its derivatives are prized for their low intrinsic fluorescence and significant fluorescence enhancement upon binding to DNA or RNA.[1] This "light-up" property makes them excellent probes for quantifying nucleic acids and for cellular imaging. However, like all fluorophores, they are susceptible to photobleaching, an irreversible photochemical destruction that leads to loss of fluorescence.[2] The photostability of these dyes is a crucial parameter, especially in applications requiring intense or prolonged illumination, such as time-lapse microscopy and single-molecule studies.
Comparative Photostability Data
Direct comparison of the photostability of various Thiazole Orange derivatives is challenging due to the lack of standardized reporting and the diverse experimental conditions under which data is collected.[3] The following table summarizes available quantitative and qualitative data on the photostability of Thiazole Orange and some of its derivatives. It is important to consider the specific experimental context when interpreting these values.
| Dye/Derivative | Photostability Parameter | Experimental Conditions | Reference(s) |
| Thiazole Orange (TO) | Relatively low | In the presence of DNA (10 μM dye, 2.5 μm DNA, 10 mm NaPi buffer, 250 mm NaCl, 5 % EtOH) | [4] |
| Thiazole Red (TR) | Higher than TO | In the presence of DNA (10 μM dye, 2.5 μm DNA, 10 mm NaPi buffer, 250 mm NaCl, 5 % EtOH) | [4] |
| Cyano-modified TO derivatives | Enhanced photostability | General observation | [4] |
| Fluorinated TO analogues | Improved photostabilities | General observation | [5] |
| SYBR Green I | Sensitive to photobleaching | General observation | [6] |
| SYBR Gold | Significant improvement over SYBR Green I | General observation | [6] |
| SYTO 9 | Photobleaching half-life > 1 s | In bound and unbound states in bacterial samples | [7] |
| GelRed & GelGreen | Highly photostable | Can be used under normal room light | [6] |
| Ethidium Bromide (EtBr) | High photostability | Traditional benchmark | [6] |
| DAPI & Hoechst Stains | Moderate photostability | Sufficient for standard imaging | [6] |
Key Observations
From the available data, several trends emerge:
-
Structural Modifications: Modifications to the basic Thiazole Orange structure can significantly impact photostability. For instance, the introduction of a cyano group or fluorine atoms has been reported to enhance photostability.[4][5]
-
Commercial Formulations: Commercially available derivatives like SYBR Gold, GelRed, and GelGreen have been specifically engineered for improved photostability compared to earlier dyes like SYBR Green I.[6]
-
Environmental Factors: The binding of these dyes to nucleic acids generally increases their quantum yield and can also influence their photostability.[1]
Experimental Protocols
The assessment of photostability is crucial for validating the suitability of a fluorescent probe for a specific application. A common method for quantifying photostability is by measuring the rate of photobleaching under controlled illumination.
Protocol: Measurement of Photobleaching Rate
This protocol outlines a generalized procedure for determining the photobleaching rate of a fluorescent dye using fluorescence microscopy.
1. Sample Preparation:
- Prepare a solution of the fluorescent dye at a known concentration.
- If studying the dye in a specific environment (e.g., bound to DNA), prepare the sample accordingly, ensuring a stable complex formation.
- Mount the sample on a microscope slide or an appropriate imaging dish.
2. Microscope Setup:
- Use a fluorescence microscope (e.g., confocal or widefield) equipped with a stable light source (e.g., laser or stabilized lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
- Select the appropriate excitation and emission filters for the dye being tested.
- Adjust the illumination intensity to a level relevant to the intended application.
3. Image Acquisition:
- Locate a region of interest (ROI) with uniform fluorescence.
- Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between acquisitions should be kept constant.
- Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to 50% of the initial intensity).
4. Data Analysis:
- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
- Normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity (at t=0).
- Plot the normalized fluorescence intensity as a function of time.
- The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value. Alternatively, the data can be fitted to an exponential decay function to determine the photobleaching rate constant.
Visualizing Structures and Workflows
To aid in the understanding of the molecular structures and experimental processes, the following diagrams are provided.
Caption: General structure of Thiazole Orange and its key modification sites.
Caption: Experimental workflow for measuring photostability.
References
- 1. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 2. Phototoxic Potential of Different DNA Intercalators for Skin Cancer Therapy: In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Microfluidic flow cytometer for quantifying photobleaching of fluorescent proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Thiazole Orange's Specificity for RNA Over DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nucleic acids are paramount. Thiazole (B1198619) orange (TO), a fluorescent dye known for its significant fluorescence enhancement upon binding to nucleic acids, has been a molecule of interest for such applications. This guide provides a comprehensive comparison of Thiazole orange's specificity for RNA over DNA, benchmarked against other common fluorescent nucleic acid stains. The information presented herein is supported by experimental data and detailed protocols to assist in the selection of the most appropriate dye for your research needs.
Thiazole Orange: An Overview
Thiazole orange is an asymmetrical cyanine (B1664457) dye that exhibits a remarkable increase in fluorescence quantum yield upon intercalation into the nucleic acid duplex.[1][2] This "light-up" property makes it a sensitive tool for nucleic acid detection. While TO binds to both DNA and RNA, its affinity and the resulting fluorescence enhancement can differ, indicating a degree of preferential binding.[3][4]
Comparative Analysis of Nucleic Acid Dyes
To provide a clear comparison, this guide evaluates Thiazole orange against several other widely used nucleic acid stains: SYTO RNASelect, SYBR Green II, PicoGreen, and OliGreen. Each of these dyes possesses distinct characteristics regarding its specificity for different nucleic acid types.
| Dye | Target Nucleic Acid | Quantum Yield (Φ) with DNA | Quantum Yield (Φ) with RNA | Fluorescence Enhancement with DNA | Fluorescence Enhancement with RNA | Key Characteristics |
| Thiazole Orange | dsDNA and RNA | ~0.1 - 0.4[5][6] | Up to 0.43 (with URIL-RNA)[7] | Up to 18,900-fold[2] | Up to 600-fold (with URIL-RNA)[7] | Binds to both DNA and RNA; fluorescence is context-dependent. |
| SYTO RNASelect | RNA | Weak signal[8] | Bright fluorescence[8] | DNA fluorescence is ~2.9% of RNA signal[9] | - | Highly selective for RNA over DNA.[9] |
| SYBR Green II | RNA and ssDNA | ~0.36[10] | ~0.54[10] | Lower than with RNA | Higher than with dsDNA | Higher quantum yield with RNA than with dsDNA.[10][11] |
| PicoGreen | dsDNA | High | Minimal | >1000-fold[12] | Minimal | Highly specific for dsDNA with minimal binding to ssDNA and RNA.[13][14][15] |
| OliGreen | ssDNA | Exhibits enhancement | Exhibits enhancement | - | - | Primarily for ssDNA but also binds to dsDNA and RNA.[16][17] |
Experimental Workflows
Workflow for Determining Nucleic Acid Specificity
The following diagram outlines the general workflow for evaluating the specificity of a fluorescent dye for RNA versus DNA.
Logical Relationship for Dye Selection
The choice of dye is dependent on the specific research question. The following diagram illustrates a decision-making process for selecting an appropriate dye.
Experimental Protocols
Protocol 1: Determination of Fluorescence Enhancement
This protocol outlines the steps to measure the fluorescence enhancement of a dye upon binding to DNA and RNA.
Materials:
-
Fluorescent dye stock solution (e.g., Thiazole Orange in DMSO)
-
Purified dsDNA and RNA stock solutions of known concentration (e.g., calf thymus DNA, ribosomal RNA)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent dye in TE buffer. The final concentration should be low enough to have minimal background fluorescence.
-
Prepare a series of dilutions of the dsDNA and RNA stock solutions in TE buffer.
-
For each nucleic acid concentration, mix the dye working solution with the nucleic acid dilution in a quartz cuvette. Include a "dye only" control with TE buffer instead of a nucleic acid solution.
-
Incubate the mixtures at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence intensity of each sample using a spectrofluorometer. Set the excitation and emission wavelengths appropriate for the dye (for Thiazole Orange, excitation is typically around 488-510 nm and emission around 520-530 nm).[18]
-
Plot the fluorescence intensity as a function of the nucleic acid concentration for both DNA and RNA.
-
Calculate the fluorescence enhancement by dividing the maximum fluorescence intensity in the presence of the nucleic acid by the fluorescence intensity of the dye-only control.
Protocol 2: Determination of Relative Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a dye when bound to DNA or RNA, using a standard with a known quantum yield (e.g., fluorescein (B123965) in 0.1 M NaOH, Φ = 0.95).
Materials:
-
Dye-nucleic acid complexes (prepared as in Protocol 1)
-
Quantum yield standard (e.g., fluorescein)
-
Appropriate solvent for the standard (e.g., 0.1 M NaOH for fluorescein)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions of both the dye-nucleic acid complex and the quantum yield standard in their respective buffers/solvents.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, with excitation at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Grad).
-
Calculate the quantum yield (Φ) of the sample using the following equation:
Φsample = Φstandard * (Gradsample / Gradstandard) * (η2sample / η2standard)
Where η is the refractive index of the solvent. For dilute aqueous solutions, the refractive indices can be assumed to be equal.
Conclusion
The experimental evidence suggests that while Thiazole orange exhibits a significant fluorescence enhancement upon binding to both DNA and RNA, its specificity for RNA over DNA is not absolute and can be influenced by the nucleic acid's structure and sequence. For applications requiring high specificity for RNA, dyes such as SYTO RNASelect offer a clear advantage, demonstrating significantly lower fluorescence with DNA. Conversely, for the specific quantification of dsDNA in the presence of RNA, PicoGreen is a superior choice. SYBR Green II provides a middle ground, showing a preference for RNA in terms of quantum yield. The choice of dye should, therefore, be carefully considered based on the specific requirements of the experiment, including the type of nucleic acid to be detected and the presence of potential contaminants. The protocols provided in this guide offer a framework for researchers to conduct their own evaluations and make informed decisions for their studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. A Convenient Thiazole Orange Fluorescence Assay for the Evaluation of DNA Duplex Hybridization Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design of thiazole orange oligonucleotide probes for detection of DNA and RNA by fluorescence and duplex melting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitation of RNA by a fluorometric method using the SYTO RNASelect stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleic Acid Quantitation in Solution—Section 8.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of DNA Aptamer OliGreen and PicoGreen Fluorescence Interactions in Buffer and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. biosearch-cdn.azureedge.net [biosearch-cdn.azureedge.net]
- 15. promega.com [promega.com]
- 16. Nucleic Acid Quantitation in Solution—Section 8.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. promega.com [promega.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to Thiazole Orange and Other Cyanine Dames for Nucleic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the sensitive and accurate detection of nucleic acids is paramount. Cyanine (B1664457) dyes, a class of fluorescent molecules that exhibit enhanced fluorescence upon binding to nucleic acids, are indispensable tools for this purpose. Among these, Thiazole (B1198619) orange (TO) has long been a staple due to its cost-effectiveness and reliable performance. However, a newer generation of cyanine dyes, including SYBR Green I, PicoGreen, and EvaGreen, offer significant advancements in sensitivity and application-specific performance. This guide provides an objective comparison of Thiazole orange against these alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal dye for their specific needs.
Performance Comparison of Cyanine Dyes
The efficacy of a nucleic acid stain is determined by several key performance metrics. These include the extent of fluorescence enhancement upon binding to double-stranded DNA (dsDNA), the quantum yield of the dye-DNA complex, the dye's binding affinity for dsDNA, and its photostability. The following table summarizes the quantitative performance of Thiazole orange and its common alternatives.
| Feature | Thiazole Orange | SYBR Green I | PicoGreen | EvaGreen |
| Fluorescence Enhancement (upon binding dsDNA) | >1,000-fold[1][2] | >1,000-fold | >1,000-fold[3] | High, less PCR inhibition allows for higher concentrations and brighter signal[4][5] |
| Quantum Yield (bound to dsDNA) | 0.1 - 0.4[6][7] | Not explicitly stated, but high | ~0.5[8] | High, >0.7 for some derivatives[9][10] |
| Binding Affinity (Kd for dsDNA) | ~10⁻⁵ - 10⁻⁶ M[1] | Not explicitly stated, but high | Not explicitly stated, but high | Lower than SYBR Green I[11] |
| Photostability | Moderate[12] | Moderate | Relatively insensitive to photobleaching[13] | High[14] |
| Excitation/Emission Maxima (bound to dsDNA) | ~510 nm / ~530 nm[15] | ~497 nm / ~520 nm | ~480 nm / ~520 nm | ~500 nm / ~530 nm |
| Primary Applications | Gel staining, reticulocyte analysis[15][16] | qPCR, gel staining[17][18] | dsDNA quantification[19][20] | qPCR, High-Resolution Melt (HRM) analysis[21][22] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the practical application of these dyes, the following diagrams illustrate the signaling pathway of intercalating cyanine dyes and a typical experimental workflow for comparing their performance.
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for key applications of these cyanine dyes.
dsDNA Quantification using PicoGreen
This protocol is adapted for a 96-well plate format and can be scaled as needed.
Materials:
-
PicoGreen dsDNA quantitation reagent and buffer (e.g., from a kit).
-
dsDNA standard of known concentration (e.g., lambda DNA).
-
Nuclease-free water.
-
96-well black microplate.
-
Microplate reader with fluorescence detection capabilities (Excitation: ~480 nm, Emission: ~520 nm).
Procedure:
-
Prepare a 1X TE Buffer: Dilute a 20X TE concentrate with nuclease-free water.[23]
-
Prepare dsDNA Standards: Perform serial dilutions of the dsDNA standard in 1X TE buffer to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).[19]
-
Prepare PicoGreen Working Solution: Dilute the concentrated PicoGreen dye 1:200 in 1X TE buffer. This solution is light-sensitive and should be prepared fresh and protected from light.[20][24]
-
Sample Preparation: Dilute your unknown dsDNA samples in 1X TE buffer to fall within the range of the standard curve.
-
Assay Setup:
-
Pipette 100 µL of each dsDNA standard and unknown sample into separate wells of the 96-well plate. It is recommended to run samples and standards in duplicate or triplicate.
-
Add 100 µL of the PicoGreen working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes, protected from light.[25]
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the fluorescence of the blank (TE buffer only) from all readings. Plot the fluorescence of the standards against their concentrations to generate a standard curve. Use the equation of the linear regression to determine the concentration of the unknown samples.
Real-Time PCR (qPCR) using SYBR Green I
This is a general protocol and may require optimization for specific primer sets and target sequences.
Materials:
-
SYBR Green I qPCR Master Mix (containing DNA polymerase, dNTPs, and SYBR Green I).
-
Forward and reverse primers (10 µM stock).
-
cDNA or gDNA template.
-
Nuclease-free water.
-
qPCR instrument.
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the number of reactions to be performed, including no-template controls (NTCs). For a 20 µL reaction, a typical setup is:
-
10 µL of 2X SYBR Green I qPCR Master Mix.
-
0.5 µL of Forward Primer (10 µM).
-
0.5 µL of Reverse Primer (10 µM).
-
X µL of template DNA (e.g., 1-5 µL).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Aliquot Master Mix: Aliquot the master mix into qPCR tubes or wells of a qPCR plate.
-
Add Template: Add the template DNA to the respective tubes/wells. For NTCs, add nuclease-free water instead of the template.
-
Seal and Centrifuge: Seal the tubes or plate and briefly centrifuge to collect the contents at the bottom.
-
qPCR Program: Run the samples on a qPCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: As per the instrument's instructions to check for amplification specificity.[17]
-
-
Data Analysis: Analyze the amplification data and melt curves using the qPCR instrument's software.[26]
Agarose (B213101) Gel Staining with Thiazole Orange
Thiazole orange can be used as a safer alternative to ethidium (B1194527) bromide for visualizing DNA in agarose gels.[27]
Materials:
-
Thiazole orange stock solution (e.g., 1 mg/mL in DMSO).[15]
-
Agarose.
-
1X TAE or TBE buffer.
-
Microwave or heating plate.
-
Gel casting tray and combs.
-
Electrophoresis chamber and power supply.
-
UV or blue light transilluminator.
Procedure:
-
Prepare Agarose Gel:
-
Add the desired amount of agarose to a flask containing 1X TAE or TBE buffer (e.g., 1 g in 100 mL for a 1% gel).
-
Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
-
-
Add Thiazole Orange:
-
Allow the molten agarose to cool for a few minutes.
-
Add Thiazole orange stock solution to the molten agarose to a final concentration of approximately 1 µg/mL. Swirl gently to mix.[15]
-
-
Cast the Gel: Pour the agarose solution into the gel casting tray with combs and allow it to solidify.
-
Electrophoresis:
-
Place the gel in the electrophoresis chamber and cover it with 1X running buffer.
-
Load your DNA samples mixed with loading dye into the wells.
-
Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.
-
-
Visualization: Visualize the DNA bands by placing the gel on a UV or blue light transilluminator. Thiazole orange is positively charged and will migrate in the opposite direction of the DNA.[15]
Conclusion
Thiazole orange remains a viable and cost-effective option for nucleic acid detection, particularly for applications like routine gel electrophoresis. However, for more demanding applications requiring higher sensitivity, photostability, and lower PCR inhibition, newer cyanine dyes such as PicoGreen, SYBR Green I, and EvaGreen offer significant advantages. PicoGreen is exceptionally sensitive for dsDNA quantification, while SYBR Green I is a widely adopted standard for qPCR. EvaGreen stands out for its high performance in both qPCR and HRM analysis, coupled with enhanced safety and stability. The choice of dye should be guided by the specific experimental requirements, including the desired sensitivity, the type of nucleic acid to be detected, and the downstream application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specific high-affinity binding of thiazole orange to triplex and G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of PicoGreen Interaction with dsDNA and the Origin of Its Fluorescence Enhancement upon Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. EvaGreen® Dye: The Swiss Army Knife of qPCR | The Scientist [the-scientist.com]
- 6. The interactions between the fluorescent dye thiazole orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Characterization of PicoGreen reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A bright red fluorescent cyanine dye for live-cell nucleic acid imaging, with high photostability and a large Stokes shift - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of EvaGreen and the implication of its physicochemical properties for qPCR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biotium.com [biotium.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Production of 10000x TO-DMSO DNA gel stain [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. en.tiangen.com [en.tiangen.com]
- 22. High Resolution Melt Analysis | Bio-Rad [bio-rad.com]
- 23. brd.nci.nih.gov [brd.nci.nih.gov]
- 24. Qant-iT™ PicoGreen® dsDNA Quantification [protocols.io]
- 25. k-state.edu [k-state.edu]
- 26. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 27. Thiazole orange as an everyday replacement for ethidium bromide and costly DNA dyes for electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Thiazole Orange
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment through the correct handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Thiazole (B1198619) Orange, a fluorescent dye commonly used in nucleic acid staining. Adherence to these procedures is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling Thiazole Orange, it is crucial to consult the product-specific Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3]
In Case of a Spill:
-
Evacuate the immediate area if the spill is large.
-
For small spills, sweep up the solid material carefully to avoid generating dust.[1]
-
Wipe the area with a damp towel.[1]
-
Collect all cleanup materials in a sealed, properly labeled container for hazardous waste disposal.[4]
-
Do not allow Thiazole Orange to enter drains or waterways.[1][5]
Thiazole Orange Disposal Profile
The following table summarizes key information regarding the handling and disposal of Thiazole Orange.
| Parameter | Guideline | Source |
| Chemical State | Solid powder or solution (commonly in DMSO or methanol). | [6][7] |
| Hazard Classification | May be harmful if swallowed, in contact with skin, or inhaled. Causes eye irritation.[1] Causes skin and serious eye irritation. May cause respiratory irritation.[3] | [1][3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. A NIOSH-approved dust mask is recommended if dust inhalation is possible.[1] | [1][3] |
| Primary Disposal Method | Dispose of as hazardous chemical waste through an approved waste disposal plant or licensed contractor. | [3][8] |
| Incompatible Wastes | Keep separate from other chemical waste streams to avoid incompatible mixtures. | [9][10] |
| Container for Waste | Use a sturdy, leak-proof, and chemically compatible container with a secure, tight-fitting lid. | [5][9] |
Step-by-Step Disposal Procedure
The proper disposal of Thiazole Orange and its contaminated materials should follow a structured protocol to ensure safety and regulatory compliance.
-
Waste Identification and Segregation :
-
All materials contaminated with Thiazole Orange, including stock solutions, used staining solutions, contaminated gels, pipette tips, and gloves, should be considered hazardous waste.
-
Segregate Thiazole Orange waste from other laboratory waste streams to prevent accidental chemical reactions.[9][10] Keep solid and liquid waste in separate containers.[10]
-
-
Containerization :
-
Collect liquid Thiazole Orange waste in a designated, leak-proof container made of a compatible material (e.g., polyethylene).
-
Collect solid waste, such as contaminated gels and gloves, in a separate, clearly marked, and sealable container.
-
Ensure all waste containers are kept tightly closed except when adding waste.[9]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Thiazole Orange." Do not use abbreviations.[8]
-
If the waste is a solution, indicate all components and their approximate concentrations (e.g., "Thiazole Orange in DMSO").
-
-
Storage :
-
Disposal :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Thiazole Orange waste in a laboratory setting.
References
- 1. Analysis of the mechanism of damage produced by thiazole orange photoinactivation in apheresis platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Thiazole orange *CAS 107091-89-4* | AAT Bioquest [aatbio.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Removal of Acid Orange 7 dye from wastewater using combination of ultraviolet radiation, ultrasonic method, and MgO nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Thiazol Orange
Essential Safety and Handling Protocols for Laboratory Professionals
Thiazol Orange, a fluorescent dye integral to nucleic acid visualization and reticulocyte analysis, requires careful handling to ensure the safety of laboratory personnel and the integrity of research.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
Direct contact with this compound may be harmful if swallowed, inhaled, or comes into contact with skin.[5][6] It is known to cause skin, eye, and respiratory irritation.[6][7][8] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Impermeable gloves (e.g., nitrile) | To prevent skin contact and absorption.[5][6] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust.[5][6] |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved dust mask or respirator | Recommended when handling the powder form to prevent inhalation.[5][8] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes exposure risks and prevents contamination. The following step-by-step workflow should be implemented in your laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[6] Protect from moisture and direct sunlight.[5][6] Recommended storage temperatures can vary, so always consult the manufacturer's instructions.[6]
Preparation and Handling
-
Work Area: All handling of this compound, especially the powder form, should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation risks.[6][9]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][9]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.[5][7]
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Disposal:
-
Empty this compound containers are also considered hazardous waste.
-
For containers with trivial residual amounts, the first rinse with a suitable solvent should be collected and disposed of as hazardous chemical waste.[10] For highly toxic materials, the first three rinses must be collected.[10]
-
After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.[10]
-
-
Regulatory Compliance:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[5][7]
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.[7]
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS-approved waste management vendor.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[5][6]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting.[5][6] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite).[6] Collect the absorbed material and contaminated surfaces into a hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biotium.com [biotium.com]
- 5. glenresearch.com [glenresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
